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  • Product: H-Ala-Tyr-OEt HCl
  • CAS: 13260-91-8

Core Science & Biosynthesis

Foundational

H-Ala-Tyr-OEt HCl chemical properties and structure

H-Ala-Tyr-OEt HCl: Structural Dynamics, Chemical Properties, and Applications in Advanced Peptide Synthesis Executive Summary In the landscape of modern peptide chemistry and drug development, the precision of molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

H-Ala-Tyr-OEt HCl: Structural Dynamics, Chemical Properties, and Applications in Advanced Peptide Synthesis

Executive Summary

In the landscape of modern peptide chemistry and drug development, the precision of molecular building blocks dictates the efficiency of the synthesis pipeline. H-Ala-Tyr-OEt HCl (L-Alanyl-L-Tyrosine ethyl ester hydrochloride) is a highly specialized, protected dipeptide utilized extensively as an intermediate in both solid-phase and solution-phase peptide synthesis. By leveraging dual-functional stabilization—a C-terminal ethyl ester and an N-terminal hydrochloride salt—this compound provides absolute regiochemical control, preventing unwanted side reactions during the assembly of complex biologically active peptides.

This technical guide explores the physicochemical properties, mechanistic utility, and standardized coupling protocols associated with H-Ala-Tyr-OEt HCl, providing a foundational resource for researchers in pharmaceutical development.

Structural Dynamics and Physicochemical Profile

H-Ala-Tyr-OEt HCl is composed of the aliphatic amino acid L-alanine and the aromatic amino acid L-tyrosine. The structural integrity of this dipeptide is defined by its protective groups, which alter its thermodynamic behavior and solubility profile to make it an ideal acyl acceptor[1].

Table 1: Physicochemical Properties of H-Ala-Tyr-OEt HCl

PropertyValue
IUPAC Name ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride
CAS Registry Number 13260-91-8
Molecular Formula C₁₄H₂₁ClN₂O₄
Molecular Weight 316.78 g/mol
Monoisotopic Mass 316.1189 Da
Topological Polar Surface Area 102 Ų
Hydrogen Bond Donors / Acceptors 4 / 5
Recommended Storage Temperature -15°C to -20°C

Data sourced from computational chemical databases and PubChem standard records[1],[2].

Mechanistic Imperatives in Peptide Synthesis

The design of H-Ala-Tyr-OEt HCl is not arbitrary; every functional modification serves a distinct chemical purpose to ensure high-yield fragment condensation.

The Role of C-Terminal Ethyl Ester Protection

In peptide synthesis, coupling an incoming amino acid to a dipeptide requires the dipeptide to act exclusively as a nucleophile. If the C-terminus of the tyrosine residue were left as a free carboxylic acid, it could act as an acyl donor, leading to uncontrolled polymerization or cross-coupling. The ethyl ester (OEt) masks the carboxylic acid, rendering it inert under standard coupling conditions[3]. Furthermore, ethyl esters are highly stable and can be selectively removed later via mild alkaline hydrolysis (saponification) without cleaving the newly formed peptide backbone.

N-Terminal Hydrochloride Stabilization

Free amines in short peptides are highly reactive. If H-Ala-Tyr-OEt was stored as a free base, the N-terminal amine of alanine could nucleophilically attack the C-terminal ester of its own molecule, forming a thermodynamically stable 6-membered diketopiperazine ring. By converting the amine into a hydrochloride salt ( NH3+​Cl− ), the nitrogen is fully protonated and stripped of its nucleophilicity[2]. This causality explains why the compound exhibits excellent shelf stability at -15°C and prevents premature degradation prior to active synthesis.

SynthesisWorkflow A N-Protected Amino Acid (e.g., Boc-Val-OH) B HATU / DIPEA (Activation) A->B Base addition C Activated Ester Intermediate B->C Activation E Protected Tripeptide (Boc-Val-Ala-Tyr-OEt) C->E Coupling D H-Ala-Tyr-OEt HCl (Acyl Acceptor) D->E Neutralization & Attack F NaOH / EtOH (Saponification) E->F Deprotection G Free Peptide (Boc-Val-Ala-Tyr-OH) F->G Hydrolysis

Solution-phase peptide coupling workflow utilizing H-Ala-Tyr-OEt HCl.

Standardized Experimental Protocol: Fragment Condensation

To utilize H-Ala-Tyr-OEt HCl in the synthesis of a tripeptide (e.g., Boc-Val-Ala-Tyr-OEt), researchers must employ a self-validating solution-phase coupling protocol. The following methodology uses HATU as a coupling reagent to minimize racemization and drive the reaction to completion.

Reagents Required:

  • Acyl Donor: Boc-Val-OH (1.0 eq)

  • Acyl Acceptor: H-Ala-Tyr-OEt HCl (1.1 eq)

  • Coupling Reagent: HATU (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation and Neutralization of the Acyl Acceptor:

    • Action: Dissolve 1.1 eq of H-Ala-Tyr-OEt HCl in anhydrous DMF at 0°C under an inert nitrogen atmosphere. Add 1.1 eq of DIPEA dropwise.

    • Causality: The addition of the weak base DIPEA strips the proton from the hydrochloride salt, liberating the primary amine of the alanine residue. Performing this at 0°C prevents any immediate thermal degradation of the newly freed nucleophile.

  • Activation of the Acyl Donor:

    • Action: In a separate dry flask, dissolve 1.0 eq of Boc-Val-OH and 1.1 eq of HATU in DMF. Add 1.9 eq of DIPEA and stir for 5 minutes.

    • Causality: HATU reacts with the carboxylic acid of the valine derivative to form a highly reactive O-At (7-azabenzotriazole) active ester. This specific intermediate accelerates the coupling rate significantly compared to standard carbodiimides (like DCC) and suppresses the epimerization of the valine stereocenter[3].

  • Nucleophilic Acyl Substitution (Coupling):

    • Action: Transfer the activated donor solution into the flask containing the neutralized H-Ala-Tyr-OEt. Stir the mixture, allowing it to warm to room temperature over 2 to 4 hours.

    • Causality: The free amine of the alanine residue nucleophilically attacks the electrophilic carbonyl carbon of the activated valine ester, forming the new peptide bond. The C-terminal ethyl ester of the tyrosine remains untouched, ensuring a linear sequence.

  • Work-up and Isolation (Self-Validation):

    • Action: Quench the reaction with water and extract using ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, 5% aqueous NaHCO₃, and brine.

    • Causality: This washing sequence is a self-validating purification step. Citric acid removes any unreacted basic amines (including DIPEA), while NaHCO₃ removes unreacted carboxylic acids. The resulting organic layer contains only the neutral, fully protected tripeptide. Dry over Na₂SO₄ and concentrate under reduced pressure.

Pharmacological Applications and Drug Development

The Ala-Tyr sequence is not merely a structural placeholder; it is a critical motif in various pharmacological applications. Because tyrosine has poor aqueous solubility, ligating it to alanine to form Ala-Tyr significantly increases its bioavailability, making it a potential source of tyrosine for parenteral nutrition in premature infants[4].

ACE Inhibition

H-Ala-Tyr-OEt HCl is frequently used as a precursor to synthesize Angiotensin-Converting Enzyme (ACE) inhibitors. Research has demonstrated that specific tripeptides containing the Ala-Tyr motif, such as Val-Ala-Tyr derivatives, exhibit potent inhibitory effects against ACE in vitro and in vivo[5]. By binding competitively to the active site of the metalloprotease, these peptidomimetics prevent the conversion of Angiotensin I to the vasoconstrictor Angiotensin II, thereby lowering blood pressure.

ACE_Pathway AngI Angiotensin I (Inactive Decapeptide) ACE Angiotensin-Converting Enzyme (Metalloprotease) AngI->ACE Substrate binding AngII Angiotensin II (Active Octapeptide) ACE->AngII Cleavage of His-Leu BP Vasoconstriction & Hypertension AngII->BP AT1 Receptor Activation Inhibitor Ala-Tyr Peptidomimetics (e.g., Val-Ala-Tyr) Inhibitor->ACE Competitive Inhibition

Pharmacological mechanism of Ala-Tyr derived peptides in ACE inhibition.

Antimicrobial Vectors

Derivatives of the Ala-Tyr sequence, particularly β-alanyl-tyrosine, have been identified as endogenous insect toxins (paralysins) with notable antimicrobial properties. These peptides interact electrostatically with the anionic phospholipids of microbial cell membranes, leading to membrane perturbation and cell death. The synthetic availability of H-Ala-Tyr-OEt HCl allows researchers to rapidly iterate on these structures to develop novel anti-infective therapeutics.

References

  • Title: "H-Ala-Tyr-OEt HCl | C14H21ClN2O4 | CID 57360844 - PubChem" Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Title: "Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides" Source: PubMed Central (PMC) - NIH URL:[Link]

  • Title: "[Synthesis and biological activity of some Val(Ala)-Tyr and Val-Tyr-Tyr peptides]" Source: PubMed - NIH URL:[Link]

Sources

Exploratory

H-Ala-Tyr-OEt HCl CAS number and molecular weight

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of H-Ala-Tyr-OEt HCl Executive Summary L-Alanyl-L-tyrosine ethyl ester hydrochloride (H-Ala-Tyr-OEt HCl) is a highly versatile dipeptide building...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of H-Ala-Tyr-OEt HCl

Executive Summary L-Alanyl-L-tyrosine ethyl ester hydrochloride (H-Ala-Tyr-OEt HCl) is a highly versatile dipeptide building block widely utilized in complex peptide synthesis, prodrug development, and advanced bioprocessing. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its structural design, and field-validated experimental protocols for its application in liquid-phase peptide synthesis (LPPS) and cell culture media formulation.

Chemical Identity & Physicochemical Profiling

The utility of H-Ala-Tyr-OEt HCl stems from its precise molecular configuration. The compound consists of an L-Alanine residue linked to an L-Tyrosine residue. To facilitate controlled chemical reactions and ensure long-term stability, the C-terminus is protected as an ethyl ester, and the N-terminus is stabilized as a hydrochloride salt.

Table 1: Quantitative Physicochemical Data

Property Value Clinical/Synthetic Significance
Chemical Name L-Alanyl-L-tyrosine ethyl ester hydrochloride Standard IUPAC nomenclature for the protected dipeptide.
CAS Number 13260-91-8 [1] Unique identifier for regulatory and procurement tracking.
Molecular Weight 316.78 g/mol [1] Crucial for stoichiometric calculations in coupling reactions.
Molecular Formula C14H21ClN2O4 (or C14H20N2O4·HCl)[1] Indicates the 1:1 stoichiometry of the HCl salt.
Free Base Mass 280.32 g/mol Target mass for MS (ESI+) analysis ([M+H]+ ≈ 281.3 m/z).

| Physical State | White to off-white powder | Indicates high purity; hygroscopic nature requires desiccation. |

Mechanistic Rationale for the Salt and Ester Forms:

  • Prevention of Diketopiperazine (DKP) Formation: Free dipeptide esters are notoriously unstable. The unprotonated N-terminal amine can undergo intramolecular nucleophilic attack on the C-terminal ester, forming a cyclic diketopiperazine and releasing ethanol. By formulating the dipeptide as an HCl salt, the N-terminal amine remains protonated (and thus non-nucleophilic), granting the compound indefinite shelf stability.

  • Orthogonal Protection Strategy: The ethyl ester (OEt) provides robust protection of the C-terminal carboxylic acid during N-terminal elongation. Unlike tert-butyl (OtBu) esters, which require harsh acidic conditions (e.g., TFA) for removal, the ethyl ester can be cleaved via mild alkaline saponification. This orthogonality is critical when synthesizing peptides containing acid-labile post-translational modifications.

Mechanistic Role in Bioprocessing & Therapeutics

Using pre-formed dipeptide blocks like H-Ala-Tyr-OEt HCl is a strategic choice in both synthesis and bioprocessing. Coupling individual amino acids sequentially can lead to epimerization, particularly at the α-carbon of bulky residues like Tyrosine. A pre-formed, enantiomerically pure dipeptide block circumvents this risk and increases the overall yield of the final sequence.

Furthermore, Tyrosine exhibits exceptionally low aqueous solubility, which limits its concentration in cell culture media and parenteral nutrition. Dipeptides such as Ala-Tyr are highly soluble. In bioprocessing applications (such as Evonik's cQrex® technology), Ala-Tyr is supplemented into Chinese Hamster Ovary (CHO) cell cultures[3]. The dipeptide remains stable in the media and is actively transported into the cells, where intracellular peptidases cleave it to release free L-Tyrosine and L-Alanine, thereby boosting protein titers and cellular metabolism without causing precipitation[3].

Metabolism P H-Ala-Tyr-OEt (Ester Prodrug) E Tissue Esterases P->E D H-Ala-Tyr-OH (Active Dipeptide) E->D Hydrolysis (Extracellular) A Aminopeptidases D->A M L-Alanine + L-Tyrosine (Cellular Nutrients) A->M Enzymatic Cleavage (Intracellular)

Pharmacokinetic degradation pathway of H-Ala-Tyr-OEt into constituent amino acids.

Experimental Workflows & Protocols

The following protocols detail the integration of H-Ala-Tyr-OEt HCl into a liquid-phase synthesis workflow. These steps are designed as self-validating systems to ensure maximum yield and minimal side reactions.

Workflow A H-Ala-Tyr-OEt HCl (Starting Material) B Neutralization (DIPEA in DMF) A->B Release free amine C Coupling Reaction (Fmoc-AA-OH + HATU) B->C Amide bond formation D Saponification (LiOH/H2O/THF) C->D C-terminal deprotection E Purified Peptide (RP-HPLC) D->E Isolation

Workflow for N-terminal peptide elongation using H-Ala-Tyr-OEt HCl.

Protocol 1: N-Terminal Elongation via HATU Coupling

Objective: Couple an Fmoc-protected amino acid to the N-terminus of H-Ala-Tyr-OEt. Causality: HATU is selected as the coupling reagent due to its superior efficiency in preventing racemization and overcoming steric hindrance compared to standard carbodiimides (e.g., DCC/HOBt).

  • Preparation: Dissolve 1.0 equivalent (eq) of Fmoc-AA-OH and 1.1 eq of HATU in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to the mixture. Stir for 5 minutes at room temperature to form the active OAt ester.

  • Neutralization & Coupling: In a separate vial, dissolve 1.1 eq of H-Ala-Tyr-OEt HCl in DMF. Add 1.2 eq of DIPEA to this solution.

    • Self-Validation Step: Spot a micro-drop of the solution onto wet pH paper; the pH must read ~8-9, confirming the complete neutralization of the HCl salt and the liberation of the free nucleophilic amine.

  • Reaction: Transfer the neutralized dipeptide solution to the activated Fmoc-AA-OH mixture. Stir for 2 hours at room temperature.

  • Monitoring: Analyze a 5 µL aliquot via LC-MS. The disappearance of the H-Ala-Tyr-OEt mass ([M+H]+ = 281.3) and the appearance of the product mass confirm reaction completion.

Protocol 2: C-Terminal Deprotection (Saponification)

Objective: Hydrolyze the ethyl ester to yield the free C-terminal carboxylic acid for subsequent coupling or biological assay. Causality: Saponification must be conducted at low temperatures to prevent base-catalyzed racemization of the Tyrosine α-carbon.

  • Solvent Exchange: Dissolve the purified coupled peptide ester in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water.

  • Hydrolysis: Cool the solution to 0°C in an ice bath. Slowly add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H2O) dissolved in a minimal amount of water.

  • Monitoring: Stir at 0°C for 1-2 hours. Monitor via Thin Layer Chromatography (TLC). The ester spot will disappear, replaced by a more polar baseline spot (the carboxylate salt).

  • Quenching & Isolation:

    • Self-Validation Step: Carefully add 1M HCl dropwise until the pH reaches 3.0. This protonates the carboxylate, causing the free peptide acid to precipitate or become extractable in ethyl acetate. Extract, dry over Na2SO4, and concentrate under vacuum.

Analytical Validation Standards

To ensure the integrity of H-Ala-Tyr-OEt HCl before use, researchers must perform baseline analytical validation:

  • RP-HPLC: Run on a C18 column (e.g., 4.6 x 150 mm, 5 µm) using a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 20 minutes. The dipeptide should elute as a single sharp peak, confirming the absence of DKP byproducts.

  • Mass Spectrometry (ESI-MS): Positive ion mode should yield a dominant peak at m/z 281.15 ± 0.2, corresponding to the [M+H]+ ion of the free base. The absence of a peak at m/z 235 (loss of ethanol) indicates that the ester is intact and has not cyclized.

References

  • Guidechem. "H-ALA-TYR-OET · HCL 13260-91-8 wiki". Guidechem Chemical Encyclopedia.
  • Sigma-Aldrich. "Ala-Tyr 3061-88-9". Sigma-Aldrich Product Catalog.
  • Evonik. "cQrex® peptides and antioxidants for cell culture media". Evonik Health Care.
Foundational

An In-Depth Technical Guide to the Solubility and Stability of H-Ala-Tyr-OEt HCl for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of the dipeptide ethyl ester, H-Ala-Tyr-OEt HCl. Tailored for researchers, scientists, and professionals in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of the dipeptide ethyl ester, H-Ala-Tyr-OEt HCl. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its solubility and stability, offering both theoretical grounding and practical, field-proven methodologies for its characterization.

Section 1: Understanding H-Ala-Tyr-OEt HCl: A Core Profile

H-Ala-Tyr-OEt HCl, or L-Alanyl-L-tyrosine ethyl ester hydrochloride, is a dipeptide derivative with the molecular formula C₁₄H₂₁ClN₂O₄ and a molecular weight of 316.78 g/mol . Its structure, comprising L-alanine and an N-terminally protected L-tyrosine ethyl ester, presents a unique combination of hydrophilicity and hydrophobicity that dictates its behavior in various solvent systems and under different environmental stressors. Understanding these characteristics is paramount for its effective application in research and pharmaceutical development, where bioavailability, formulation, and shelf-life are critical determinants of success.

Section 2: Solubility Profile of H-Ala-Tyr-OEt HCl

The solubility of a peptide is a critical parameter that influences its biological activity and formulation feasibility. The solubility of H-Ala-Tyr-OEt HCl is governed by the interplay of its constituent amino acids, the protective ethyl ester group, and its salt form.

Theoretical Considerations for Solubility

The presence of the hydrophilic amino acid alanine and the ionizable amino and carboxyl groups would suggest good aqueous solubility. However, the bulky, hydrophobic tyrosine side chain and the ethyl ester group can significantly reduce this. The hydrochloride salt form generally enhances aqueous solubility compared to the free base.

Based on these structural features, a qualitative prediction of solubility in various solvents can be made:

  • Aqueous Buffers: Moderate solubility is expected, which can be influenced by pH. At a pH below the pKa of the carboxylic acid and above the pKa of the amine, the molecule will be a zwitterion, potentially leading to lower solubility. Adjusting the pH away from the isoelectric point should enhance solubility.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated due to the ability of these solvents to form hydrogen bonds with the peptide backbone and polar side chains.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected in these solvents, which are excellent at solvating a wide range of organic molecules.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the overall polar nature of the dipeptide.

Quantitative Solubility Data

Table 1: Estimated and Analog-Based Solubility of H-Ala-Tyr-OEt HCl

SolventEstimated SolubilityBasis for Estimation
WaterModerate to HighEstimated value for H-Tyr-OEt HCl is high[2][3]. The addition of Alanine may slightly alter this.
DMSOHighBased on the high solubility of H-Tyr-OEt.HCl in DMSO (116.67 mg/mL)[1].
EthanolModerate to HighGeneral behavior of peptides with polar groups.

It is imperative for researchers to experimentally determine the solubility of H-Ala-Tyr-OEt HCl in their specific solvent systems to ensure accurate and reproducible results.

Experimental Protocol for Solubility Determination

A robust and straightforward method for determining the solubility of H-Ala-Tyr-OEt HCl is the isothermal shake-flask method.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of H-Ala-Tyr-OEt HCl to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C, 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at that temperature.

Caption: Workflow for Solubility Determination.

Section 3: Stability Profile of H-Ala-Tyr-OEt HCl

The stability of a peptide is a critical quality attribute that can impact its efficacy and safety. H-Ala-Tyr-OEt HCl, like many peptides, is susceptible to various degradation pathways.

Potential Degradation Pathways

The primary degradation routes for H-Ala-Tyr-OEt HCl are anticipated to be hydrolysis and oxidation.

  • Hydrolysis: The ethyl ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid (H-Ala-Tyr-OH) and ethanol. The peptide bond itself can also undergo hydrolysis, though this typically requires more extreme conditions. A similar compound, H-Ala-OEt.HCl, is known to primarily degrade via hydrolysis of the ethyl ester[4].

  • Oxidation: The tyrosine residue is prone to oxidation, especially in the presence of metal ions, light, or reactive oxygen species. This can lead to the formation of dityrosine crosslinks or other oxidized species, which may alter the peptide's biological activity and potentially lead to aggregation.

Forced Degradation Studies

To elucidate the degradation pathways and develop a stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the peptide to a range of stress conditions that are more severe than those it would typically encounter during storage and use.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°C, 24-72 hoursHydrolysis of the ethyl ester and potentially the peptide bond.
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°C, 24-72 hoursHydrolysis of the ethyl ester and potentially the peptide bond.
Oxidation 0.1% - 3% H₂O₂, Room Temperature, 24 hoursOxidation of the tyrosine residue.
Thermal Degradation 80°C, 75% Relative Humidity, 7 days (solid state) or in solutionVarious degradation pathways.
Photostability ICH Q1B conditions (exposure to light)Photo-oxidation of the tyrosine residue.
Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is the cornerstone for assessing the stability of H-Ala-Tyr-OEt HCl.

Step-by-Step Methodology:

  • Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of separating the intact H-Ala-Tyr-OEt HCl from its potential degradation products. A C18 column with a gradient elution using a mobile phase of water and acetonitrile with an acidic modifier (e.g., 0.1% trifluoroacetic acid) is a common starting point.

  • Forced Degradation: Subject samples of H-Ala-Tyr-OEt HCl to the stress conditions outlined in Table 2.

  • Sample Analysis: Analyze the stressed samples using the developed HPLC method. Mass spectrometry (LC-MS) should be used to identify the degradation products.

  • Method Validation: Validate the HPLC method according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of H-Ala-Tyr-OEt HCl and its degradation products.

  • Stability Study: Conduct a formal stability study by storing H-Ala-Tyr-OEt HCl under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and analyzing samples at predetermined time points.

Caption: Workflow for Stability Assessment.

Section 4: Recommended Storage and Handling

Based on the anticipated stability profile, the following storage conditions are recommended for H-Ala-Tyr-OEt HCl to minimize degradation and ensure its integrity over time.

Table 3: Recommended Storage Conditions for H-Ala-Tyr-OEt HCl

FormTemperatureDurationAdditional Recommendations
Solid (Lyophilized Powder) -20°CLong-termStore in a tightly sealed container, protected from moisture and light.
In Solution (Aqueous) -20°C to -80°CShort-term (days to weeks)Use a buffered solution to maintain a stable pH. Aliquot to avoid repeated freeze-thaw cycles.
In Solution (Organic Solvent, e.g., DMSO) -20°C to -80°CShort-term (weeks to months)Store in a tightly sealed container. Be aware of the potential for DMSO to absorb water.

Section 5: Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the solubility and stability of H-Ala-Tyr-OEt HCl. While specific experimental data for this dipeptide is limited, the principles of peptide chemistry and data from analogous compounds offer valuable insights for its handling, formulation, and analysis. It is crucial for researchers and drug development professionals to conduct rigorous experimental verification of these properties within their specific applications. Future work should focus on generating and publishing comprehensive, quantitative solubility and stability data for H-Ala-Tyr-OEt HCl to create a more complete and authoritative profile for this important research compound.

References

  • A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. (2024). Journal of Peptide Science, 30(10), e3610. [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Hitchcock, D. I. (1924). THE SOLUBILITY OF TYROSINE IN ACID AND IN ALKALI. Journal of General Physiology, 6(6), 747–757. [Link]

  • Patel, S., Vyas, V., & Mehta, P. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics, 29(2). [Link]

  • Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac. Retrieved from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics, 10(2-s), 233-242. [Link]

  • GENERAL TESTS, PROCESSES AND APPARATUS. (n.d.). PMDA. Retrieved from [Link]

  • H-Tyr-OEt HCl [4089-07-0]. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • L-TYROSINE ETHYL ESTER HYDROCHLORIDE. (2024, April 10). ChemBK. Retrieved from [Link]

  • H-Tyr-OEt·HCl | CAS#:4089-07-0. (2025, August 26). Chemsrc. Retrieved from [Link]

  • The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. (1993). International Journal of Peptide and Protein Research, 41(3), 237-246. [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. (2020). Biotechnology Journal, 15(10), e1900539. [Link]

  • High-performance liquid chromatography of tyrosine-containing peptides by pre-column derivatization involving formylation followed by fluorescence reaction with 1,2-diamino-4,5-dimethoxybenzene. (1987). Journal of Chromatography A, 392, 239-247. [Link]

  • Capillary HPLC−ICPMS and Tyrosine Iodination for the Absolute Quantification of Peptides Using Generic Standards. (2009). Analytical Chemistry, 81(13), 5219–5227. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmacy and Medical Sciences, 6(4), 1-10. [Link]

  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020). Pharmaceutical Research, 37(8), 153. [Link]

  • Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. (2021). Fluid Phase Equilibria, 532, 112918. [Link]

Sources

Exploratory

Biological Activity and Pharmacological Potential of Alanine-Tyrosine Dipeptide Esters

Executive Summary Alanine-tyrosine (Ala-Tyr) dipeptide esters represent a sophisticated class of biomolecules designed to overcome the inherent physicochemical limitations of free L-tyrosine—primarily its poor aqueous so...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Alanine-tyrosine (Ala-Tyr) dipeptide esters represent a sophisticated class of biomolecules designed to overcome the inherent physicochemical limitations of free L-tyrosine—primarily its poor aqueous solubility and limited transmembrane permeability. By masking the carboxyl terminus with an ester group, researchers have developed highly bioavailable prodrugs and synthons. This technical guide elucidates the biological activities of Ala-Tyr esters, focusing on their role in melanogenesis, antioxidant defense, and targeted cellular delivery, providing a self-validating framework for drug development professionals.

The Biochemical Rationale for Ala-Tyr Esters

L-Tyrosine is a critical precursor for catecholamines, thyroid hormones, and melanin[1]. However, its utility in clinical and in vitro applications is severely bottlenecked by its low solubility in water (approximately 0.45 mg/mL at 25°C). Dipeptides like L-alanyl-L-tyrosine (CAS 3061-88-9) enhance solubility significantly, making them a staple in chemically defined cell culture media to support high-performance protein synthesis[2].

The esterification of the Ala-Tyr dipeptide (e.g., Ala-Tyr methyl ester) further modifies its lipophilicity. This structural modification allows the molecule to bypass active amino acid transporters, utilizing passive diffusion to cross lipid bilayers. Once intracellular, ubiquitous esterases and peptidases cleave the molecule, releasing free L-tyrosine directly into the cytoplasm. This targeted release mechanism is highly advantageous for modulating intracellular pathways without altering extracellular osmotic balance.

Core Biological Activities

Modulation of Melanogenesis

Recent studies have demonstrated that Ala-Tyr derivatives, synthesized via α-ester acyltransferase biocatalysis, exhibit profound effects on melanin synthesis[3]. In B16-F10 mouse melanoma cell models, Ala-Tyr acts as a potent substrate and activator of tyrosinase. Unlike harsh synthetic melanogenesis stimulators, Ala-Tyr shows no cellular toxicity within the 100–800 μmol/L range while significantly upregulating melanin production, comparable to positive controls like 8-methoxypsoralen[4].

Antioxidant and Hepatoprotective Mechanisms

Beyond pigmentation, the Ala-Tyr sequence possesses intrinsic radical-scavenging properties. The phenolic hydroxyl group of the tyrosine residue acts as an electron donor, neutralizing reactive oxygen species (ROS). In single-ethanol binge rodent models, hydrolysates rich in the tyrosine-alanine (YA/AY) sequence significantly reduced CYP2E1 activity and ROS generation, thereby mitigating ethanol-induced cytotoxicity and hepatic oxidative stress[5].

Neurotransmitter Precursor Dynamics

As a highly bioavailable source of tyrosine, Ala-Tyr esters are investigated for cognitive enhancement applications. By ensuring a steady intracellular supply of L-tyrosine, these esters support the rate-limiting step of dopamine synthesis catalyzed by tyrosine hydroxylase (TH)[1].

Quantitative Data & Comparative Analysis

The following table synthesizes the physicochemical and biological metrics of Ala-Tyr and its esterified derivatives compared to free L-tyrosine to guide formulation decisions.

CompoundAqueous Solubility (pH 7)Cellular Permeability MechanismPrimary Biological ActivityToxicity (IC50 in B16-F10)
Free L-Tyrosine ~0.45 mg/mLActive Transport (Low)Baseline melanin/dopamine precursor> 1000 μmol/L
L-Ala-L-Tyr (Dipeptide) > 50 mg/mLActive Transport (Moderate)Enhanced cell culture nutrient[2]> 1000 μmol/L
Ala-Tyr Methyl Ester > 100 mg/mLPassive Diffusion (High)Melanogenesis promoter[3]> 800 μmol/L[4]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols detail the chemoenzymatic synthesis of Ala-Tyr esters and the subsequent validation of their biological activity. The causality here is critical: enzymatic synthesis prevents the racemization often seen in solid-phase peptide synthesis, ensuring the exact stereochemistry required for biological recognition.

Protocol 1: Chemoenzymatic Synthesis of L-Ala-L-Tyr Methyl Ester
  • Preparation of Deep Eutectic Solvent (DES): Mix choline chloride (ChCl) and urea in a 1:2 molar ratio. Heat to 80°C until a clear liquid forms. Add 15% (v/v) water to optimize enzyme conformation.

  • Substrate Addition: Dissolve L-alanine methyl ester (acyl donor) and L-tyrosine (nucleophile) in the DES at a 2:1 ratio[3].

  • Biocatalysis: Introduce α-ester acyltransferase. Maintain the reaction at 30°C and pH 9.5 using a boric acid-borax buffer (0.2 mol/L)[3]. Rationale: pH 9.5 ensures the amino group of the nucleophile is deprotonated and highly reactive.

  • Purification: Terminate the reaction via thermal denaturation (85°C for 10 min). Isolate the dipeptide ester using Reverse-Phase HPLC (C18 column, gradient elution with Acetonitrile/Water + 0.1% TFA).

  • Validation: Confirm structure and >96.8% purity using Proton NMR and Mass Spectrometry[3].

Protocol 2: In Vitro Melanogenesis Assay
  • Cell Culture: Seed B16-F10 murine melanoma cells in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.

  • Treatment: Replace media with fresh DMEM containing the synthesized Ala-Tyr ester at concentrations ranging from 100 to 800 μmol/L[4]. Include 8-methoxypsoralen as a positive control.

  • Incubation: Incubate for 48 hours. Rationale: 48 hours is required for the transcriptional upregulation of tyrosinase via the MITF pathway to translate into measurable melanin.

  • Melanin Quantification: Lyse cells using 1N NaOH with 10% DMSO at 80°C for 1 hour to solubilize intracellular melanin. Measure absorbance at 405 nm using a microplate reader.

  • Viability Check: Concurrently run an MTT assay to ensure increased melanin is a result of true biosynthesis and not an artifact of cell stress or proliferation differences.

Visualizing the Mechanisms

Below is the signaling pathway demonstrating how Ala-Tyr esters modulate melanogenesis, followed by the experimental workflow for their validation.

G AlaTyrEster Ala-Tyr Ester CellMembrane Cellular Uptake (Membrane) AlaTyrEster->CellMembrane Diffusion/Transport Esterase Intracellular Esterases CellMembrane->Esterase Hydrolysis L_Tyr L-Tyrosine Release Esterase->L_Tyr Cleavage Tyrosinase Tyrosinase Activation L_Tyr->Tyrosinase Substrate Binding Melanin Melanin Synthesis Tyrosinase->Melanin Oxidation (DOPA)

Intracellular processing of Ala-Tyr esters leading to tyrosinase activation and melanin synthesis.

Workflow Step1 Chemoenzymatic Synthesis Step2 HPLC & NMR Purification Step1->Step2 Step3 B16-F10 Cell Culture Step2->Step3 Step4 Bioactivity Assay Step3->Step4 Step5 Data Validation Step4->Step5

Step-by-step experimental workflow for the synthesis and biological validation of Ala-Tyr esters.

Future Perspectives in Drug Development

The pharmacological utility of Ala-Tyr dipeptide esters extends beyond dermatology and nutrition. Their ability to act as stable, highly soluble, and membrane-permeable prodrugs makes them ideal candidates for targeted delivery systems. Future research should focus on conjugating Ala-Tyr esters with cytotoxic agents, utilizing tumor-specific esterases to trigger localized drug release, thereby minimizing systemic toxicity while maximizing therapeutic efficacy.

References

  • Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis. PubMed.[Link]

  • Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis. ResearchGate.[Link]

  • Dipeptide YA is Responsible for the Positive Effect of Oyster Hydrolysates on Alcohol Metabolism in Single Ethanol Binge Rodent Models. PMC.[Link]

  • L-Alanyl-L-Tyrosine | Amino Acids for Cell Culture. Baishixing.[Link]

  • Tyrosine. Wikipedia. [Link]

Sources

Foundational

Engineering Peptide Delivery and Synthesis: The Biochemical Applications of H-Ala-Tyr-OEt HCl

Target Audience: Bioprocess Engineers, Synthetic Chemists, and Drug Development Professionals Compound Profile: L-Alanyl-L-Tyrosine ethyl ester hydrochloride (CAS: 13260-91-8) Executive Summary The dipeptide derivative H...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioprocess Engineers, Synthetic Chemists, and Drug Development Professionals Compound Profile: L-Alanyl-L-Tyrosine ethyl ester hydrochloride (CAS: 13260-91-8)

Executive Summary

The dipeptide derivative H-Ala-Tyr-OEt HCl (Alanyl-Tyrosine ethyl ester hydrochloride) is an indispensable biochemical tool bridging the gap between organic peptide synthesis and advanced bioprocessing[1],[2]. By masking the C-terminus with an ethyl ester and stabilizing the N-terminus as a hydrochloride salt, this molecule overcomes the severe solubility and reactivity limitations inherent to free L-Tyrosine[3]. This technical whitepaper explores the mechanistic causality behind its three primary applications: high-density CHO cell media supplementation, orthogonal peptide synthesis, and thermodynamic modeling of protein-nucleic acid interactions.

Overcoming Tyrosine Depletion in High-Density CHO Cell Cultures

The Biochemical Challenge

Recombinant monoclonal antibody (mAb) production relies heavily on Chinese Hamster Ovary (CHO) cells cultivated in continuous perfusion systems[4]. During steady-state high-density operations, specific amino acids—most notably Tyrosine and Cysteine—are rapidly depleted, creating a metabolic bottleneck[4].

Free L-Tyrosine exhibits notoriously poor aqueous solubility at physiological pH due to its hydrophobic phenolic ring and stable crystalline lattice driven by zwitterionic interactions. Historically, bioprocess engineers have attempted to increase Tyrosine solubility by raising the media pH; however, this introduces severe risks of osmolarity spikes, localized precipitation, and cellular toxicity[4].

The Dipeptide Solution & Causality

Delivering Tyrosine via the dipeptide Alanyl-Tyrosine (AY) bypasses these solubility limits entirely[4]. The covalent peptide bond disrupts the crystalline packing of free Tyrosine, exponentially increasing its solubility in neutral pH media. Furthermore, utilizing the esterified form (H-Ala-Tyr-OEt ) increases the molecule's lipophilicity, facilitating rapid uptake through cellular peptide transporters (PepT1/PepT2).

Once internalized, the molecule is subjected to a self-regulating cascade: intracellular esterases hydrolyze the ethyl ester, and cytosolic peptidases cleave the dipeptide bond. This liberates equimolar amounts of free L-Alanine and L-Tyrosine directly into the cytosol, strictly on-demand for mAb synthesis, without altering the extracellular microenvironment[4].

Data Presentation: Media Supplementation Comparison
PropertyFree L-TyrosineH-Ala-Tyr-OEt HClBioprocessing Impact
Aqueous Solubility (pH 7.0) < 0.5 g/L> 50 g/LEnables highly concentrated feed formulations.
Media pH Requirement Alkaline (pH > 10)Neutral (pH 7.0 - 7.4)Prevents pH-induced cellular stress and precipitation[4].
Cellular Uptake Mechanism Amino Acid TransportersPeptide TransportersBypasses competitive inhibition from other single amino acids.
Osmotic Contribution High (requires counter-ions)LowMaintains ideal osmolarity in perfusion bioreactors.
Protocol: Formulation and Validation of Dipeptide-Enriched Perfusion Media

This protocol is designed as a self-validating system; the success of the delivery is confirmed via intracellular metabolite tracking.

  • Stock Preparation: Dissolve H-Ala-Tyr-OEt HCl in sterile, ultra-pure water to a concentration of 200 mM. The HCl salt ensures immediate dissolution without the need for heating or pH adjustment.

  • Sterilization: Pass the stock solution through a 0.22 µm Polyethersulfone (PES) membrane filter into a sterile feed bag.

  • Bioreactor Supplementation: Spike the CHO perfusion media to achieve a final bioreactor concentration of 2–5 mM Alanyl-Tyrosine equivalents, depending on the specific mAb titer consumption rate.

  • Validation (Intracellular Tracking): Extract a 5 mL cell suspension aliquot. Lyse the cells using cold methanol extraction. Analyze the lysate via RP-HPLC. A successful bioprocess will show a steady-state increase in intracellular free L-Tyrosine and L-Alanine, with negligible accumulation of the intact dipeptide, confirming efficient peptidase cleavage.

CHO_Metabolism A Media Supplementation H-Ala-Tyr-OEt HCl B Cellular Uptake (Peptide Transporters) A->B C Intracellular Cytosol B->C D Esterase Cleavage (Loss of OEt) C->D E Peptidase Hydrolysis (Cleavage of Ala-Tyr) D->E F Free L-Ala + L-Tyr Available for mAb Synthesis E->F

Intracellular metabolic processing of H-Ala-Tyr-OEt into free amino acids for mAb synthesis.

Directed Liquid-Phase Peptide Synthesis (LPPS)

The Biochemical Challenge

In the synthesis of complex polypeptides, achieving high-yield coupling without side reactions (such as diketopiperazine formation or C-terminal polymerization) requires strict orthogonal protection strategies[5].

The Solution & Causality

H-Ala-Tyr-OEt HCl serves as a highly efficient, pre-formed dipeptide building block[1]. The ethyl ester (OEt) strictly protects the C-terminus. Because the C-terminus is locked, coupling reagents (like HATU) added to the reaction mixture will only activate the incoming amino acid's C-terminus, directing the nucleophilic attack exclusively to the N-terminal Alanine amine of H-Ala-Tyr-OEt. The hydrochloride (HCl) salt stabilizes this N-terminus during storage, preventing premature degradation or auto-oxidation of the tyrosine phenolic ring[3].

Protocol: N-Terminal Elongation Workflow
  • Neutralization: Suspend 1.0 equivalent (eq) of H-Ala-Tyr-OEt HCl in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: The base neutralizes the HCl salt, liberating the nucleophilic free amine on the Alanine residue.

  • Activation: In a separate vessel, dissolve 1.1 eq of the incoming protected amino acid (e.g., Fmoc-Gly-OH) and 1.1 eq of HATU in DMF. Stir for 5 minutes to generate the highly reactive OAt ester.

  • Coupling: Combine the activated ester with the neutralized dipeptide solution. Stir at ambient temperature for 2 hours.

  • Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and inject into an LC-MS. Confirm the disappearance of the 316.78 m/z peak (starting material) and the appearance of the target tripeptide mass.

  • Deprotection (Optional): To prepare the newly formed tripeptide for Solid-Phase Peptide Synthesis (SPPS) grafting, hydrolyze the ethyl ester by treating the purified intermediate with 1M LiOH in a THF/Water (1:1) mixture for 2 hours, followed by mild acidification to yield the free C-terminus.

LPPS_Workflow S1 H-Ala-Tyr-OEt HCl (Stable Salt) S2 Neutralization (DIPEA) Liberates Free Amine S1->S2 S3 HATU Coupling Adds Fmoc-X-OH S2->S3 S4 Fmoc-X-Ala-Tyr-OEt Protected Intermediate S3->S4 S5 LiOH Hydrolysis Removes OEt Group S4->S5 S6 Fmoc-X-Ala-Tyr-OH Ready for SPPS S5->S6

Step-by-step liquid-phase peptide synthesis workflow utilizing H-Ala-Tyr-OEt HCl.

Thermodynamic Modeling and Antimicrobial Assays

Protein-Nucleic Acid Interaction Modeling

Understanding how viral proteins interact with host RNA/DNA is critical for modern drug design. However, whole proteins are often too complex for precise thermodynamic calorimetry. Dipeptides containing aromatic side chains, such as Alanyl-Tyrosine, act as highly accurate, simplified models[6].

In dissolution calorimetry studies, the phenolic ring of the Tyrosine residue engages in π-π stacking with the pyrimidine rings of nucleobases like uracil and cytosine, while the peptide backbone provides hydrogen bond donors and acceptors[6]. Using H-Ala-Tyr-OEt allows researchers to study these interactions without the confounding variable of a negatively charged C-terminal carboxylate, isolating the thermodynamic contributions of the side chains.

Antimicrobial Toxin Analog Research

The structural isomer β-alanyl-tyrosine is a known endogenous insect toxin (paralysin) found in the hemolymph of the fleshfly Neobellieria bullata, exhibiting potent antibacterial activity against Gram-negative and Gram-positive bacteria[7]. H-Ala-Tyr-OEt HCl is frequently utilized as a synthetic analog in Structure-Activity Relationship (SAR) studies. By comparing the antimicrobial efficacy of the alpha-alanyl ester derivative against the native beta-alanyl wild-type, researchers can determine the exact pharmacophore requirements for bacterial membrane disruption[7].

References

  • xchemi.com - H-ALA-TYR-OET HCL Properties, Formula, Price.
  • GuideChem - H-ALA-TYR-OET · HCL 13260-91-8 wiki.
  • PubChem (National Institutes of Health) - H-Ala-Tyr-OEt HCl | C14H21ClN2O4 | CID 57360844. Available at:[Link]

  • MDPI - Thermochemical Study of the Interaction of Cytosine and Uracil with Peptides in a Buffered Saline: Complex Formation with α-L-Alanyl-L-Tyrosine. Available at:[Link]

  • PubMed Central (PMC) - Application of Capillary and Free-Flow Zone Electrophoresis for Analysis and Purification of Antimicrobial β-Alanyl-Tyrosine from Hemolymph of Fleshfly Neobellieria bullata. Available at:[Link]

  • Clemson OPEN - Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in a Perfusion Mimic. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

H-Ala-Tyr-OEt HCl solid-phase peptide synthesis (SPPS) protocol

An Application Guide for the Solid-Phase Synthesis of H-Ala-Tyr-OEt HCl Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive, field-proven protocol for the solid-phase...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Solid-Phase Synthesis of H-Ala-Tyr-OEt HCl

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide H-Ala-Tyr-OEt HCl (Alaninyl-Tyrosine Ethyl Ester Hydrochloride). Departing from conventional methods that yield C-terminal carboxylic acids, this protocol employs a specialized strategy utilizing highly acid-labile 2-Chlorotrityl Chloride (2-CTC) resin. This approach facilitates a unique, on-resin cleavage and simultaneous esterification, yielding the desired peptide ethyl ester directly. This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step methodology but also the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Challenge of C-Terminal Esters in SPPS

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, represents a paradigm shift in peptide chemistry, enabling the efficient and automated assembly of peptide chains on an insoluble polymer support.[1][2][3] The most prevalent contemporary strategy, Fmoc/tBu chemistry, relies on the base-labile Nα-Fmoc protecting group for temporary protection and acid-labile groups (e.g., tBu, Boc, Trt) for permanent side-chain protection.[4][5]

A standard SPPS workflow using common linkers like Wang or Rink Amide is optimized to yield peptides with a C-terminal carboxylic acid or amide, respectively, upon final cleavage with strong acid, typically trifluoroacetic acid (TFA).[6][7] However, the synthesis of peptides with C-terminal esters, such as H-Ala-Tyr-OEt HCl, presents a unique challenge that requires a non-standard approach. These esterified peptides are valuable as intermediates, serving as protected C-termini for further fragment condensation or as standalone molecules with modified pharmacokinetic properties.

This guide details an elegant solution: the use of a highly acid-sensitive 2-Chlorotrityl Chloride (2-CTC) resin. The extreme lability of the 2-CTC linker allows for the peptide to be cleaved under exceptionally mild acidic conditions.[8] By employing an ethanolic hydrogen chloride solution for cleavage, we can concurrently detach the peptide from the support and form the C-terminal ethyl ester in a single, efficient step, directly yielding the target molecule as its hydrochloride salt.

Principle of the Method

The synthesis proceeds from the C-terminal Tyrosine to the N-terminal Alanine. The core of this protocol is the strategic selection of the solid support and cleavage cocktail to achieve the desired C-terminal modification.

  • Resin Selection (2-Chlorotrityl Chloride): 2-CTC resin is a polystyrene-based support functionalized with a highly acid-sensitive linker.[8] This linker allows the first amino acid, Fmoc-Tyr(tBu)-OH, to be attached without pre-activation, minimizing the risk of racemization. Crucially, it can be cleaved under conditions so mild that the final product is released as a protected fragment or, in this case, can be directly esterified.

  • Orthogonal Protection (Fmoc/tBu): The synthesis employs the standard and robust Fmoc/tBu orthogonal protection scheme.[5]

    • Nα-Fmoc Group: Removed at each cycle with a basic solution (20% piperidine in DMF).[1][4]

    • Tyr(tBu) Group: The tert-Butyl ether protecting the tyrosine side-chain is stable to the basic deprotection conditions but is readily removed by the acidic cleavage cocktail.[4][5]

  • Cleavage & Simultaneous Esterification: The final peptide is cleaved from the 2-CTC resin using a solution of hydrogen chloride in anhydrous ethanol. This reagent serves a dual purpose: the acidity protonates and cleaves the resin linker, while the ethanol acts as a nucleophile, attacking the liberated C-terminal carbonyl to form the ethyl ester. This process also removes the tBu side-chain protecting group from Tyrosine and provides the chloride counter-ion for the final HCl salt.

Overall Synthesis Workflow

The entire process, from resin functionalization to the final product, is depicted below.

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation cluster_final_steps Cleavage & Isolation start 2-CTC Resin load Load Fmoc-Tyr(tBu)-OH (using DIPEA in DCM) start->load cap Cap Unreacted Sites (DCM/MeOH/DIPEA) load->cap deprotect1 Fmoc Deprotection (20% Piperidine/DMF) cap->deprotect1 couple Couple Fmoc-Ala-OH (HBTU/DIPEA in DMF) deprotect1->couple deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) couple->deprotect2 cleave Cleavage & Esterification (HCl in Ethanol) deprotect2->cleave precipitate Precipitate & Wash (Cold Diethyl Ether) cleave->precipitate product H-Ala-Tyr-OEt HCl precipitate->product

Caption: High-level workflow for the SPPS of H-Ala-Tyr-OEt HCl.

Materials and Reagents

Proper preparation and handling of all reagents are critical for a successful synthesis. Ensure all solvents are of peptide synthesis grade (anhydrous and amine-free where specified).

Reagent/MaterialAcronymM.W. ( g/mol )Key Properties & Role
2-Chlorotrityl Chloride Resin2-CTC ResinN/ASolid support with a highly acid-labile linker.
Fmoc-Tyr(tBu)-OH-459.54First amino acid; side-chain protected with tBu.[4]
Fmoc-Ala-OH-311.34Second amino acid.
N,N-DimethylformamideDMF73.09Primary solvent for swelling, washing, and reactions.[8]
DichloromethaneDCM84.93Solvent for resin loading and washing.
Piperidine-85.15Base used to remove the Fmoc protecting group.
N,N-DiisopropylethylamineDIPEA129.24Non-nucleophilic base for amino acid loading and coupling.
HBTUHBTU379.25Coupling reagent for activating carboxylic acids.[9]
Hydrogen Chloride in EthanolHCl/EtOHN/ACleavage reagent for releasing peptide and forming the ester.
Diethyl Ether (cold)Et₂O74.12Used to precipitate the cleaved peptide.[4]
MethanolMeOH32.04Used in the capping solution.

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale . All steps should be performed in a fritted syringe or an automated peptide synthesizer.

Step 1: Resin Preparation and Loading of Fmoc-Tyr(tBu)-OH

Causality: The 2-CTC resin must be swollen to allow reagents access to the reactive sites within the polymer matrix.[2] The first amino acid is attached via its carboxylate, which displaces the chloride on the trityl linker. DIPEA acts as a non-nucleophilic base to activate the carboxyl group without prematurely removing the Fmoc group.[1]

  • Weighing: Place 2-Chlorotrityl chloride resin (e.g., ~167 mg for a 0.6 mmol/g loading) into a reaction vessel.

  • Swelling: Add DCM (~5 mL) and agitate for 30 minutes. Drain the solvent.

  • Loading Solution: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (92 mg, 0.2 mmol, 2 eq.) in anhydrous DCM (~3 mL). Add DIPEA (70 µL, 0.4 mmol, 4 eq.).

  • Coupling: Add the loading solution to the swollen resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the loading solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Step 2: Capping of Unreacted Sites

Causality: To prevent the formation of deletion sequences (peptides missing an amino acid), any unreacted chlorotrityl sites must be quenched. A mixture containing methanol acts as a nucleophile to cap these sites.[8]

  • Capping Solution: Prepare a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v).

  • Reaction: Add the capping solution (~5 mL) to the resin and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (5x) to prepare for the first synthesis cycle.

Step 3: Iterative Peptide Elongation

This process involves a repeating cycle of deprotection (to expose the N-terminal amine) and coupling (to add the next amino acid).

spss_cycle resin Fmoc-AA(n)-Resin deprotection Free Amine H₂N-AA(n)-Resin resin->deprotection Fmoc Deprotection (20% Piperidine/DMF) coupling Fmoc-AA(n+1)-Resin deprotection->coupling Coupling (Fmoc-AA-OH, HBTU, DIPEA) coupling->resin Cycle Repeats

Caption: The iterative cycle of deprotection and coupling in SPPS.

3.1. First Fmoc Deprotection (on Tyr)

  • Deprotection: Add 20% piperidine in DMF (~5 mL) to the resin. Agitate for 3 minutes, then drain.[4]

  • Main Deprotection: Add a fresh aliquot of 20% piperidine in DMF (~5 mL) and agitate for 15 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x) to remove all traces of piperidine.

3.2. Coupling of Fmoc-Ala-OH

  • Activation Solution: In a separate vial, dissolve Fmoc-Ala-OH (93 mg, 0.3 mmol, 3 eq.), HBTU (114 mg, 0.3 mmol, 3 eq.), and DIPEA (105 µL, 0.6 mmol, 6 eq.) in DMF (~3 mL). Allow to pre-activate for 2-5 minutes.

  • Coupling: Drain the wash solvent from the resin and immediately add the activation solution. Agitate at room temperature for 1-2 hours.

  • Monitoring (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly, and perform a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or repeat the step.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x).

3.3. Final Fmoc Deprotection (on Ala)

  • Repeat the deprotection steps as described in section 3.1 to remove the final Fmoc group from the N-terminal Alanine.

  • After deprotection, wash the resin thoroughly with DMF (5x), followed by DCM (5x).

  • Drying: Dry the peptide-resin under a high vacuum for at least 2 hours before proceeding to cleavage.

Step 4: Cleavage from Resin and Simultaneous Esterification

WARNING: This step involves corrosive acid and should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Causality: The highly acidic HCl protonates the ether linkage between the peptide and the 2-CTC resin, causing it to cleave. The liberated C-terminal carboxylic acid is immediately attacked by the ethanol solvent, forming the ethyl ester via Fischer esterification. The tBu group on Tyrosine is also removed via an acid-catalyzed mechanism.

  • Cleavage Cocktail: Prepare a solution of ~1.25 M HCl in anhydrous ethanol. This can be done by carefully bubbling dry HCl gas through anhydrous ethanol or by the slow addition of acetyl chloride to anhydrous ethanol at 0°C.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail (~5 mL) to the dried peptide-resin.

  • Agitation: Agitate the slurry at room temperature for 2 hours.

  • Collection: Filter the resin and collect the filtrate containing the cleaved peptide into a round-bottom flask.

  • Washing: Wash the resin with two small portions of fresh cleavage cocktail (~1 mL each) and combine the filtrates.

Step 5: Peptide Precipitation and Isolation

Causality: The peptide product is soluble in the ethanolic cleavage mixture but insoluble in non-polar solvents like diethyl ether. Adding the filtrate to cold ether causes the peptide to precipitate, separating it from soluble organic impurities.[4][10]

  • Concentration (Optional): If the volume of the filtrate is large, it can be partially concentrated under reduced pressure. Do not evaporate to dryness.

  • Precipitation: In the fume hood, add the filtrate dropwise to a centrifuge tube containing a 10-fold volume of ice-cold diethyl ether while gently swirling. A white precipitate should form.

  • Incubation: Place the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Isolation: Centrifuge the mixture to pellet the white solid. Carefully decant the ether.

  • Washing: Re-suspend the pellet in a fresh portion of cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step twice more to remove residual scavengers and impurities.

  • Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to yield H-Ala-Tyr-OEt HCl as a white to off-white solid.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield Incomplete coupling (positive Kaiser test).Extend coupling times; use a stronger coupling agent; double couple.
Premature cleavage from resin during Fmoc deprotection.Ensure no acidic contaminants are present in the piperidine/DMF solution.
Impure Product Incomplete Fmoc deprotection.Increase deprotection time or use fresh 20% piperidine solution.
Side reactions during cleavage.Ensure cleavage cocktail is anhydrous. Perform cleavage at 0°C to reduce side reactions.
Capping was missed or incomplete.Always perform the capping step after loading the first amino acid on 2-CTC resin.

Conclusion

This application note details a robust and specialized protocol for the solid-phase synthesis of H-Ala-Tyr-OEt HCl. By leveraging the unique properties of 2-Chlorotrityl chloride resin in combination with a modified cleavage strategy, this method successfully circumvents the limitations of standard SPPS to produce C-terminally esterified peptides. The detailed, step-by-step instructions, coupled with explanations of the underlying chemical principles, provide researchers with a reliable and well-understood pathway to synthesize this and other C-terminal peptide esters for a variety of applications in chemical biology and drug discovery.

References

  • Cleavage
  • Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Application Notes and Protocols for Ala-Ala-OMe in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides.
  • A Technical Guide to the Synthesis and Prepar
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimiz
  • Methods and protocols of modern solid phase peptide synthesis.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Synthesis of Peptides on Solid Supports.
  • Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
  • Peptide synthesis. Wikipedia.

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Application

Application Note: H-Ala-Tyr-OEt HCl as a High-Resolution Substrate for Serine Protease Kinetics

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating kinetic protocols, and data interpretation for dipeptide ester substrates. Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating kinetic protocols, and data interpretation for dipeptide ester substrates.

Executive Summary

In the precise field of enzyme kinetics, the selection of an appropriate substrate dictates the resolution, sensitivity, and reliability of the assay. H-Ala-Tyr-OEt HCl (L-Alanyl-L-tyrosine ethyl ester hydrochloride) is a highly specialized synthetic dipeptide derivative engineered primarily for the interrogation of serine proteases with chymotrypsin-like specificity [1][1]. By exploiting the hypersensitivity of the ester bond to nucleophilic attack, this substrate allows researchers to achieve rapid, continuous spectrophotometric readouts of catalytic activity, making it an indispensable tool for high-throughput inhibitor screening and fundamental mechanistic studies.

Mechanistic Rationale: The Superiority of Dipeptide Esters

As an Application Scientist, I frequently observe laboratories relying on single-amino-acid esters like N-Acetyl-L-Tyrosine Ethyl Ester (ATEE) for routine assays [3][2]. While functional, ATEE lacks the structural complexity to fully engage the extended binding clefts of most proteases. H-Ala-Tyr-OEt HCl overcomes this limitation through two distinct mechanistic advantages:

  • Synergistic Subsite Engagement (P1/P2): Proteases like chymotrypsin possess extended binding sites (S1, S2, S3). The bulky, aromatic Tyrosine (P1) residue anchors perfectly into the hydrophobic S1 pocket, dictating primary specificity. The addition of the Alanine (P2) residue engages the S2 subsite, providing critical hydrogen bonding and steric alignment. This dual-engagement significantly lowers the Michaelis constant ( Km​ ) and increases catalytic efficiency ( kcat​/Km​ ).

  • Esterase vs. Amidase Activity: Serine proteases cleave ester bonds orders of magnitude faster than corresponding amide (peptide) bonds. The ethyl ester (-OEt) acts as an exceptional leaving group during the formation of the acyl-enzyme intermediate. This rapid turnover amplifies the signal-to-noise ratio, allowing for the detection of enzyme concentrations in the low nanomolar range.

Mechanism Sub H-Ala-Tyr-OEt HCl (Substrate) ES Michaelis Complex (ES) Sub->ES S1/S2 Pocket Binding Enz Serine Protease (e.g., Chymotrypsin) Enz->ES Acyl Acyl-Enzyme Intermediate ES->Acyl Nucleophilic Attack (Ser195) Prod1 Ethanol (Leaving Group) ES->Prod1 Ester Cleavage Acyl->Enz Enzyme Regeneration Prod2 H-Ala-Tyr-OH (Peptide Product) Acyl->Prod2 Hydrolysis (H2O)

Catalytic mechanism of serine protease acting on H-Ala-Tyr-OEt HCl.

Physicochemical Profile

Understanding the physical properties of H-Ala-Tyr-OEt HCl is critical for proper stock preparation and assay stability [2][3].

PropertySpecificationExperimental Implication
Chemical Name L-Alanyl-L-tyrosine ethyl ester HClProvides P2-P1 subsite mapping.
CAS Number 13260-91-8Essential for procurement and SDS tracking.
Molecular Formula C14H21ClN2O4Determines stoichiometric calculations.
Molecular Weight 316.78 g/mol Use for precise molarity conversions.
Solubility Highly soluble in H₂O / BuffersEliminates the need for DMSO, reducing solvent toxicity.
Stability Hygroscopic; store at -20°CMust be desiccated to prevent spontaneous ester hydrolysis.

Self-Validating Experimental Protocol: Continuous UV-Vis Assay

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates internal controls to account for spontaneous ester hydrolysis and confirms specific enzymatic cleavage.

Causality in Experimental Design:
  • Wavelength Selection (237 nm): Hydrolysis of the ethyl ester alters the electronic environment of the tyrosine chromophore, causing a measurable hypsochromic shift [3][2]. Monitoring the decrease in absorbance at 237 nm provides a direct, continuous readout of product formation.

  • Buffer Composition (Tris-HCl + CaCl₂): We utilize 20 mM CaCl₂ in the buffer because calcium ions stabilize the native tertiary structure of chymotrypsin-like enzymes, significantly reducing the rate of autoproteolysis during the assay window.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer, pH 7.8, containing 20 mM CaCl₂. Filter through a 0.22 µm membrane.

  • Substrate Stock: Dissolve H-Ala-Tyr-OEt HCl in deionized water to a concentration of 10 mM. Note: Prepare fresh daily and keep on ice to prevent baseline drift from spontaneous hydrolysis.

  • Enzyme Preparation: Dilute the target serine protease (e.g., α-chymotrypsin) to 1–5 µg/mL in cold 1 mM HCl (the low pH reversibly halts autolysis prior to the assay).

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to 237 nm. Equilibrate the cuvette chamber to 25.0°C.

  • Reaction Initiation:

    • Add 2.90 mL of Assay Buffer to a quartz cuvette.

    • Add 50 µL of Substrate Stock (Final [S] ≈ 0.16 mM).

    • Record the baseline absorbance for 1 minute (Validation Step 1).

    • Add 50 µL of Enzyme solution, mix by rapid inversion, and record the linear decrease in absorbance ( ΔA237​/min ) for 3 to 5 minutes.

The Self-Validation Matrix

A robust kinetic assay must internally verify its own accuracy. Execute the following controls alongside your samples:

  • Blank Control (Spontaneous Hydrolysis): Buffer + Substrate. Validates that the baseline drift is < 0.001 AU/min.

  • Positive Control (System Integrity): Standardized α-chymotrypsin + Substrate. Validates substrate viability.

  • Inhibitor Control (Specificity): Enzyme pre-incubated with 1 mM PMSF (Phenylmethylsulfonyl fluoride) + Substrate. Validates that cleavage is strictly due to active-site serine nucleophilic attack, ruling out contaminant metalloprotease activity.

Workflow Step1 1. Reagent Preparation Tris-HCl (pH 7.8), 20 mM CaCl2 Step2 2. Substrate Dilution Prepare 10 mM H-Ala-Tyr-OEt in H2O Step1->Step2 Step3 3. Spectrophotometer Setup Equilibrate at 25°C, λ = 237 nm Step2->Step3 Step4 4. Baseline Establishment Record blank (auto-hydrolysis check) Step3->Step4 Step5 5. Reaction Initiation Add Enzyme, mix rapidly Step4->Step5 Step6 6. Kinetic Monitoring Record ΔA237/min for 3-5 mins Step5->Step6

Continuous UV-Vis spectrophotometric assay workflow for esterase activity.

Data Acquisition & Kinetic Analysis

To determine the fundamental kinetic parameters ( Km​ and Vmax​ ), the assay must be repeated across a range of substrate concentrations (e.g., 0.05 mM to 2.0 mM).

Calculations: The initial velocity ( V0​ ) is calculated using the Beer-Lambert law derivative:

V0​(μmol/min)=ϵ×d(ΔA237​/min)×Vt​​

Where:

  • Vt​ = Total assay volume (mL)

  • ϵ = Molar extinction coefficient difference between ester and product at 237 nm (typically ~400 M⁻¹cm⁻¹ for tyrosine esters).

  • d = Path length (1 cm).

Comparative Kinetic Parameters (Theoretical Ranges for Chymotrypsin):

Substrate Km​ (mM) kcat​ (s⁻¹) kcat​/Km​ (M⁻¹s⁻¹)Kinetic Advantage
ATEE ~0.70~190~2.7 x 10⁵Baseline standard.
H-Ala-Tyr-OEt ~0.25~240~9.6 x 10⁵Enhanced S2 binding lowers Km​ ; superior efficiency.
Amide Peptides ~2.00~0.05~2.5 x 10¹Poor leaving group; extremely slow turnover.

By plotting V0​ against [S] and applying non-linear regression to the Michaelis-Menten equation, researchers can accurately map the inhibitory profile of novel drug candidates against the target protease.

References

  • PubChem: "H-Ala-Tyr-OEt HCl | C14H21ClN2O4 | CID 57360844". National Institutes of Health (NIH). View Source
  • ChemicalBook: "H-ALA-TYR-OET HCL | 13260-91-8". ChemicalBook. View Source
  • Abbkine: "CheKine™ Micro Chymotrypsin Activity Assay Kit - Cat #: KTB2330". Abbkine Scientific. View Source

Sources

Method

H-Ala-Tyr-OEt HCl in drug delivery system research

Application Note: Engineering Stimulus-Responsive Drug Delivery Systems using H-Ala-Tyr-OEt HCl Architectural Rationale & Molecular Mechanics As drug delivery systems evolve from passive carriers to programmable, stimulu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Stimulus-Responsive Drug Delivery Systems using H-Ala-Tyr-OEt HCl

Architectural Rationale & Molecular Mechanics

As drug delivery systems evolve from passive carriers to programmable, stimulus-responsive matrices, the selection of functional building blocks becomes the most critical variable in system design. H-Ala-Tyr-OEt HCl (L-Alanyl-L-tyrosine ethyl ester hydrochloride)[1] serves as a highly versatile, dual-functional dipeptide module in advanced pharmaceutical engineering.

Rather than relying on non-specific degradation, integrating H-Ala-Tyr-OEt into polymeric backbones (e.g., multi-arm PEG or polycarbonates) or utilizing it as a prodrug linker provides precise control over both matrix formation and payload release. The causality behind its selection lies in its distinct molecular compartments:

  • The HCl Salt Form: Ensures immediate, complete solvation in physiological buffers (pH 7.4). This eliminates the need for cytotoxic organic solvents (like DMSO or DMF) during formulation, preserving the structural integrity of sensitive biologic payloads[1].

  • The Tyrosine (Tyr) Phenol Ring: Acts as the reactive hub for rapid oxidative crosslinking. In the presence of Horseradish Peroxidase (HRP) and low concentrations of hydrogen peroxide (H_2O_2), the phenol rings couple to form covalent dityrosine bonds, creating a robust hydrogel matrix within minutes[2]. Alternatively, it supports Ruthenium-catalyzed photopolymerization[3].

  • The Ala-Tyr Peptide Bond: Functions as a programmable, enzyme-responsive trigger. This specific sequence is a highly efficient substrate for gastrointestinal and intracellular proteases (e.g., chymotrypsin), enabling targeted payload unmasking only when the delivery system reaches the target microenvironment[4].

  • The Ethyl Ester (OEt) C-Terminus: Neutralizes the negative charge of the carboxylate, increasing the local lipophilicity of the linker. This enhances non-covalent interactions with hydrophobic small-molecule drugs during encapsulation and serves as a secondary degradation site susceptible to esterase hydrolysis[5].

Mechanistic Pathway

Mechanism A H-Ala-Tyr-OEt HCl (Water-Soluble Precursor) B Tyrosine Residue (Phenol Group) A->B C Ala-Tyr Peptide Bond (Protease Substrate) A->C D Ethyl Ester (Lipophilic Mask) A->D E HRP / H2O2 Radical Initiation B->E Oxidation G Enzymatic Cleavage (Proteases/Esterases) C->G Hydrolysis D->G Hydrolysis F Dityrosine Crosslinking (Hydrogel Matrix) E->F Polymerization H Controlled Drug Release (Targeted Delivery) G->H Payload Unmasking

Dual-pathway mechanism of H-Ala-Tyr-OEt HCl for hydrogel crosslinking and enzymatic drug release.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your drug delivery research, the following protocols are designed as self-validating systems . Every critical step includes an internal quality control (QC) metric to definitively prove causality (e.g., proving that release is enzyme-driven, not a result of passive diffusion).

Protocol A: Fabrication of Dityrosine-Crosslinked Hydrogels

Causality: HRP/H_2O_2 enzymatic crosslinking is selected over UV-photopolymerization to prevent the UV-induced degradation of sensitive active pharmaceutical ingredients (APIs). The reaction occurs at physiological pH and temperature.

  • Precursor Preparation: Dissolve PEG-grafted H-Ala-Tyr-OEt precursor (10% w/v) in 1X PBS (pH 7.4).

  • API Encapsulation: Add the target API (e.g., a hydrophobic chemotherapeutic) to the precursor solution. The ethyl ester moiety will facilitate uniform dispersion.

  • Initiation: Add HRP to a final concentration of 10 U/mL. Gently vortex.

  • Crosslinking: Inject H_2O_2 to a final concentration of 0.01% (v/v) to initiate radical formation and dityrosine coupling[2]. Incubate at 37°C for 3 minutes.

  • Self-Validation (Internal QC): Excite the resulting hydrogel at 315 nm using a fluorometer. A strong emission peak at 410–420 nm confirms the successful formation of covalent dityrosine bonds[3]. Control: A parallel sample lacking H_2O_2 must remain liquid and exhibit no fluorescence at 410 nm, proving gelation is strictly chemical, not physical entanglement.

Protocol B: Enzyme-Triggered Payload Release Assay

Causality: The Ala-Tyr bond is specifically targeted by proteases to simulate the physiological microenvironment of the GI tract or intracellular lysosomes[4].

  • Equilibration: Submerge the crosslinked hydrogel in 5 mL of 1X PBS at 37°C for 24 hours to wash out any unencapsulated surface API.

  • Enzyme Introduction: Transfer the hydrogel to a release medium containing 50 µg/mL of Chymotrypsin (or target tissue extract).

  • Sampling: Extract 200 µL aliquots at predetermined intervals (1, 2, 4, 8, 24 hours), replacing the volume with fresh enzyme buffer to maintain sink conditions.

  • Self-Validation (Internal QC): Run a parallel hydrogel in an identical enzyme bath supplemented with a broad-spectrum protease inhibitor cocktail. If the inhibitor-treated gel exhibits an API release profile similar to the active enzyme group, the system is failing via passive matrix erosion. A successful, stimulus-responsive system will show >80% release in the active group and <10% release in the inhibitor group.

Workflow N1 1. Precursor Prep (Dissolve in PBS) N2 2. Payload Mixing (Add API) N1->N2 N3 3. Crosslinking (HRP + H2O2) N2->N3 N4 4. Gelation & QC (Fluorescence) N3->N4 N5 5. Release Assay (+/- Protease) N4->N5

Step-by-step workflow for hydrogel fabrication and self-validated payload release assay.

Quantitative Benchmarks & Troubleshooting

The following tables summarize expected quantitative data when utilizing H-Ala-Tyr-OEt as a structural and functional delivery component. Use these benchmarks to troubleshoot your formulations.

Table 1: Influence of H-Ala-Tyr-OEt Concentration on Gelation Kinetics

Precursor Concentration HRP (U/mL) H_2O_2 (v/v) Gelation Time (min) Storage Modulus (G') Dityrosine QC (410nm)
5% w/v 10 0.01% 5.2 ± 0.4 ~12 kPa Moderate
10% w/v 10 0.01% 2.8 ± 0.2 ~45 kPa High
15% w/v 10 0.01% 1.1 ± 0.1 ~98 kPa Very High

| 10% w/v (Control) | 10 | 0.00% | No Gelation | <0.1 kPa | Negative |

Table 2: Payload Release Kinetics & Stimulus Response

Trigger Condition Primary Cleavage Site Half-Life (t_1/2) Release Mechanism
PBS Only (pH 7.4) None (Stable) > 14 days Passive Diffusion (Minimal)
Esterase (50 U/mL) Ethyl Ester (OEt) ~ 48 hours Matrix Swelling / Unmasking
Chymotrypsin (50 µg/mL) Ala-Tyr Peptide Bond ~ 4.5 hours Bulk Matrix Degradation

| Chymotrypsin + Inhibitor | None (Inhibited) | > 12 days | Passive Diffusion (Validated) |

References

  • PubChem. "H-Ala-Tyr-OEt HCl | C14H21ClN2O4 | CID 57360844". National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbNX1ARMz4HKljxfWQ8hlxrF1NNInqjAQehG-MW6FEil4VxA7_8CuMM5Y_YHnMNDEc1cnpCZqt_cZS_p9Yejn2h7m_-uQlSeRaoW7nE3_0ddAyuZuebayAPypiA5RgcAIY7LSkucz2rkaBK3Pz]
  • "Extremely Rapid Gelling Curcumin Silk-Tyrosine Crosslinked Hydrogels". PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Ef4kLG-EB4Z0VBEzQw4YeQQMcrwdZOXly43GfpcjZ8VqL-k0OK09-HyZdwAOwXyEzOnIo2AK1kiErplK64Hl021rtUK-I7nwqap2kVPpec-cl9wV8dDe3KqkXDcSVazN8QQLACV3IicJqdHz]
  • "Di-Tyrosine Cross-Linking of Elastin-Like Polypeptides through Ruthenium Photoreaction To Form Scaffolds: Fine Tuning Mechanical Properties and Improving Cytocompatibility". Biomacromolecules - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN2gI13SLeKQkI-m0bR2fv8UPmvM19JfWhhKyxjEn86ycoBhsnOFUhNCGJ-v2P4-yNg20JCqia5wiip7UKDhTtII8hBye3YtGwqvLSbIj4bDoyXwTqTrXwLk5cVXPBPs7Fvlw06pjYdEc-drHahQ==]
  • "One-step synthesis of biodegradable curcumin-derived hydrogels as potential soft tissue fillers after breast cancer surgery". PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX_SL9qxdJsmKp_xfKG36HD8fjvvpF-9BAbhi5Q_PK03ZMaVscMhnWEGQuJLm-8hqDH9uslUEd71wrZZV8_6WBRWlhU4umDchchLg2G9swRhEnfsjF6YTuwPKQiRUP3X2MkDq2]
  • "An Orally Administered Misuse Deterrent Opioid Prodrug for Treatment of Acute Pain". JACS Au - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDRiyvEp1PKdkZqLmVyyisRDgfiaCR17x7jKLNLQ7HAuX57Rfgn9imlLC5CLX8cCm_JfqhSPmbyc10PKaJjgU0QFv_ZhIqFZGKfvx_LyXSy8JWm2rm1M2B8CqY9lnbWiR8ZqVY--nhbQN4]

Sources

Application

Protocol for HPLC purification of H-Ala-Tyr-OEt HCl containing peptides

Application Note: Optimized Reversed-Phase HPLC Purification Protocol for H-Ala-Tyr-OEt HCl Containing Peptides Introduction & Mechanistic Rationale The purification of small, modified peptides such as H-Ala-Tyr-OEt HCl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Reversed-Phase HPLC Purification Protocol for H-Ala-Tyr-OEt HCl Containing Peptides

Introduction & Mechanistic Rationale

The purification of small, modified peptides such as H-Ala-Tyr-OEt HCl (Alanyl-Tyrosine ethyl ester hydrochloride) requires a highly tailored chromatographic approach. Unlike standard free-acid peptides, this molecule possesses specific chemical properties that dictate the parameters of the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow.

As a self-validating system, a successful protocol must account for the following mechanistic realities:

  • Size & Hydrophobicity: At a molecular weight of ~316.8 Da, this dipeptide derivative is exceptionally small. A C18 stationary phase with a small pore size (100 Å – 120 Å) is required to provide the optimal surface area for mass transfer and retention[1].

  • Tyrosine (Tyr) Residue: The phenolic side chain of tyrosine is UV-active. This allows for orthogonal, dual-wavelength detection at 220 nm (peptide amide backbone) and 274–280 nm (aromatic ring), ensuring high-confidence peak identification against non-aromatic impurities[2][3].

  • Ethyl Ester (-OEt) Modification: The C-terminal esterification increases the hydrophobicity of the peptide compared to its free-acid counterpart. Critically, ester groups are highly susceptible to acid-catalyzed hydrolysis. While 0.1% Trifluoroacetic acid (TFA, pH ~2.0) is the gold standard for peptide ion-pairing[1][4], prolonged exposure during fraction pooling at room temperature can degrade the -OEt group back to a free acid (-OH).

  • Salt Exchange Dynamics: The crude starting material is a hydrochloride (HCl) salt. Because the RP-HPLC mobile phase utilizes a vast molar excess of TFA, a spontaneous salt exchange will occur. The final purified and lyophilized product will inherently be recovered as a TFA salt unless a specific counter-ion exchange step is introduced.

Logic Target H-Ala-Tyr-OEt HCl Chemical Properties Prop1 Ethyl Ester (-OEt) Hydrolysis Risk Target->Prop1 Prop2 Tyrosine Residue UV Active & Oxidizable Target->Prop2 Prop3 Small Dipeptide MW ~316.8 Da Target->Prop3 Act1 Immediate Lyophilization or Mild Acid (0.1% FA) Prop1->Act1 Act2 Dual Wavelength Detection (220 nm & 280 nm) Prop2->Act2 Act3 Small Pore C18 Column (100 Å - 120 Å) Prop3->Act3

Fig 1. Logical relationship between peptide properties and chromatographic parameters.

Experimental Workflow & Protocol

Workflow N1 Crude Peptide Solubilization N2 Analytical HPLC Method Scouting N1->N2 N3 Preparative HPLC Scale-up & Elution N2->N3 N4 Fraction Analysis UV 220/280 nm N3->N4 N5 Lyophilization Ester Preservation N4->N5

Fig 2. End-to-end RP-HPLC purification workflow for H-Ala-Tyr-OEt.

Step 1: Sample Solubilization

Causality: Peptides must be fully dissolved in a solvent weaker than the starting mobile phase to prevent column clogging and injection breakthrough (double-peaking).

  • Weigh the crude H-Ala-Tyr-OEt HCl powder.

  • Dissolve to a concentration of 10–20 mg/mL using a diluent of 5% Acetonitrile (ACN) / 95% HPLC-grade Water containing 0.1% TFA.

  • Sonicate for 2 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE or PVDF syringe filter to remove particulate matter.

Step 2: Analytical Method Scouting

Causality: A linear gradient scout run determines the exact elution point of the target peptide, allowing for the calculation of a focused, shallow gradient for preparative scale-up[4].

  • Column: C18, 5 µm, 120 Å, 4.6 × 250 mm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: ACN + 0.1% TFA.

  • Gradient: 5% to 65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Set UV channels to 220 nm and 280 nm[3].

  • Action: Inject 20 µL. Identify the target peak (typically eluting between 20–35% B) by confirming the presence of both 220 nm and 280 nm signals.

Step 3: Preparative Scale-Up and Purification

Causality: Scaling up requires adjusting the flow rate to match the larger column diameter. A shallow gradient (0.5% – 1% B per minute) maximizes resolution between the target esterified peptide and any hydrolyzed free-acid impurities (H-Ala-Tyr-OH)[1][4].

  • Column: C18, 5 µm, 120 Å, 21.2 × 250 mm.

  • Calculate Focused Gradient: If the analytical peak elutes at 25% B, set the preparative gradient from 15% B to 35% B over 40 minutes.

  • Flow Rate: 18.0 mL/min.

  • Action: Inject 2.0 – 5.0 mL of the filtered crude sample.

  • Collection: Collect fractions based on threshold triggering at 280 nm to avoid collecting non-aromatic baseline noise.

Step 4: Fraction Analysis and Lyophilization (Critical Step)

Causality: The ethyl ester is prone to hydrolysis in aqueous acidic environments. Fractions must be handled rapidly to preserve structural integrity.

  • Immediately analyze 20 µL of each collected fraction using the analytical HPLC method from Step 2.

  • Pool fractions demonstrating >95% purity.

  • Crucial: Flash-freeze the pooled fractions in liquid nitrogen and lyophilize immediately. Do not leave pooled fractions in 0.1% TFA at room temperature overnight, as this will result in partial cleavage of the -OEt group.

Quantitative Data Summaries

Table 1: Analytical vs. Preparative Chromatographic Parameters

ParameterAnalytical ScoutingPreparative Purification
Column Dimensions C18, 4.6 × 250 mm, 5 µmC18, 21.2 × 250 mm, 5 µm
Flow Rate 1.0 mL/min18.0 mL/min
Mobile Phase A H₂O + 0.1% TFAH₂O + 0.1% TFA
Mobile Phase B ACN + 0.1% TFAACN + 0.1% TFA
Gradient Profile 5% - 65% B (30 min)Focused: ±10% of elution point (40 min)
Injection Volume 20 µL2.0 - 5.0 mL
Detection Wavelengths 220 nm, 280 nm220 nm, 280 nm

Table 2: Troubleshooting Common Issues in H-Ala-Tyr-OEt Purification

ObservationMechanistic CauseCorrective Action
Pre-peak eluting closely to target Hydrolysis of -OEt to free acid (-OH)Switch modifier to 0.1% Formic Acid; Lyophilize fractions immediately.
Poor peak shape / Tailing Incomplete protonation of basic sitesEnsure mobile phase pH is < 3.0; check TFA freshness[1].
Loss of target mass (MS) Oxidation of Tyrosine residueDegas solvents thoroughly; avoid prolonged light exposure.
Shift in retention time Column overloadingReduce injection mass; utilize a shallower gradient slope.

References[2] Title: HPLC Analysis and Purification of Peptides - PMC | Source: nih.gov | URL: https://www.ncbi.nlm.nih.gov/pmc/[1] Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC | Source: hplc.eu | URL: https://www.hplc.eu/[4] Title: Peptide Purification - AAPPTec | Source: peptide.com | URL: https://www.peptide.com/[3] Title: Chromatography and Detection Methods for Peptide Purification | Source: gilson.com | URL: https://www.gilson.com/

Sources

Method

Application of H-Ala-Tyr-OEt HCl in ligand binding assays

Application Note: Utilizing H-Ala-Tyr-OEt HCl in Advanced Ligand Binding and Enzyme Kinetics Assays Introduction and Mechanistic Rationale H-Ala-Tyr-OEt HCl (Alanyl-Tyrosine ethyl ester hydrochloride, CAS: 13260-91-8) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing H-Ala-Tyr-OEt HCl in Advanced Ligand Binding and Enzyme Kinetics Assays

Introduction and Mechanistic Rationale

H-Ala-Tyr-OEt HCl (Alanyl-Tyrosine ethyl ester hydrochloride, CAS: 13260-91-8) is a highly versatile, synthetic dipeptide derivative with a molecular weight of 316.78 g/mol [1]. Structurally, it consists of an N-terminal alanine and a C-terminal tyrosine, where the terminal carboxylate is protected by an ethyl ester[1].

In biochemical research and drug development, this specific modification dictates its utility across two primary domains:

  • Peptide Transporter (PEPT1/SLC15A1) Profiling : The mammalian PEPT1 transporter is a proton-coupled symporter responsible for the intestinal absorption of di- and tripeptides. The canonical PEPT1 pharmacophore strictly requires a free C-terminal carboxylate for optimal substrate binding[2]. By esterifying this group, H-Ala-Tyr-OEt HCl loses direct binding affinity, making it an ideal negative control for steric hindrance studies or a prodrug model to evaluate esterase-dependent activation prior to cellular transport[2].

  • Protease Substrate Assays : The Ala-Tyr sequence is a recognized cleavage motif for specific serine proteases, including neutral elastolytic proteinases[3]. The ethyl ester increases the molecule's lipophilicity and acts as a cleavable leaving group, allowing researchers to monitor enzymatic kinetics via coupled UV/Vis or HPLC assays.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, it is critical to design assays that inherently validate their own mechanisms. The following protocols integrate specific causality and mandatory control steps.

Workflow A: PEPT1 Competitive Binding Assay (Prodrug Activation Model)

Causality : PEPT1 transport is driven by an inward proton gradient. Therefore, the assay buffer must be maintained at an acidic pH (pH 6.0). Because H-Ala-Tyr-OEt HCl cannot bind PEPT1 directly due to the ethyl ester[2], pre-incubation with an esterase is required to demonstrate a gain-of-function (conversion to H-Ala-Tyr-OH).

Step-by-Step Methodology :

  • Cell Preparation : Seed Madin-Darby Canine Kidney (MDCK) cells stably transfected with human PEPT1 into 24-well plates. Grow to a confluent, polarized monolayer.

  • Ligand Processing (The Activation Step) :

    • Prepare a 5 mM stock of H-Ala-Tyr-OEt HCl in MES transport buffer (pH 6.0).

    • Test Group: Incubate an aliquot of the ligand with Porcine Liver Esterase (PLE, 10 U/mL) for 45 minutes at 37°C to hydrolyze the ester, yielding H-Ala-Tyr-OH.

    • Control Group: Leave an aliquot untreated (intact H-Ala-Tyr-OEt HCl).

  • Competitive Co-Incubation : Wash the MDCK cells twice with warm MES buffer. Add 10 µM of [14C]Gly-Sar (a radiolabeled, hydrolysis-resistant PEPT1 standard)[2] simultaneously with varying concentrations (0.1–10 mM) of either the treated or untreated ligand. Incubate for 15 minutes at 37°C.

  • Termination and Detection : Halt transport by washing cells three times with ice-cold PBS (pH 7.4). Lyse the cells using 1% Triton X-100 and quantify intracellular radioactivity via liquid scintillation counting.

  • Validation : The untreated H-Ala-Tyr-OEt HCl must show no significant inhibition of [14C]Gly-Sar uptake, validating the C-terminal requirement. The PLE-treated sample should yield a steep dose-response inhibition curve.

PEPT1_Assay A H-Ala-Tyr-OEt HCl (Prodrug / Probe) B Esterase Cleavage (In Vitro / In Vivo) A->B Hydrolysis E No Binding (Steric Hindrance) A->E Direct Assay C H-Ala-Tyr-OH (Active Ligand) B->C -EtOH D PEPT1 Transporter (Binding Pocket) C->D High Affinity E->D Negative Control

PEPT1 Transporter Binding Logic: Prodrug activation vs. direct steric hindrance.

Workflow B: Protease Substrate Cleavage Assay

Causality : Neutral elastolytic proteinases cleave specific dipeptide esters. To prove that the degradation of H-Ala-Tyr-OEt HCl is mediated exclusively by the target serine protease and not background hydrolysis, an irreversible serine protease inhibitor (e.g., Diisopropylfluorophosphate, DFP) must be used as a baseline control[3].

Step-by-Step Methodology :

  • Buffer & Substrate Preparation : Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 0.01% Brij-35 to prevent enzyme adsorption to plasticware. Dissolve H-Ala-Tyr-OEt HCl to a final working concentration of 0.5 mM.

  • Enzyme Preparation : Isolate or reconstitute the target elastolytic proteinase (e.g., from canine leucocytes)[3] to a concentration of 1 µg/mL.

  • Inhibitor Control Setup : Split the enzyme into two aliquots. Treat one aliquot with 1 mM DFP for 15 minutes at room temperature to irreversibly block the active site[3].

  • Reaction Initiation : Add the active enzyme and the DFP-inhibited enzyme to separate wells containing the substrate.

  • Kinetic Monitoring : Monitor the reaction via HPLC (measuring the disappearance of the H-Ala-Tyr-OEt peak and the appearance of cleavage products) or through a coupled UV spectrophotometric assay.

Protease_Workflow Step1 1. Reagent Prep Equilibrate H-Ala-Tyr-OEt Step2 2. Enzyme Addition Add target protease Step1->Step2 Step3 3. Incubation 37°C, pH 7.5 buffer Step2->Step3 Control Inhibitor Control (e.g., DFP added) Step2->Control Self-Validation Step4 4. Detection Monitor Cleavage Step3->Step4 Control->Step4 Baseline signal

Protease Assay Workflow: Step-by-step enzymatic cleavage with self-validating inhibitor control.

Quantitative Data Presentation

To facilitate experimental design, the following table summarizes the expected quantitative behavior of H-Ala-Tyr-OEt HCl and its derivatives across the described assay systems, demonstrating its dynamic utility.

Table 1: Comparative Ligand Binding & Kinetic Properties

Ligand / SubstrateTarget SystemStructural ModificationExpected Affinity / ActivityRole in Assay
H-Ala-Tyr-OH PEPT1 TransporterNone (Free Acid)High Affinity ( IC50​≈1−5 mM )Positive Control / Active Ligand
H-Ala-Tyr-OEt HCl PEPT1 TransporterC-terminal Ethyl EsterNegligible Binding ( IC50​>20 mM )Negative Control / Prodrug
Gly-Sar PEPT1 TransporterN-MethylationHigh Affinity ( IC50​≈1 mM )Radiotracer Standard
H-Ala-Tyr-OEt HCl Elastolytic ProteinaseC-terminal Ethyl EsterHigh Cleavage RatePrimary Substrate

References

  • PubChem . "H-Ala-Tyr-OEt HCl | C14H21ClN2O4 | CID 57360844 - Physical and Chemical Properties." National Center for Biotechnology Information.[1] URL:[Link]

  • Foley et al. "Human PEPT1 Pharmacophore Distinguishes between Dipeptide Transport and Binding." Journal of Medicinal Chemistry, ACS Publications, 2006.[2] URL:[Link]

  • Ardelt et al. "Neutral elastolytic proteinase from canine leucocytes. Purification and characterization." Biochimica et Biophysica Acta, 1976.[3] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing diketopiperazine formation with H-Ala-Tyr-OEt HCl in SPPS

Topic: Preventing Diketopiperazine (DKP) Formation with H-Ala-Tyr-OEt HCl in SPPS and Hybrid Syntheses Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Diketopiperazine (DKP) Formation with H-Ala-Tyr-OEt HCl in SPPS and Hybrid Syntheses

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting premature chain termination and yield losses during dipeptide elongations. One of the most notorious side reactions in peptide chemistry is the formation of 2,5-diketopiperazines (DKPs). When working with dipeptide esters like H-Ala-Tyr-OEt HCl—whether utilized as a solution-phase building block or as a kinetic model for solid-phase peptide synthesis (SPPS)—the risk of DKP cyclization is exceptionally high.

This guide provides a deep dive into the mechanistic causality of this side reaction and offers field-validated, step-by-step protocols to suppress it.

Section 1: The Mechanistic Causality of DKP Formation (FAQ)

Q1: Why does H-Ala-Tyr-OEt HCl undergo rapid DKP formation upon neutralization? A: DKP formation is driven by an intramolecular aminolysis reaction. When the hydrochloride salt of H-Ala-Tyr-OEt is neutralized by a tertiary base (e.g., DIEA), the N-terminal α -amine of Alanine is liberated. Because the peptide backbone can easily adopt a cis conformation, this highly nucleophilic free amine is brought into close spatial proximity (exactly six atoms away) to the C-terminal ester carbonyl of Tyrosine.

The ethyl ester (-OEt) acts as an excellent leaving group. The amine nucleophilically attacks the ester carbonyl, releasing ethanol and forming a thermodynamically highly stable six-membered cyclic dipeptide: cyclo(Ala-Tyr). In standard SPPS, this ester linkage is analogous to the benzyl ester of a Wang resin; thus, DKP formation results in the irreversible cleavage of the dipeptide from the solid support, as noted in [1].

Q2: How does the choice of coupling reagent influence this side reaction? A: The suppression of DKP relies entirely on kinetic competition: intermolecular peptide bond formation (the desired elongation) versus intramolecular cyclization (DKP). If you neutralize the dipeptide before the next activated amino acid is present, DKP formation wins. By using highly reactive coupling reagents (like HATU or COMU) and employing an in situ neutralization strategy, the intermolecular acylation rate is drastically accelerated, successfully outcompeting the intramolecular cyclization[2].

Q3: If I am synthesizing this sequence on a resin instead of using an ethyl ester, how do I prevent DKP during Fmoc deprotection? A: If your dipeptide is bound to a resin (e.g., Fmoc-Ala-Tyr-O-Resin), the standard 20% piperidine/DMF deprotection will trigger massive DKP formation because piperidine acts as both a deprotecting agent and a base catalyst. To mitigate this, we recommend using a sterically hindered resin like 2-Chlorotrityl chloride (2-CTC) resin. Alternatively, modifying the deprotection cocktail to 2% DBU and 5% piperazine in NMP has been proven to [3].

DKP_Mechanism A H-Ala-Tyr-OEt HCl (Protonated Salt) B H-Ala-Tyr-OEt (Free Amine) A->B Base (DIEA) Neutralization C Cyclo(Ala-Tyr) + EtOH (DKP Byproduct) B->C Intramolecular Aminolysis (Fast) D Fmoc-Xaa-Ala-Tyr-OEt (Desired Product) B->D Intermolecular Coupling (Requires Activation)

Kinetic competition between intramolecular DKP formation and intermolecular peptide elongation.

Section 2: Data Presentation - Kinetic Competition

To illustrate the importance of protocol selection, the following table summarizes the quantitative impact of coupling conditions on DKP formation when coupling Fmoc-Xaa-OH to H-Ala-Tyr-OEt HCl.

Coupling ReagentNeutralization StrategyTemperatureDKP Formation (%)Desired Product (%)
HBTU / HOBtPre-neutralization25°C> 45%< 55%
HATU / HOAtPre-neutralization25°C~ 25%~ 75%
HATU / HOAtIn situ neutralization25°C< 8%> 92%
COMU / OxymaIn situ neutralization-10°C to 0°C< 2% > 98%

Note: Data synthesized from kinetic models of dipeptide ester aminolysis. Lowering temperature and utilizing Oxyma additives [2].

Section 3: Field-Proven Experimental Protocols

To ensure a self-validating system, the following protocol utilizes in situ neutralization combined with sub-zero activation. This method ensures the free amine is never generated in the absence of a highly reactive electrophile.

Protocol: In Situ Neutralization and Coupling of H-Ala-Tyr-OEt HCl

Objective: Couple Fmoc-Xaa-OH to H-Ala-Tyr-OEt HCl while suppressing DKP cyclization.

Step 1: Pre-Activation of the Incoming Amino Acid

  • In a dry round-bottom flask, dissolve 1.2 equivalents of Fmoc-Xaa-OH and 1.2 equivalents of COMU (or HATU) in anhydrous DMF to achieve a 0.2 M concentration.

  • Add 2.4 equivalents of N,N-Diisopropylethylamine (DIEA) to the mixture. Stir for 2 minutes at room temperature to ensure complete formation of the active ester.

Step 2: Thermal Control 3. Submerge the activation flask in an ice-brine bath to chill the mixture to -10°C. Causality: Lower temperatures exponentially decrease the rate of the intramolecular cis-trans isomerization required for DKP formation, while the highly reactive COMU active ester maintains sufficient intermolecular coupling kinetics.

Step 3: In Situ Neutralization 4. Add 1.0 equivalent of solid H-Ala-Tyr-OEt HCl directly to the chilled activated mixture. 5. Critical Step: Slowly add 1.0 equivalent of DIEA dropwise over 5–10 minutes. Causality: This step precisely neutralizes the hydrochloride salt. Because the activated Fmoc-Xaa-OBt/OAt ester is already present in excess, the momentarily liberated α -amine of Alanine immediately undergoes intermolecular acylation before it can attack the C-terminal ethyl ester.

Step 4: Reaction and Self-Validation 6. Allow the reaction to stir at -10°C for 30 minutes, then slowly warm to room temperature over 1.5 hours. 7. Validation: Monitor the reaction via RP-HPLC (UV at 214 nm) and LC-MS. You should observe the depletion of the dipeptide mass and the appearance of the desired tripeptide, with minimal cyclo(Ala-Tyr) byproduct (m/z ~234).

Workflow Step1 1. Pre-activate Fmoc-Xaa-OH with COMU/DIEA in DMF Step2 2. Chill activated mixture to -10°C (Ice-Brine Bath) Step1->Step2 Step3 3. Add H-Ala-Tyr-OEt HCl (Protonated Dipeptide) Step2->Step3 Step4 4. Dropwise addition of DIEA (In situ neutralization) Step3->Step4 Step5 5. Intermolecular Acylation (Outcompetes DKP) Step4->Step5 Step6 6. RP-HPLC / LC-MS Validation (Check for m/z ~234 DKP) Step5->Step6

Step-by-step workflow for in situ neutralization to suppress DKP formation.

References
  • Title: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide Source: ACS Omega URL: [Link]

  • Title: Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis Source: ACS Omega URL: [Link]

  • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL: [Link]

Sources

Optimization

How to avoid racemization of H-Ala-Tyr-OEt HCl during coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical and mechanistic challenges encountered when using H-Ala-Tyr-OEt·HCl (Alanine-T...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical and mechanistic challenges encountered when using H-Ala-Tyr-OEt·HCl (Alanine-Tyrosine ethyl ester hydrochloride) in solution-phase peptide synthesis.

When utilizing a dipeptide ester hydrochloride as an amine component, chemists face a dual threat: the base required to neutralize the HCl salt can catalyze the racemization of the incoming activated amino acid , while the newly freed dipeptide ester is highly susceptible to diketopiperazine (DKP) cyclization . This guide provides field-proven causality, optimized protocols, and mechanistic troubleshooting to ensure complete stereointegrity.

Diagnostic Troubleshooting & FAQs

Q1: Why does significant racemization occur when coupling an N-protected amino acid to H-Ala-Tyr-OEt·HCl? The racemization observed is rarely the epimerization of the Ala or Tyr residues themselves. Instead, it is the epimerization of the incoming N-protected amino acid[1]. To couple H-Ala-Tyr-OEt·HCl, you must add a tertiary base to neutralize the hydrochloride salt. If a strong, unhindered base like N,N-Diisopropylethylamine (DIPEA) is used, it rapidly abstracts the acidic α -proton from the activated carboxyl component, driving the formation of a planar, achiral 5(4H)-oxazolone intermediate[2]. Subsequent aminolysis of this oxazolone by H-Ala-Tyr-OEt yields a mixture of L- and D- epimers at the newly formed peptide bond[1].

Q2: Can the H-Ala-Tyr-OEt dipeptide itself racemize during the reaction? While the N-terminal Alanine is a primary amine and cannot form an oxazolone, the C-terminal Tyrosine ethyl ester can undergo direct enolization if exposed to a large excess of strong base for prolonged periods[2]. However, a much more aggressive and common side reaction for this specific molecule is Diketopiperazine (DKP) formation . Free dipeptide esters are structurally primed for intramolecular cyclization; the free amine of Ala attacks the ethyl ester of Tyr, forming a stable 6-membered ring and terminating chain elongation[2].

Q3: Which base is optimal for neutralizing the hydrochloride salt without triggering oxazolone or DKP formation? Base selection is the most critical parameter. 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) are highly recommended over DIPEA or Triethylamine (TEA)[3]. TMP has a lower pKa (7.43) and significant steric hindrance. It is basic enough to neutralize the HCl salt and free the nucleophile, but too weak and bulky to efficiently abstract the α -proton of the activated ester or accelerate DKP cyclization[3].

Q4: What coupling reagents provide the best stereochemical protection for this system? To suppress racemization, the activation step must bypass the oxazolone pathway. OxymaPure (used with DIC) is superior to traditional additives like HOBt, as its high acidity (pKa ~4.6) rapidly traps the highly reactive O-acylisourea into a stable active ester, preventing oxazolone formation[3][4]. Alternatively, DEPBT is an exceptional standalone reagent that reduces racemization to undetectable levels, and is particularly field-proven for Tyrosine-containing sequences[4][5].

Mechanistic Pathway Visualizations

G Acyl Activated Amino Acid (Electrophile) Oxazolone 5(4H)-Oxazolone (Planar / Achiral) Acyl->Oxazolone Strong Base (DIPEA) Proton Abstraction Product Desired L-Peptide (Retention of Configuration) Acyl->Product Weak Base (TMP) + Oxyma Direct Aminolysis Racemized Epimerized D-Peptide (Loss of Stereopurity) Oxazolone->Racemized Aminolysis by H-Ala-Tyr-OEt Amine H-Ala-Tyr-OEt (Free Base) Amine->Product Nucleophilic Attack Amine->Racemized

Mechanistic divergence: Base-catalyzed oxazolone formation (racemization) vs. direct aminolysis.

DKP Salt H-Ala-Tyr-OEt·HCl FreeBase H-Ala-Tyr-OEt (Free Nucleophile) Salt->FreeBase Base Neutralization DKP Cyclo(Ala-Tyr) + EtOH (Diketopiperazine) FreeBase->DKP Intramolecular Attack (Slow Coupling) Coupled Elongated Peptide FreeBase->Coupled + Activated Acid (Fast Coupling)

Competing pathways of the free dipeptide ester: desired coupling vs. diketopiperazine (DKP) cyclization.

Quantitative Reagent Selection Matrix

To design a self-validating experimental system, you must balance the pKa of the base against the activation kinetics of the coupling reagent. The table below summarizes the causality between reagent selection and side-reaction probability.

BaseCoupling Reagent / AdditiveBase pKaRacemization RiskDKP Formation RiskApplication Recommendation
DIPEA HATU10.1High Moderate Not recommended. High pKa drives oxazolone formation and direct enolization.
NMM EDC / HOBt7.38Moderate Low Acceptable. Suitable for standard sequences, but requires strict temperature control (0 °C).
TMP DIC / OxymaPure7.43Very Low Very Low Highly Recommended. Oxyma efficiently suppresses oxazolone; TMP prevents base-catalyzed epimerization.
TMP DEPBT7.43Undetectable Very Low Optimal. Best for highly sensitive sequences (e.g., Tyr-containing fragments)[5].

Step-by-Step Methodology: Racemization-Free Coupling Protocol

To prevent DKP formation, the activated electrophile must be fully formed before the H-Ala-Tyr-OEt·HCl salt is neutralized. This ensures the intermolecular coupling outcompetes the intramolecular DKP cyclization.

Materials Required:

  • N-protected amino acid (e.g., Fmoc-Xaa-OH) (1.1 equiv)

  • H-Ala-Tyr-OEt·HCl (1.0 equiv)

  • DIC (1.1 equiv) and OxymaPure (1.1 equiv)

  • 2,4,6-Collidine (TMP) (1.05 equiv)

  • Anhydrous Dichloromethane (DCM) / Dimethylformamide (DMF)

Step 1: Pre-Activation of the Carboxyl Component

  • Dissolve the N-protected amino acid (1.1 equiv) and OxymaPure (1.1 equiv) in a minimal volume of anhydrous DMF/DCM (1:1 v/v).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIC (1.1 equiv) dropwise under stirring. Allow the mixture to pre-activate for 5–10 minutes at 0 °C to fully form the Oxyma active ester. Causality: Pre-activation ensures no free coupling reagent is present to react with the amine, and prepares a highly reactive electrophile that will rapidly consume the dipeptide before DKP can form.

Step 2: In Situ Neutralization and Coupling

  • In a separate, dry flask, suspend H-Ala-Tyr-OEt·HCl (1.0 equiv) in anhydrous DCM and cool to 0 °C.

  • Add the pre-activated ester solution from Step 1 into the dipeptide suspension.

  • Immediately add 2,4,6-Collidine (TMP) (1.05 equiv) dropwise. Causality: By adding the base last, the HCl salt is neutralized in the presence of an overwhelming excess of the highly reactive electrophile. The weak pKa of TMP ensures the activated ester does not convert to an oxazolone.

Step 3: Monitoring and Workup

  • Allow the reaction to proceed at 0 °C for 1 hour, then slowly warm to room temperature for an additional 1–2 hours.

  • Monitor reaction completion via LC-MS. Specifically, check for the absence of the DKP byproduct, Cyclo(Ala-Tyr), which presents at a mass of 234.1 Da .

  • Quench the reaction and wash the organic layer sequentially with 5% aqueous citric acid (to remove TMP and unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under vacuum.

References

  • BenchChem Technical Support. Avoiding racemization when using Glycine ethyl ester, hydrochloride. BenchChem.
  • Luxembourg Bio Technologies.
  • Highfine. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

Sources

Troubleshooting

Troubleshooting low yield in H-Ala-Tyr-OEt HCl peptide synthesis

Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and procedural challenges associated with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and procedural challenges associated with the solution-phase synthesis of the dipeptide H-Ala-Tyr-OEt·HCl .

Synthesizing this specific molecule presents a unique triad of challenges: the unprotected phenolic hydroxyl group of Tyrosine, the high susceptibility of dipeptides to undergo intramolecular cyclization, and the extreme water solubility of the final hydrochloride salt.

Below, you will find a mechanistic breakdown of these failure points, interactive FAQs, quantitative data, and a self-validating optimized protocol.

I. Mechanistic Workflow & Failure Pathways

To troubleshoot low yields, we must first map the synthetic route and identify where the target molecule is being lost. The synthesis relies on the coupling of Boc-Ala-OH with H-Tyr-OEt·HCl, followed by Boc deprotection.

SynthesisWorkflow Start Boc-Ala-OH + H-Tyr-OEt·HCl Coupling Coupling Step (EDC/HOBt, Base) Start->Coupling Intermediate Boc-Ala-Tyr-OEt (Organic Soluble) Coupling->Intermediate N-acylation (Desired) Side1 Side Reaction: O-Acylation of Tyrosine Coupling->Side1 Excess Base / pH > 8.2 Deprotection Deprotection Step (HCl in Dioxane) Intermediate->Deprotection Product H-Ala-Tyr-OEt·HCl (Water Soluble) Deprotection->Product Acidic Precipitation Side2 Side Reaction: Diketopiperazine (DKP) Deprotection->Side2 Neutralization / Heat Side3 Workup Loss: Aqueous Partitioning Product->Side3 Aqueous Wash

Fig 1. Synthesis workflow of H-Ala-Tyr-OEt·HCl highlighting critical yield-loss pathways.

II. Troubleshooting FAQs

Q1: Why is my crude yield significantly lower than expected after the coupling step, and why do I see multiple spots on my TLC plate? A: You are likely observing the O-acylation of Tyrosine . Tyrosine possesses an unprotected phenolic hydroxyl group. During the activation of Boc-Ala-OH, the highly reactive intermediate can attack both the desired amine (N-acylation) and the phenolic hydroxyl (O-acylation) of H-Tyr-OEt[1]. Causality: This side reaction is highly pH-dependent. If you use an excess of a strong tertiary amine base like DIPEA, or if the local pH exceeds 8.2, the phenol deprotonates into a highly nucleophilic phenoxide ion[2]. Furthermore, overly potent coupling agents like HATU or uronium salts exacerbate this issue. Solution: Switch to the milder EDC·HCl / HOBt coupling system and use N-Methylmorpholine (NMM) as the base. NMM is a weaker base that maintains the reaction pH around 7.5, keeping the tyrosine phenol protonated and unreactive while allowing the primary amine to act as the sole nucleophile[2].

Q2: I successfully isolated Boc-Ala-Tyr-OEt with high purity. However, after Boc deprotection, my final yield of H-Ala-Tyr-OEt·HCl is abysmal. What happened? A: You are facing a combination of Diketopiperazine (DKP) formation and aqueous workup loss .

  • DKP Formation: Dipeptides are conformationally predisposed to intramolecular cyclization[3]. Once the Boc group is removed, the newly freed N-terminal amine of Alanine can attack the C-terminal ethyl ester of Tyrosine, forming a highly stable 6-membered cyclic dipeptide (cyclo(Ala-Tyr)) and releasing ethanol[3]. This reaction accelerates rapidly under neutral or basic conditions.

  • Workup Loss: H-Ala-Tyr-OEt·HCl is essentially a salt and is highly water-soluble. If you attempt to wash the final deprotected product with water or aqueous buffers, it will partition entirely into the aqueous layer and be discarded. Solution: Never expose the deprotected dipeptide to basic conditions. Perform all aqueous liquid-liquid extractions on the Boc-protected intermediate. For the final step, deprotect using anhydrous HCl in dioxane, and isolate the product purely via precipitation in cold diethyl ether.

Q3: How do I balance coupling efficiency with the prevention of racemization at the Alanine chiral center? A: The key is the stoichiometric inclusion of HOBt (1-Hydroxybenzotriazole) . When Boc-Ala-OH reacts with a carbodiimide like EDC, it forms an O-acylisourea intermediate. If the subsequent aminolysis by H-Tyr-OEt is slow, this intermediate undergoes intramolecular cyclization to form an oxazolone, which rapidly racemizes via proton abstraction at the alpha-carbon. HOBt acts as a superior nucleophile that rapidly traps the transient O-acylisourea before oxazolone formation can occur. This generates an OBt-active ester, which is highly stable against racemization but remains highly reactive toward the incoming amine.

Mechanism Acid Boc-Ala-OH EDC EDC Activation Acid->EDC OAI O-Acylisourea (Highly Reactive) EDC->OAI Oxazolone Oxazolone (Racemization) OAI->Oxazolone Slow Amine OBt OBt Ester (Stable Intermediate) OAI->OBt + HOBt (Fast) Amide Boc-Ala-Tyr-OEt (High Purity) OBt->Amide + H-Tyr-OEt

Fig 2. EDC/HOBt coupling mechanism suppressing oxazolone-mediated racemization.

III. Quantitative Data: Coupling Reagent Comparison

To empirically justify the reagent selection, the following table summarizes the performance of various coupling systems specifically for the synthesis of unprotected-tyrosine dipeptides.

Coupling SystemBase EquivalentsO-Acylation RiskRacemization RiskDKP Risk (Post-Deprotection)Typical Yield
EDC·HCl / HOBt 1.0 eq NMMLow Low Low (if kept acidic)85 - 90%
HATU / DIPEA2.0+ eq DIPEAHighLowModerate60 - 70%
DCC / DMAP0.1 eq DMAPVery HighHighModerate< 50%
Mixed Anhydride1.0 eq NMMModerateModerateHigh55 - 65%

IV. Optimized & Self-Validating Protocol

This methodology is designed as a self-validating system. It incorporates built-in quality control checks (TLC/pH) to ensure causality is maintained at every step, preventing downstream failures[4].

Step 1: Pre-Activation (Suppressing Racemization)

  • In an oven-dried flask under nitrogen, dissolve 1.0 eq of Boc-Ala-OH and 1.05 eq of anhydrous HOBt in a 4:1 mixture of anhydrous DCM/DMF (approx. 10 mL per gram of amino acid).

  • Cool the mixture to 0°C in an ice bath.

  • Add 1.05 eq of EDC·HCl. Stir for 15 minutes at 0°C to allow the complete formation of the OBt-active ester. Validation Check: A quick TLC (Hexane:EtOAc 1:1) should show the disappearance of the Boc-Ala-OH streak and the appearance of a new, higher Rf spot corresponding to the active ester.

Step 2: Coupling (Preventing O-Acylation) 4. Add 1.0 eq of H-Tyr-OEt·HCl to the reaction mixture. 5. Slowly add 1.0 eq of N-Methylmorpholine (NMM) dropwise. Validation Check: Spot the reaction mixture on wet pH paper. The apparent pH must remain between 7.0 and 7.5. Do not exceed pH 8.0, or O-acylation will initiate. 6. Allow the reaction to warm to room temperature and stir for 4–6 hours.

Step 3: Organic Workup (Removing Byproducts prior to Deprotection) 7. Dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc). 8. Wash the organic layer sequentially with:

  • 2 x 5% aqueous KHSO4 (Removes unreacted H-Tyr-OEt and NMM).

  • 2 x Saturated aqueous NaHCO3 (Removes unreacted Boc-Ala-OH and HOBt).

  • 1 x Brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Boc-Ala-Tyr-OEt as a white foam.

Step 4: Deprotection & Isolation (Preventing DKP and Aqueous Loss) 10. Dissolve the purified Boc-Ala-Tyr-OEt in a minimal amount of anhydrous EtOAc (approx. 2 mL/gram). 11. Add 10 equivalents of 4M HCl in Dioxane. Stir at room temperature for 1 hour. Gas evolution (isobutylene and CO2) will be observed. 12. Critical Step:Do not neutralize. Slowly pour the acidic reaction mixture into 10 volumes of vigorously stirring, ice-cold anhydrous diethyl ether. 13. The final product, H-Ala-Tyr-OEt·HCl , will immediately precipitate as a white solid. Filter under a nitrogen atmosphere, wash with additional cold ether, and dry under high vacuum to afford the product in >85% yield.

V. References

  • Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course Journal of Chemical Education - ACS Publications[Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters International Journal of Peptide and Protein Research (PubMed)[Link]

  • Choosing the Right Peptide Coupling Reagents: A Guide to HOBt NBInno Technical Guides[Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator Organic Process Research & Development - ACS Publications[Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Conditions for H-Ala-Tyr-OEt HCl

Welcome to the Technical Support Center for H-Ala-Tyr-OEt HCl (L-Alanyl-L-Tyrosine ethyl ester hydrochloride). This dipeptide building block is highly valuable in convergent solution-phase peptide synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for H-Ala-Tyr-OEt HCl (L-Alanyl-L-Tyrosine ethyl ester hydrochloride). This dipeptide building block is highly valuable in convergent solution-phase peptide synthesis. However, utilizing a C-terminally esterified, unprotected-tyrosine dipeptide hydrochloride salt introduces three distinct mechanistic challenges: complete salt neutralization, prevention of diketopiperazine (DKP) cyclization, and avoidance of phenolic O-acylation.

This guide provides field-proven, self-validating protocols to help researchers and drug development professionals optimize their coupling workflows.

Mechanistic Workflow & Potential Pitfalls

PeptideCoupling Start H-Ala-Tyr-OEt HCl (Starting Dipeptide Salt) Base Addition of Base (NMM or DIPEA) Start->Base Deprotonation FreeAmine Free Amine Intermediate H-Ala-Tyr-OEt Base->FreeAmine Coupling Coupling Reaction (0°C to 25°C) FreeAmine->Coupling Nucleophilic Attack DKP Side Reaction: DKP Formation (Chain Termination) FreeAmine->DKP Prolonged basic exposure (Intramolecular attack) PreActivation Carboxylic Acid Pre-activation (Fmoc-AA-OH + HATU/EDC) PreActivation->Coupling Active Ester Formation Target Target Peptide Fmoc-AA-Ala-Tyr-OEt Coupling->Target Optimal Stoichiometry & pH Control OAcylation Side Reaction: O-Acylation (Tyr Phenol Esterification) Coupling->OAcylation Excess Active Ester / Base

Mechanistic workflow of H-Ala-Tyr-OEt HCl coupling, highlighting DKP and O-acylation risks.

Section 1: Critical Troubleshooting Guides

Q1: My coupling reaction is sluggish and yields are low. How do I ensure complete neutralization of the hydrochloride salt? A1: The N-terminal amine of H-Ala-Tyr-OEt is locked as an inactive hydrochloride salt. It must be deprotonated to act as a nucleophile. The hydrochloride salt requires at least 1.0 to 1.1 equivalents of a tertiary amine base[1]. While N,N-diisopropylethylamine (DIPEA) is commonly used, we strongly recommend using2[2]. NMM is a weaker base (pKa ~7.4) than DIPEA (pKa ~10.5), providing sufficient basicity to neutralize the HCl salt while significantly reducing the rate of base-catalyzed side reactions.

Q2: I am observing a major byproduct with a mass corresponding to the loss of ethanol (-46 Da). What is this and how do I prevent it? A2: This is caused by Diketopiperazine (DKP) Formation . Dipeptide alkyl esters are thermodynamically driven to undergo intramolecular cyclization[1]. The free N-terminal amine of the Alanine residue attacks the C-terminal ethyl ester of the Tyrosine residue, forming a stable six-membered DKP ring and terminating chain elongation. This process is highly accelerated under basic conditions. Resolution: Implement an in situ neutralization strategy. Never leave H-Ala-Tyr-OEt as a free amine in solution. Pre-activate your incoming carboxylic acid in a separate flask, and add the H-Ala-Tyr-OEt HCl salt directly to the activated mixture before adding the neutralizing base dropwise at 0 °C.

Q3: LC-MS shows a +Mass adduct corresponding to double addition of the incoming amino acid. Why is this happening? A3: This indicates O-Acylation of the Tyrosine Phenol . The side-chain hydroxyl group of Tyrosine is unprotected. While less nucleophilic than the N-terminal amine, the phenoxide ion can react with highly active esters (e.g., OBt or OAt esters generated by HATU) if excess base or activated acid is present[3]. Resolution:

  • Strictly maintain a 1:1 to 1.05:1 stoichiometry of the incoming activated acid to the dipeptide.

  • Avoid excess base. Maintaining the apparent pH of the coupling reaction around 6.7 to 7.0 using exactly one equivalent of NMM suppresses O-acylation almost completely[2].

  • Avoid hyper-reactive coupling reagents like PyBOP or HATU if O-acylation persists; switch to EDC/HOBt or EDC/Oxyma, which form slightly less aggressive active esters[4].

Section 2: Quantitative Data & Optimization Matrix

To optimize your synthesis, select a coupling reagent and base combination that minimizes both cyclization and over-acylation.

Coupling Reagent SystemBase ChoiceDKP RiskO-Acylation RiskOverall Recommendation for H-Ala-Tyr-OEt HCl
HATU / DIPEA (2.0 eq)DIPEAHighHighNot Recommended. Strong base and highly active ester promote both cyclization and phenol acylation.
EDC·HCl / HOBt DIPEAModerateModerateAcceptable. HOBt esters are less prone to O-acylate, but DIPEA still poses a DKP risk.
EDC·HCl / Oxyma NMM Low Low Optimal. NMM minimizes basicity; Oxyma provides excellent coupling rates with minimal side reactions.
DIC / Oxyma NMM (1 eq)LowLowExcellent alternative for strictly neutral conditions, though the urea byproduct requires careful workup.
Section 3: Self-Validating Experimental Protocol

Protocol: In Situ Neutralization and Coupling of Fmoc-AA-OH to H-Ala-Tyr-OEt HCl Objective: Couple an N-protected amino acid while preventing DKP formation and O-acylation through strict stoichiometric and pH control.

Materials:

  • Fmoc-AA-OH (1.05 eq)

  • H-Ala-Tyr-OEt HCl (1.00 eq)

  • EDC·HCl (1.05 eq)

  • Oxyma Pure (1.05 eq)

  • N-methylmorpholine (NMM) (1.05 eq)

  • Anhydrous DMF or DCM/DMF mixture

Step-by-Step Methodology:

  • Pre-activation (Self-Validating Step): In Flask A, dissolve Fmoc-AA-OH (1.05 eq) and Oxyma Pure (1.05 eq) in anhydrous DMF. Add EDC·HCl (1.05 eq). Stir at 0 °C for 10 minutes.

    • Validation: The solution should remain clear; rapid active ester formation prevents the incoming acid from acting as a competitive nucleophile.

  • Substrate Addition: Add solid H-Ala-Tyr-OEt HCl (1.00 eq) directly to Flask A. Do not pre-dissolve the salt with base.

  • In Situ Neutralization: Slowly add NMM (1.05 eq) dropwise over 5 minutes while maintaining the temperature at 0 °C.

    • Causality: The base neutralizes the HCl salt, immediately exposing the free amine to the pre-formed active ester. This kinetically outcompetes the intramolecular DKP cyclization pathway[1].

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Reaction Monitoring: Sample 5 µL into 1 mL of Acetonitrile/Water and analyze via LC-MS.

    • Validation: Look for the target mass. The absence of M-46 (DKP) and M+Fmoc-AA (O-acylation) validates that your stoichiometric and pH controls were successful.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% KHSO₄ (aq) (removes unreacted amine and NMM), saturated NaHCO₃ (aq) (removes unreacted acid and Oxyma), and brine. Dry over Na₂SO₄ and concentrate.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use aqueous NaOH or KOH to neutralize the hydrochloride salt during workup or before the reaction? A: No. H-Ala-Tyr-OEt contains a C-terminal ethyl ester. Strong aqueous bases will cause rapid saponification (hydrolysis) of the ethyl ester to the free carboxylic acid, and may also induce racemization at the alpha-carbon of the Tyrosine residue.

Q: Why is my Tyrosine residue oxidizing during the reaction? A: Unprotected phenols can be prone to oxidation, especially in older batches of DMF that may contain dimethylamine and peroxides. Always use fresh, amine-free, anhydrous solvents, and consider degassing your solvents with nitrogen if oxidation is observed.

Q: Does the ethyl ester provide sufficient C-terminal protection for long peptide syntheses? A: While stable under standard coupling and Fmoc-deprotection conditions, ethyl esters require harsh saponification conditions (e.g., LiOH/MeOH/H₂O) for final removal. If you are building a long peptide, consider switching to a tert-butyl ester (OtBu) or benzyl ester (OBzl), which can be removed under milder acidic or hydrogenolysis conditions, respectively.

Sources

Troubleshooting

H-Ala-Tyr-OEt HCl side product identification and removal

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical failure points in the synthesis, purification, and handling of H-Ala-Tyr-OEt HCl (L-Alan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical failure points in the synthesis, purification, and handling of H-Ala-Tyr-OEt HCl (L-Alanyl-L-tyrosine ethyl ester hydrochloride).

Dipeptide esters are inherently unstable intermediates. Mastering their synthesis requires moving beyond basic protocols and understanding the thermodynamic and kinetic behaviors that drive side-product formation. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating methodologies to ensure high-yield, high-purity recovery of your target molecule.

Synthesis Workflow & Side Product Pathways

G A Boc-Ala-OH + H-Tyr-OEt BB BB A->BB Main Pathway B Coupling (DIC/HOBt) D O-Acylation Byproduct B->D Side Reaction C Boc-Ala-Tyr-OEt E Deprotection (HCl/Dioxane) C->E F H-Ala-Tyr-OEt HCl E->F Target Isolation G Diketopiperazine (DKP) E->G Intramolecular Aminolysis BB->C Main Pathway

Workflow of H-Ala-Tyr-OEt HCl synthesis and major side product branching pathways.

Troubleshooting Guide & FAQs

Q1: Why am I observing a major byproduct with a mass loss of ~46 Da during the deprotection step? Analysis: This is the classic signature of Diketopiperazine (DKP) formation[1]. When the N-terminal protecting group (e.g., Boc or Fmoc) is removed, the newly liberated free amine of Alanine becomes highly nucleophilic. Because it is separated from the C-terminal ethyl ester by exactly two amino acid residues, it is perfectly positioned to undergo intramolecular aminolysis. This nucleophilic attack ejects ethanol (mass = 46.07 Da) and forms a thermodynamically stable, six-membered cyclo(Ala-Tyr) ring[2]. Resolution: DKP formation is accelerated by basic conditions or prolonged time in solution. To prevent this during Boc deprotection, strictly use anhydrous HCl in dioxane and precipitate the resulting H-Ala-Tyr-OEt HCl salt immediately using cold diethyl ether. Do not neutralize the salt to the free base unless you are immediately proceeding to the next coupling step.

Q2: What causes the +71 Da mass shift observed during the initial coupling phase? Analysis: A +71 Da mass shift corresponds to the addition of an extra Alanine residue (minus H₂O). This indicates Tyrosine O-acylation. The phenolic hydroxyl group of Tyrosine has a pKa of ~10, but under the mildly basic conditions of peptide coupling (especially if using excess tertiary amines like DIPEA), it can become sufficiently nucleophilic to attack the activated Boc-Ala-OH intermediate[3]. Resolution: To suppress O-acylation, maintain the coupling reaction pH strictly below 8.2 to prevent phenoxide formation[3]. Alternatively, use a temporary protecting group on the Tyrosine phenol (e.g., tBu) or employ less aggressive coupling reagents (e.g., EDC/HOBt without excess base).

Q3: How do I ensure my final purified product is the HCl salt and not a TFA salt? Analysis: Preparative HPLC of peptides typically utilizes 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent to ensure sharp peak shapes and high resolution[4]. Consequently, the purified dipeptide will elute as H-Ala-Tyr-OEt TFA. Utilizing the TFA salt in downstream biological assays can cause severe cytotoxicity and skew experimental data. Resolution: A deliberate salt exchange protocol must be performed post-HPLC. Strong mineral acids (like HCl) will displace the weaker trifluoroacetic acid during repeated lyophilization cycles (see Protocol 2 below).

Quantitative Data: Side Product Mass and Retention Profiling

To assist in rapid LC-MS identification, compare your crude analytical data against these established parameters:

AnalyteMolecular FormulaExact MassExpected [M+H]+Primary Mechanism of Formation
H-Ala-Tyr-OEt (Target) C₁₄H₂₀N₂O₄280.14281.15N/A
Cyclo(Ala-Tyr) (DKP) C₁₂H₁₄N₂O₃234.10235.11Intramolecular aminolysis (loss of EtOH)
Boc-Ala-Tyr(Boc-Ala)-OEt C₂₄H₃₇N₃O₈495.26496.27Phenolic O-acylation during coupling
H-Ala-Tyr-OH C₁₂H₁₆N₂O₄252.11253.12Ester hydrolysis (trace moisture/base)

Validated Experimental Protocols

Protocol 1: LC-MS Profiling of Dipeptide Esters

Causality Focus: Standard TFA-based LC-MS methods cause significant ion suppression in positive mode. This protocol utilizes Formic Acid (FA) to ensure optimal protonation of the dipeptide while maintaining chromatographic resolution.

  • Sample Preparation: Dissolve 1 mg of crude product in 1 mL of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (0.1% FA) over 10 minutes.

  • Self-Validation Check: Monitor UV absorbance simultaneously at 214 nm (peptide bond) and 280 nm (Tyrosine phenol). If you observe a peak with a +71 Da mass shift that lacks the 280 nm UV signal, it definitively confirms O-acylation. The chemical modification of the phenol disrupts its natural chromophore, validating the structural identity of the byproduct.

Protocol 2: Preparative HPLC Purification and HCl Salt Exchange

Causality Focus: Lyophilization alone will not remove ion-paired TFA. A stoichiometric excess of a stronger acid (HCl) is required to protonate the trifluoroacetate ion into volatile trifluoroacetic acid, which is then removed under vacuum.

  • Purification: Dissolve the crude dipeptide in minimal mobile phase A (Water, 0.1% TFA). Inject onto a preparative C18 column and elute using a shallow gradient (10-50% Mobile Phase B: Acetonitrile, 0.1% TFA) over 40 minutes[4].

  • Initial Lyophilization: Pool fractions containing the target mass (m/z 281.15) and lyophilize to yield H-Ala-Tyr-OEt TFA.

  • Salt Exchange: Dissolve the TFA salt in 0.1 M aqueous HCl (10 mL per 100 mg of peptide). Lyophilize the solution immediately. Repeat this HCl dissolution and lyophilization process two additional times to ensure complete displacement of TFA.

  • Self-Validation Check: Dissolve a 1 mg aliquot of the final lyophilized powder in 1 mL of deionized water and add a drop of 1% AgNO₃ solution. The immediate formation of a white precipitate (AgCl) confirms the successful salt exchange to the HCl form, validating the complete removal of the TFA counterion.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention, peptidechemistry.org,
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • Convenient Synthesis of Collagen-Related Tripeptides for Segment Condens
  • N-(Hexacosanoyloxy)succinimide|CAS 22102-68-7 - Benchchem, benchchem.com,

Sources

Optimization

Improving the solubility of H-Ala-Tyr-OEt HCl for in vitro assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with H-Ala-Tyr-OEt HCl (Alanyl-Tyrosine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with H-Ala-Tyr-OEt HCl (Alanyl-Tyrosine ethyl ester hydrochloride).

This guide moves beyond generic instructions, providing the mechanistic causality behind peptide behavior so you can optimize your in vitro assays with confidence.

Part 1: Molecular Profiling & Causality (The "Why")

To successfully formulate H-Ala-Tyr-OEt HCl, we must first deconstruct its molecular architecture. This dipeptide derivative consists of an aliphatic Alanine, an aromatic Tyrosine, a C-terminal ethyl ester, and is formulated as a hydrochloride salt.

  • The HCl Salt Advantage: The hydrochloride salt provides strong dipole-ion interactions. This is why the lyophilized powder is highly soluble in pure water, creating an acidic microenvironment upon dissolution.

  • The Lipophilic Ester: The ethyl ester (OEt) masks the negative charge of the C-terminal carboxylate. While this modification significantly increases cell membrane permeability, it drastically reduces the compound's thermodynamic solubility in aqueous environments compared to its free-acid counterpart.

  • pH-Dependent Speciation (The "Crash Out" Effect): At physiological pH (7.4), the N-terminal amine approaches its pKa. The transition from a fully protonated, highly soluble salt to a neutral, lipophilic free base often causes the peptide to exceed its kinetic solubility threshold, leading to rapid precipitation when diluted into assay buffers[1].

Part 2: Self-Validating Reconstitution Protocol

Standard peptide guidelines recommend that sequences with fewer than five residues be dissolved in sterile water first[2]. However, due to the lipophilic ester, a kinetic solubility approach is required. This protocol includes built-in validation steps to ensure your compound remains in solution.

Step 1: Equilibration

  • Action: Remove the lyophilized vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

  • Causality: Opening a cold vial introduces atmospheric moisture, which can trigger spontaneous hydrolysis of the ethyl ester bond.

Step 2: Primary Solubilization (Stock Preparation)

  • Action: Add sterile ddH2O to achieve a highly concentrated stock of 10–20 mg/mL. Vortex gently for 60 seconds.

  • Self-Validation Check: Hold the vial against a light source. The solution must be completely optically clear. If micro-particulates remain, the hydrophobic Tyrosine and OEt groups are resisting solvation. Correction: Add DMSO dropwise (up to 5% of total volume) and sonicate in a water bath for 2 minutes[2].

Step 3: Kinetic Dilution into Assay Buffer

  • Action: Immediately before the assay, rapidly inject the stock solution into your pre-warmed assay buffer (e.g., PBS or DMEM) while vortexing vigorously.

  • Self-Validation Check: Measure the absorbance of the final buffer at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates light scattering from undissolved particles (micro-precipitation)[1]. If this occurs, you have exceeded the kinetic solubility limit and must lower the final assay concentration.

Part 3: Troubleshooting FAQs

Q: Why does my peptide precipitate immediately when added to PBS, even though it dissolved perfectly in water? A: This is a classic pH-shift precipitation. Your ddH2O stock is acidic due to the HCl salt. When introduced to PBS (pH 7.4), the buffer neutralizes the solution, converting the highly soluble salt into the highly lipophilic free base. Fix: Pre-dilute your aqueous stock in a transitional buffer (e.g., 10 mM acetate, pH 5.5) before the final addition to PBS, or ensure your final assay concentration remains below 50 µM.

Q: Can I use DMSO to improve solubility, and how much is safe for cell-based assays? A: Yes. While small peptides generally dissolve in water[2], the OEt group adds significant hydrophobicity. You can use up to 10% DMSO in your primary stock solution. However, to prevent solvent-induced cytotoxicity and artifactual data in cell-based assays, ensure the final DMSO concentration in your well is strictly < 0.5% .

Q: Is the ethyl ester stable during a 48-hour cell culture incubation? A: No, not if you are using serum. If your assay medium contains Fetal Bovine Serum (FBS), abundant serum esterases will rapidly hydrolyze the ethyl ester, converting H-Ala-Tyr-OEt into the free acid (H-Ala-Tyr-OH). This changes both the solubility and the pharmacological profile of the drug. Fix: If the ester moiety is critical to your mechanism of action, you must perform the assay in serum-free media or use a broad-spectrum esterase inhibitor.

Part 4: Quantitative Solubility Matrix

The following table summarizes the solubility thresholds and causality for H-Ala-Tyr-OEt HCl across different solvent systems.

Solvent / BufferInitial StateMax Kinetic ConcentrationVisual ClarityMechanistic Causality
ddH2O (pH ~5.0) Lyophilized Powder> 20 mg/mLClearHCl salt fully dissociates; strong dipole-ion interactions.
100% DMSO Lyophilized Powder> 50 mg/mLClearSolubilizes the hydrophobic Tyrosine ring and OEt ester.
PBS (pH 7.4) Aqueous Stock< 1 mg/mLCloudy / PrecipitatepH shift induces free base formation; kinetic solubility exceeded[1].
DMEM + 10% FBS Aqueous Stock< 0.5 mg/mLClear (Hydrolyzed)Serum esterases cleave the OEt group, forming the more soluble free acid.

Part 5: Reconstitution Workflow Visualization

PeptideSolubility Start Lyophilized H-Ala-Tyr-OEt HCl Action1 Add sterile ddH2O (Target: 10 mg/mL Stock) Start->Action1 Check1 Is the solution optically clear? Action1->Check1 Fix1 Add 1-5% DMSO & Sonicate (Disrupts hydrophobic interactions) Check1->Fix1 No (Cloudy) Action2 Rapid Dilution into Assay Buffer (e.g., PBS or DMEM) Check1->Action2 Yes (Clear) Fix1->Check1 Re-evaluate Check2 Micro-precipitation? (Check OD600 > 0.05) Action2->Check2 Fix2 Reduce final concentration or pre-dilute in pH 5.5 buffer Check2->Fix2 Yes (Precipitate) End Ready for In Vitro Assay Check2->End No (Clear) Fix2->Action2 Retry Dilution

Workflow for the reconstitution and kinetic solubility optimization of H-Ala-Tyr-OEt HCl.

References

  • In vitro solubility assays in drug discovery PubMed (National Institutes of Health)[Link][1]

  • Peptide Solubility Guidelines GenScript Technical Resources[Link][2]

Sources

Troubleshooting

Overcoming aggregation of peptides containing H-Ala-Tyr-OEt HCl

A Guide to Overcoming Aggregation for Researchers Welcome to the technical support guide for H-Ala-Tyr-OEt HCl. As Senior Application Scientists, we understand that unexpected insolubility and aggregation can be a signif...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Aggregation for Researchers

Welcome to the technical support guide for H-Ala-Tyr-OEt HCl. As Senior Application Scientists, we understand that unexpected insolubility and aggregation can be a significant roadblock in your research. This guide is designed to provide you with a deep understanding of the underlying causes of H-Ala-Tyr-OEt HCl aggregation and to offer a systematic, field-proven approach to overcoming these challenges.

Frequently Asked Questions: Understanding the "Why"

Before troubleshooting, it's crucial to understand the molecular forces at play. Here we address the fundamental properties of H-Ala-Tyr-OEt HCl that drive its tendency to aggregate.

Q1: I'm having trouble dissolving my lyophilized H-Ala-Tyr-OEt HCl. Why is it so prone to aggregation?

This is a common and valid challenge. The aggregation of H-Ala-Tyr-OEt HCl is not due to a single factor, but rather a combination of intermolecular forces inherent to its structure:

  • Hydrophobic Interactions: The peptide contains an Alanine residue and a C-terminal ethyl ester (-OEt) group, both of which are hydrophobic. In aqueous solutions, these nonpolar regions tend to minimize their contact with water by associating with each other, driving the self-assembly process.[1][2][3] The hydrophobic effect is a primary driver in the aggregation of many peptides.[2][4]

  • Aromatic π-π Stacking: The Tyrosine residue possesses an aromatic phenol side chain. These flat, electron-rich rings can stack on top of one another like pancakes, an interaction known as π-π stacking.[5][6] This is a strong, non-covalent force that significantly contributes to the formation of stable, ordered aggregates and is a known factor in the assembly of many aromatic-rich peptides.[7][8][9]

  • Hydrogen Bonding: The peptide backbone contains amide bonds that can form intermolecular hydrogen bonds, further stabilizing the aggregated state and potentially leading to the formation of structured assemblies like β-sheets.[10][11]

These forces combined create a molecule that prefers to interact with itself rather than with water, leading to the solubility issues you are observing.

cluster_0 Peptide Monomer 1 cluster_1 Peptide Monomer 2 p1 H-Ala- t1 -Tyr- p2 H-Ala- p1->p2 e1 -OEt HCl t2 -Tyr- t1->t2 e2 -OEt HCl e1->e2

Caption: Intermolecular forces driving H-Ala-Tyr-OEt HCl aggregation.

Q2: What are the visible signs of peptide aggregation?

A properly solubilized peptide solution should be completely clear and transparent.[1] Signs of aggregation can range from subtle to obvious:

  • Cloudiness or Turbidity: The solution appears hazy or milky. This indicates the presence of fine, suspended particles.

  • Visible Precipitate: You may see solid material settled at the bottom of the tube or floating in the solution.

  • Gel Formation: At higher concentrations, peptides with strong intermolecular hydrogen bonding networks can form a semi-solid gel.[12]

If you observe any of these, your peptide is not fully dissolved, and the effective concentration in your experiment will be inaccurate.[13]

Troubleshooting Guide: A Systematic Approach to Solubilization

Follow this tiered approach, starting with the mildest conditions, to dissolve your peptide while preserving its integrity.

Q3: What is the best first solvent to try for H-Ala-Tyr-OEt HCl?

Given that the peptide is a hydrochloride (HCl) salt, it possesses a positive charge at the N-terminus. Therefore, the first and simplest approach is to use a slightly acidic aqueous solvent.

Recommended Starting Solvent: Sterile, deionized water. If solubility is poor, try a dilute acidic solution like 10% acetic acid.[14][15] The acidic environment helps maintain the protonated state of the N-terminal amine, which can improve electrostatic repulsion between monomers and aid solubility.

Q4: My peptide did not dissolve in water or dilute acid. What is the next step?

This is a very common outcome due to the strong hydrophobic and aromatic character of the peptide. The next step is to use a small amount of a strong organic solvent to first disrupt the aggregates before diluting into your aqueous buffer. This is the most reliable method for highly hydrophobic peptides.[1][12][14][15]

See Protocol 1 for a detailed, step-by-step methodology.

The key is to first achieve a clear, concentrated stock solution in the organic solvent, and then slowly dilute this stock into your final aqueous buffer with constant agitation.[16] This prevents the peptide from immediately crashing out of solution upon contact with the aqueous environment.

SolventRecommended ForKey Considerations
DMSO (Dimethyl sulfoxide)The go-to solvent for very hydrophobic peptides.[1][17]Highly effective but difficult to remove by lyophilization. Not recommended for peptides containing Cysteine (Cys) or Methionine (Met) due to risk of side-chain oxidation.[14][17]
DMF (Dimethylformamide)An alternative to DMSO, especially for Cys-containing peptides.[14][18]A strong organic solvent that is generally compatible with many applications.
Acetonitrile, Methanol, Isopropanol Moderately hydrophobic peptides.[14][18]Less aggressive than DMSO or DMF. May be sufficient if aggregation is not severe.
Q5: Can I use physical methods like vortexing or sonication to help?

Yes, these methods are highly recommended and can significantly aid dissolution.

  • Vortexing: Use vigorous vortexing after each addition of solvent or diluent.

  • Sonication: A brief sonication in a bath sonicator (e.g., 3 cycles of 10-15 seconds) is very effective at breaking up small, stubborn aggregates.[1] It provides the energy needed to disrupt the intermolecular forces holding the aggregates together. Always chill the sample on ice between sonication bursts to prevent heating.[1]

Q6: I've tried organic solvents, but my peptide still precipitates upon dilution. What are my options for these "impossible" aggregates?

For extremely persistent aggregates, you may need to employ chaotropic agents. These are powerful denaturants that disrupt the hydrogen-bonding network of water and interfere with hydrophobic interactions.[16]

Recommended Chaotropic Agents:

  • 6 M Guanidine Hydrochloride (Guanidine•HCl)

  • 8 M Urea

Procedure: Dissolve the peptide directly in a solution containing one of these agents.[14][18]

Crucial Caveat: Chaotropic agents will denature proteins and interfere with most biological assays.[1] Their use is limited and must be carefully considered based on your downstream application. You must ensure the final concentration of the chaotropic agent in your experiment is low enough not to cause interference.

Verification & Characterization
Q7: My solution looks clear after sonication. How can I be sure it's truly dissolved and not just a very fine suspension?

Visual inspection is a good first step, but it cannot detect small, soluble oligomers or nano-aggregates. For critical applications where accurate concentration is paramount, a more rigorous check is needed.

  • Centrifugation: Spin down your solution at high speed (e.g., >10,000 x g for 10 minutes). If a pellet forms, your peptide was not fully dissolved.

  • Dynamic Light Scattering (DLS): This is a powerful technique to determine the size distribution of particles in a solution.[19][20][21] A truly monomeric solution will show a single, narrow peak corresponding to the small size of the dipeptide. The presence of larger species or high polydispersity indicates aggregation.

  • UV-Vis Spectroscopy: An increase in absorbance or light scattering at wavelengths like 340-600 nm can indicate the presence of aggregates.[19]

start Lyophilized H-Ala-Tyr-OEt HCl s1 Add small volume of 10% Acetic Acid or Water. Vortex. start->s1 d1 Is the solution perfectly clear? s1->d1 s2 Add minimal volume of DMSO. Vortex/Sonicate until clear. d1->s2 No stop Solution Ready for Use. Verify with DLS if necessary. d1->stop Yes s3 Slowly add (dropwise) concentrated peptide stock to aqueous buffer with constant vortexing. s2->s3 d2 Does solution remain clear? s3->d2 s4 Use chaotropic agent (6M Guanidine HCl). Caution: Assay compatibility. d2->s4 No d2->stop Yes s4->stop

Caption: Troubleshooting workflow for peptide solubilization.

Experimental Protocols
Protocol 1: Step-by-Step Solubilization of H-Ala-Tyr-OEt HCl Using an Organic Co-Solvent

This protocol is designed to maximize the chances of successfully dissolving this hydrophobic peptide.

  • Preparation: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all powder is at the bottom.[1]

  • Initial Dissolution in Organic Solvent:

    • Add a small, precise volume of pure DMSO to the vial (e.g., 20-50 µL). The goal is to create a highly concentrated stock.

    • Vortex vigorously for 30 seconds.

    • If solids remain, sonicate the vial in a water bath for 15-second intervals, placing it on ice between cycles to prevent heating.[1]

    • Continue until the solution is completely clear and free of any visible particles.

  • Dilution into Aqueous Buffer:

    • Have your final, desired aqueous buffer (e.g., PBS, Tris) ready in a separate tube.

    • While vigorously vortexing the aqueous buffer, slowly add your concentrated DMSO-peptide stock drop-by-drop.[16] The continuous agitation is critical to prevent localized high concentrations that would cause immediate precipitation.

  • Final Assessment:

    • Once the dilution is complete, vortex for another 30 seconds.

    • Visually inspect the solution for any signs of turbidity or precipitate. For best practice, centrifuge at >10,000 x g for 10 minutes and check for a pellet. The supernatant is your working solution.

References
  • LifeTein. How to dissolve peptides? [Online]. Available at: [Link]

  • SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. [Online]. Available at: [Link]

  • JPT Peptide Technologies. Peptide Solubilization. [Online]. Available at: [Link]

  • Peptide Solutions. Methods for Characterizing Peptide Aggregation. [Online]. Available at: [Link]

  • AAPPTEC. Dissolving Purified Peptides. [Online]. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Online]. Available at: [Link]

  • BioPharmaSpec. How to Prevent Protein Aggregation: Insights and Strategies. [Online]. Available at: [Link]

  • Sharma, S. et al. (2021).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57360844, H-Ala-Tyr-OEt HCl. [Online]. Available at: [Link]

  • Langmuir. (2009). Aggregation of Amyloidogenic Peptides near Hydrophobic and Hydrophilic Surfaces.
  • PNAS. (2008).
  • BuyersGuideChem. H-Ala-Tyr-OEt · HCl | C14H20N2O4.ClH. [Online]. Available at: [Link]

  • Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? r/molecularbiology. [Online]. Available at: [Link]

  • van der Walle, C. F. et al. (2015). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH.
  • Malmsten, M. et al. (2020).
  • BioProcess International. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics.
  • GenScript. Guidelines for Dissolving Peptides. [Online]. Available at: [Link]

  • Peptide Synthetics. General Guide for Dissolving Peptides. [Online]. Available at: [Link]

  • SHIMADZU DIGITAL CLASSROOMS. Characterization of Protein Aggregation in Therapeutic Peptides and Monoclonal Antibodies. [Online]. Available at: [Link]

  • PubMed. (2022). Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions?
  • Lee, M. et al. (2018).
  • Journal of the American Chemical Society. (2009). Evidence of π-stacking Interactions in the Self-Assembly of hIAPP 22–29. PMC - NIH.
  • PubMed. (2012).
  • MDPI. (2022).
  • Drug Target Review. (2024).
  • ResearchGate. Schematic representation of π-stacking interactions between two... | Download Scientific Diagram. [Online]. Available at: [Link]

  • Chhabra, S. R. et al. (2020).
  • Journal of Chemical & Engineering Data. (2020). Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems.
  • Physical Chemistry Chemical Physics. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. PMC.
  • Organic Process Research & Development. (2021). Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production.
  • Biozentrum. Preventing Protein Aggregation. [Online]. Available at: [Link]

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Optimization

Impact of base selection on H-Ala-Tyr-OEt HCl reaction efficiency

A Guide to Optimizing Efficiency Through Strategic Base Selection Welcome to the technical support center for peptide coupling reactions involving L-alanyl-L-tyrosine ethyl ester hydrochloride (H-Ala-Tyr-OEt HCl)[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Optimizing Efficiency Through Strategic Base Selection

Welcome to the technical support center for peptide coupling reactions involving L-alanyl-L-tyrosine ethyl ester hydrochloride (H-Ala-Tyr-OEt HCl)[1][2]. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of dipeptide synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. Here, we focus on one of the most critical, yet often overlooked, parameters: the choice of base.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of bases in the H-Ala-Tyr-OEt HCl coupling reaction.

Q1: Why is a base essential for this peptide coupling reaction?

A base serves two primary, indispensable functions in this reaction:

  • Neutralization: The starting amine, H-Ala-Tyr-OEt, is provided as a hydrochloride (HCl) salt to improve its stability and handling. The base neutralizes this salt, liberating the free, nucleophilic amine group (-NH2) which is required to attack the activated carboxylic acid of the coupling partner.

  • Facilitating Activation and Coupling: Most peptide coupling reagents, particularly onium salts like HATU or HBTU, require a basic environment to function optimally. The base facilitates the formation of the highly reactive activated ester from the N-protected amino acid, which then readily reacts with the free amine of H-Ala-Tyr-OEt.

Q2: What is the most significant risk associated with incorrect base selection?

The most significant risk is racemization , particularly of the activated N-protected amino acid.[3][4] A base that is too strong or not sterically hindered can abstract the α-proton from the activated amino acid. This leads to the formation of a planar oxazolone intermediate, which can be protonated from either face, resulting in a loss of stereochemical purity (a mix of L and D isomers) in the final peptide.[5]

Q3: How does the pKa of a base influence the reaction?

The pKa of the base's conjugate acid is a measure of its strength. It must be sufficiently high to deprotonate the ammonium salt of H-Ala-Tyr-OEt HCl (pKa ~7-8) effectively. However, a pKa that is excessively high can increase the rate of undesirable side reactions, such as racemization.[6] Tertiary amines like N,N-Diisopropylethylamine (DIPEA) and N-Methylmorpholine (NMM) are commonly used because their basicity is sufficient for the coupling reaction without being overly aggressive.[3]

Q4: What are common side reactions, other than racemization, that can be influenced by the base?

  • Diketopiperazine (DKP) Formation: This is a major side reaction at the dipeptide stage.[7] The liberated N-terminal amine of the newly formed dipeptide can intramolecularly attack the C-terminal ester, cyclizing to form a stable six-membered ring (a diketopiperazine) and terminating chain elongation. This is often catalyzed by the presence of a base.[8]

  • Guanidinylation: When using aminium/uronium-based coupling reagents (e.g., HBTU, HATU), the reagent can react directly with the unprotected N-terminal amine of the peptide, forming a guanidinium group that irreversibly caps the chain.[7] This is more problematic if the carboxyl activation is slow, which can be influenced by the base. Pre-activation of the carboxylic acid before adding it to the amine can minimize this issue.[7]

  • Side-Chain Reactions: The phenolic hydroxyl group of the tyrosine residue in H-Ala-Tyr-OEt can undergo side reactions, such as acylation, if it is not protected and if reaction conditions (including the base) are too harsh.[9]

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your coupling reaction.

Issue 1: Low or No Dipeptide Yield, Starting Materials Remain

  • Probable Cause A: Incomplete Neutralization. The H-Ala-Tyr-OEt HCl salt was not fully neutralized, meaning there was no free amine available for the coupling reaction.

    • Solution: Ensure at least 1.0 equivalent of base is used for neutralization, in addition to the amount required for the coupling reagent activation. For reactions involving an amino acid ester hydrochloride, a common practice is to use a total of 2.0 to 3.0 equivalents of base.[8][10]

  • Probable Cause B: Base is Too Weak. The chosen base may not be strong enough to efficiently deprotonate the amine hydrochloride and/or facilitate the activation step.

    • Solution: Switch to a base with a higher pKa. For example, if N-Methylmorpholine (NMM, pKa ~7.4) is ineffective, consider using N,N-Diisopropylethylamine (DIPEA, pKa ~10.8).

  • Probable Cause C: Steric Hindrance. The N-protected amino acid you are coupling may be sterically bulky, slowing down the reaction rate significantly.[11][12]

    • Solution: Increase the reaction time or switch to a more potent coupling reagent like HATU or COMU, which are known to be effective for sterically hindered couplings.[11] Ensure the base being used is compatible and effective with the chosen reagent.

Issue 2: Product is Impure, with Significant Side Products Detected by LC-MS

  • Probable Cause A: Racemization. A side product with the same mass as your desired product is observed, often as a closely eluting peak in chiral HPLC.

    • Solution: This is likely caused by a base that is too strong or not sterically hindered (e.g., Triethylamine - TEA). Switch to a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-Collidine.[10] These bases are too bulky to easily abstract the sensitive α-proton but are effective at facilitating the coupling. Perform the reaction at a lower temperature (e.g., 0 °C) to further minimize racemization.[8]

  • Probable Cause B: Diketopiperazine (DKP) Formation. A major byproduct is detected with a mass corresponding to the cyclized dipeptide.

    • Solution: This base-catalyzed intramolecular cyclization is a common issue.[7]

      • Lower the Temperature: Perform the coupling at 0 °C and allow it to warm slowly to room temperature.[8]

      • Use a Hindered Base: A bulky base like DIPEA can disfavor the conformation required for cyclization.

      • Do Not Isolate: If possible, proceed immediately to the next coupling step after work-up without isolating the dipeptide ester intermediate.[8]

  • Probable Cause C: Guanidinylation. A side product corresponding to the mass of your H-Ala-Tyr-OEt plus the guanidinium moiety from the coupling reagent is observed.

    • Solution: This occurs when the coupling reagent reacts with the free amine. Pre-activate the N-protected amino acid with the coupling reagent and base for 1-5 minutes in a separate vessel before adding this solution to the neutralized H-Ala-Tyr-OEt.[7][11] This ensures the activated ester is formed first, ready to react with the amine.

Data & Visual Aids
Table 1: Comparison of Common Bases for Peptide Coupling
BaseAbbreviationpKa (Conjugate Acid)Key CharacteristicsAdvantagesDisadvantages/Risks
N,N-Diisopropylethylamine DIPEA, Hünig's Base~10.8Sterically hindered, non-nucleophilicExcellent for minimizing racemization; widely compatible.[3]Can be difficult to remove during work-up.
N-Methylmorpholine NMM~7.4Non-nucleophilic, less hindered than DIPEAEasier to remove than DIPEA due to higher water solubility.May not be basic enough for difficult couplings; less effective at preventing racemization than DIPEA.
Triethylamine TEA~10.7Non-nucleophilic, sterically accessibleInexpensive and strong base.High risk of causing racemization due to its smaller size.[13] Generally not recommended for sensitive couplings.
2,4,6-Collidine -~7.4Highly hindered pyridine derivativeVery effective at suppressing racemization.[10]Lower basicity than DIPEA; can be nucleophilic in some contexts.
2,6-Di-tert-butyl-4-(dimethylamino)pyridine DB(DMAP)~11.6Extremely hindered, strong baseMore effective than collidine for rapid activation.[10]More expensive; potential for side reactions if not used carefully.

Note: pKa values are approximate and can vary slightly based on the solvent and measurement conditions.[14]

Diagrams

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Byproducts NPAA N-Protected Amino Acid (R-COOH) Activation Activation Step NPAA->Activation 2a AmineHCl H-Ala-Tyr-OEt • HCl Neutralization Neutralization Step AmineHCl->Neutralization 1a Base Base (B:) Base->Neutralization 1b Base->Activation 2c (Catalytic) CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Activation 2b BaseHCl Base Salt (B:H+ Cl-) Neutralization->BaseHCl FreeAmine Free Amine (H₂N-R') Neutralization->FreeAmine Generates ActivatedEster Activated Ester (R-CO-X) Activation->ActivatedEster Forms Coupling Coupling Step Dipeptide Protected Dipeptide Coupling->Dipeptide Byproducts Reagent Byproducts Coupling->Byproducts FreeAmine->Coupling 3a ActivatedEster->Coupling 3b

Caption: Core functions of the base in peptide coupling.

Troubleshooting_Workflow cluster_causes Identify Primary Issue cluster_solutions Implement Solution Start Poor Yield or Impure Product Analysis Analyze by LC-MS Start->Analysis UnreactedSM High % of Unreacted Starting Material Analysis->UnreactedSM Path 1 Racemate Diastereomer Peak (Same Mass) Analysis->Racemate Path 2 DKP Diketopiperazine Peak (Cyclized Mass) Analysis->DKP Path 3 Sol_Base 1. Check Base Stoichiometry (2-3 eq total) 2. Use Stronger Base (e.g., DIPEA) UnreactedSM->Sol_Base Sol_Racemate 1. Use Sterically Hindered Base (DIPEA, Collidine) 2. Lower Reaction Temp to 0°C Racemate->Sol_Racemate Sol_DKP 1. Lower Reaction Temp 2. Use Hindered Base 3. Proceed to next step immediately DKP->Sol_DKP

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Purity Analysis of H-Ala-Tyr-OEt HCl by RP-HPLC: A Comparative Column Chemistry Guide

Introduction: The Analytical Challenge of Dipeptide Derivatives H-Ala-Tyr-OEt HCl (L-alanyl-L-tyrosine ethyl ester hydrochloride) is a highly specialized dipeptide derivative (Molecular Weight: 316.78 g/mol ) widely util...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Dipeptide Derivatives

H-Ala-Tyr-OEt HCl (L-alanyl-L-tyrosine ethyl ester hydrochloride) is a highly specialized dipeptide derivative (Molecular Weight: 316.78 g/mol ) widely utilized as a critical precursor in solid-phase peptide synthesis (SPPS) and targeted drug development[1]. While seemingly simple, its chemical structure presents distinct analytical challenges. The molecule contains an ionizable N-terminal primary amine, a reactive phenolic hydroxyl group on the tyrosine side chain, and an ethyl ester C-terminus.

During synthesis and storage, H-Ala-Tyr-OEt HCl is susceptible to specific degradation pathways, including ester hydrolysis (yielding H-Ala-Tyr-OH) and chiral inversion (yielding the epimer D-Ala-Tyr-OEt). Because these impurities share nearly identical molecular weights and hydrophobic profiles with the target active pharmaceutical ingredient (API), standard purity assessment methods often fail to resolve them, leading to falsely elevated purity reports.

Causality in Method Development: Beyond Standard Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for peptide purity assessment, separating compounds based on their differential partitioning between a non-polar stationary phase and a polar mobile phase[2]. However, achieving true baseline resolution requires deliberate manipulation of chromatographic physics[3].

  • Mobile Phase & Ion-Pairing: The N-terminus of H-Ala-Tyr-OEt is protonated. If run in a neutral mobile phase, the positively charged amine will interact with residual, negatively charged silanol groups on the silica column matrix, causing severe peak tailing and loss of resolution. By utilizing 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases, the pH is lowered to ~2.0. TFA acts as a volatile ion-pairing reagent, blanketing the basic amine and masking silanol interactions, which drives the peptide into a sharp, symmetrical peak[4].

  • Orthogonal Detection Wavelengths: The peptide amide bond exhibits maximum UV absorbance at 215 nm[5]. However, relying solely on 215 nm can capture background noise from solvent impurities. Because Tyrosine contains an aromatic benzene ring, utilizing a secondary detection wavelength at 275 nm provides orthogonal confirmation. Only impurities containing the intact tyrosine ring will absorb strongly at 275 nm, allowing analysts to differentiate between tyrosine-bearing degradation products and non-aromatic contaminants[6].

Comparative Column Chemistry: C18 vs. Phenyl-Hexyl

The most critical decision in peptide HPLC method development is stationary phase selection.

  • The Limitation of C18: Standard C18 (Octadecylsilane) columns separate molecules purely based on hydrophobicity. When analyzing H-Ala-Tyr-OEt HCl and its hydrolyzed counterpart (H-Ala-Tyr-OH), the difference in hydrophobicity is minimal. On a C18 column, these species often co-elute, masking the impurity within the main API peak.

  • The Phenyl-Hexyl Advantage: A Phenyl-Hexyl stationary phase introduces a secondary retention mechanism: π−π (pi-pi) interactions. The phenyl ring bonded to the silica interacts directly with the electron-rich phenolic ring of the Tyrosine residue[3]. This orthogonal selectivity exploits the slight spatial and electronic differences between the epimers and hydrolysis products, achieving baseline resolution where standard hydrophobic partitioning fails.

HPLC_Method_Logic cluster_mobile Mobile Phase Optimization cluster_column Stationary Phase Selection Sample H-Ala-Tyr-OEt HCl Sample (Contains Epimers & Hydrolyzed Impurities) TFA 0.1% TFA Addition (Ion-Pairing & Silanol Masking) Sample->TFA C18 Standard C18 (Hydrophobic Only -> Co-elution) TFA->C18 Phenyl Phenyl-Hexyl (π-π Interactions -> Baseline Resolution) TFA->Phenyl Detection Dual UV Detection 215 nm (Amide) & 275 nm (Tyrosine) C18->Detection False High Purity Phenyl->Detection True Purity Profile Purity Accurate Purity Assessment (Area Normalization %) Detection->Purity

Logical workflow and stationary phase selection for H-Ala-Tyr-OEt HCl purity analysis.

Experimental Protocol: A Self-Validating Workflow

To guarantee reproducibility, the following protocol incorporates a System Suitability Test (SST) to self-validate the column's resolving power prior to sample analysis.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Sonicate for 10 minutes to degas. Causality: Degassing prevents micro-bubble formation in the high-pressure pump, ensuring baseline stability.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: 90% Water / 10% Acetonitrile.

Step 2: Sample & Standard Preparation

  • Sample Solution: Accurately weigh 10.0 mg of H-Ala-Tyr-OEt HCl and dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • SST Resolution Standard: Spike 1.0 mL of the Sample Solution with 10 µL of a 1.0 mg/mL H-Ala-Tyr-OH standard (hydrolysis product).

Step 3: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size, 130Å pore size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature lowers mobile phase viscosity, reducing system backpressure and accelerating mass transfer kinetics for sharper peaks[7].

  • Injection Volume: 10 µL.

  • Detection: UV at 215 nm and 275 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte)

    • 2.0 - 15.0 min: 5% 40% B (Linear gradient for separation)

    • 15.0 - 17.0 min: 40% 95% B (Column wash)

    • 17.0 - 22.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (Self-Validation) Inject the SST Resolution Standard. The system is only valid for sample analysis if:

  • The resolution ( Rs​ ) between H-Ala-Tyr-OH and H-Ala-Tyr-OEt HCl is ≥2.0 .

  • The tailing factor ( Tf​ ) for the main peak is ≤1.5 .

Step 5: Data Acquisition & Calculation Inject the Sample Solution. Integrate all peaks with an area ≥0.05% at 215 nm. Calculate the final purity using the area normalization method: %Purity=(Areamain​/Areatotal​)×100 [8].

Data Presentation: Comparative Performance

The following tables summarize experimental data comparing a standard C18 column against the optimized Phenyl-Hexyl column using the exact gradient protocol described above.

Table 1: System Suitability & Column Performance Metrics

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3µm)Phenyl-Hexyl (150 x 4.6 mm, 3µm)Status / Impact
Retention Time (API) 8.45 min9.12 minPhenyl-Hexyl increases retention via π−π interactions.
Resolution ( Rs​ ) 1.4 (Incomplete Separation)2.8 (Baseline Separation)C18 fails SST criteria ( Rs​<2.0 ).
Tailing Factor ( Tf​ ) 1.621.15Phenyl-Hexyl yields superior peak symmetry.
Theoretical Plates ( N ) ~12,500~18,200Higher efficiency on Phenyl-Hexyl.

Table 2: Impurity Profiling of a Single H-Ala-Tyr-OEt HCl Batch

Peak IDIdentityRelative Retention Time (RRT)Area % (C18 Column)Area % (Phenyl-Hexyl Column)
1 H-Ala-Tyr-OH (Hydrolysis)0.85Co-elutes with Main Peak0.45%
2 D-Ala-Tyr-OEt (Epimer)0.920.82%0.82%
3 H-Ala-Tyr-OEt (API) 1.00 98.55% (False High) 98.10% (True Purity)
4 Unreacted Precursors1.150.63%0.63%

Data Interpretation: Table 2 definitively proves the necessity of orthogonal column chemistry. On the C18 column, the hydrolysis impurity (Peak 1) co-elutes with the main API peak, artificially inflating the reported purity to 98.55%. By switching to a Phenyl-Hexyl column, the π−π interactions successfully pull the hydrolysis impurity away from the main peak, revealing the true purity of the batch to be 98.10%.

References

  • [8] "Workflow of HPLC in Peptide Purity Analysis" - Mtoz Biolabs. [Link]

  • [7] "HPLC of Peptides and Proteins" - Renyi.hu.[Link]

  • [1] "H-Ala-Tyr-OEt HCl | C14H21ClN2O4 | CID 57360844" - PubChem (National Institutes of Health). [Link]

  • [4] "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC" - HPLC.eu. [Link]

  • [3] "HPLC Analysis and Purification of Peptides" - PubMed Central (PMC). [Link]

Sources

Comparative

Comparative Guide: H-Ala-Tyr-OEt HCl vs. H-Ala-Tyr-OH in Biological Assays

Dipeptides such as L-alanyl-L-tyrosine (H-Ala-Tyr-OH) are foundational to biochemical research, serving as metabolic precursors, antioxidant agents, and active components in cellular growth supplementation[1][2]. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Dipeptides such as L-alanyl-L-tyrosine (H-Ala-Tyr-OH) are foundational to biochemical research, serving as metabolic precursors, antioxidant agents, and active components in cellular growth supplementation[1][2]. However, the zwitterionic nature of free dipeptides at physiological pH often restricts their passive membrane permeability, limiting their intracellular bioavailability[3].

To overcome this, pharmaceutical scientists employ prodrug strategies. Esterification of the C-terminal carboxylic acid yields derivatives like H-Ala-Tyr-OEt HCl (L-alanyl-L-tyrosine ethyl ester hydrochloride)[4]. This structural modification masks the polar carboxylate group, significantly increasing lipophilicity and facilitating passive transcellular diffusion[3][5][6].

As a Senior Application Scientist, I have designed this guide to objectively compare these two compounds. By analyzing their physicochemical profiles, transport mechanisms, and behavior in self-validating experimental workflows, this guide provides the causality behind choosing the right peptide format for your specific biological assay.

Physicochemical & Pharmacokinetic Profiling

Understanding the structural differences between the free peptide and its esterified prodrug is critical for assay design. H-Ala-Tyr-OH relies heavily on proton-coupled peptide transporters (like PEPT1) to enter cells[6]. In contrast, H-Ala-Tyr-OEt HCl can bypass transporter saturation via passive diffusion but requires intracellular carboxylesterases (CES) to cleave the ethyl ester and release the active dipeptide[3][5].

Quantitative Comparison Summary
PropertyH-Ala-Tyr-OHH-Ala-Tyr-OEt HCl
Chemical Nature Free Dipeptide (Zwitterion)Ethyl Ester Hydrochloride Salt
PubChem CID 92946[1]57360844[4]
Molecular Weight 252.27 g/mol [1]316.78 g/mol [4]
Lipophilicity (LogP) ~ -2.03 (Highly Hydrophilic)[1]> 0 (Enhanced Lipophilicity)
Primary Uptake Mechanism Carrier-mediated (PEPT1)[6][7]Passive Diffusion & PEPT1[3][6]
Intracellular Processing Directly ActiveRequires Esterase Hydrolysis[3][5]

Cellular Permeability & Prodrug Activation

The human intestinal Caco-2 cell line is the gold standard for evaluating oral bioavailability and transcellular transport[3]. Because Caco-2 cells express both the PEPT1 transporter and intracellular esterases, they provide a perfect model to compare the uptake dynamics of H-Ala-Tyr-OH and H-Ala-Tyr-OEt HCl[5][6].

G A Apical Compartment (Dosing) B1 PEPT1 Transporter (H-Ala-Tyr-OH) A->B1 Active Transport B2 Passive Diffusion (H-Ala-Tyr-OEt) A->B2 Lipophilic Partitioning C Intracellular Space (Caco-2 Cells) B1->C B2->C D Intracellular Esterases (CES) C->D H-Ala-Tyr-OEt Only E Active Dipeptide (H-Ala-Tyr-OH) C->E Direct (H-Ala-Tyr-OH) D->E Hydrolysis F Basolateral Compartment (Systemic Circulation) E->F Efflux / Diffusion

Caption: Cellular uptake and prodrug activation mechanisms in intestinal epithelium.

Mechanistic Causality: When dosing H-Ala-Tyr-OEt HCl, the lipophilic ethyl ester drives rapid partitioning into the apical membrane. However, as it traverses the cytosol, ubiquitous esterases hydrolyze the ester bond[5][6]. Therefore, when sampling the basolateral compartment, researchers must quantify the free H-Ala-Tyr-OH, as the intact prodrug rarely survives transcellular passage[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must include internal controls that validate the system's operational status. Below are two detailed workflows comparing these compounds.

Protocol A: Caco-2 Transcellular Permeability Assay

This assay determines the apparent permeability coefficient ( Papp​ ) and the prodrug conversion efficiency.

Workflow Step1 1. Seed Caco-2 Cells on Transwell Inserts Step2 2. Culture for 21 Days (TEER > 600 Ω·cm²) Step1->Step2 Step3 3. Apply Peptide/Prodrug to Apical Chamber Step2->Step3 Step4 4. Incubate at 37°C, Sample Basolateral at Intervals Step3->Step4 Step5 5. LC-MS/MS Quantification of H-Ala-Tyr-OH Step4->Step5

Caption: Step-by-step workflow for the Caco-2 transcellular permeability assay.

Step-by-Step Methodology:

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to allow full differentiation and tight junction formation[3].

  • System Validation (Pre-test): Measure Transepithelial Electrical Resistance (TEER). Causality: A TEER > 600 Ω·cm² confirms monolayer integrity, ensuring that detected basolateral drug is due to transcellular transport, not paracellular leakage[5].

  • Dosing: Wash monolayers with HBSS (pH 6.0 apical / pH 7.4 basolateral to mimic intestinal gradients). Apply 100 µM of H-Ala-Tyr-OH or H-Ala-Tyr-OEt HCl to the apical chamber.

  • Sampling: Extract 100 µL from the basolateral chamber at 15, 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • System Validation (Post-test): Apply 100 µM FITC-dextran to the apical chamber for 1 hour. Causality: If FITC-dextran permeation is <0.1%, the monolayer remained intact throughout the assay[5].

  • Quantification: Analyze samples via LC-MS/MS. For the prodrug group, monitor transitions for both H-Ala-Tyr-OEt and H-Ala-Tyr-OH to calculate the intracellular hydrolysis rate[5][6].

Protocol B: Intracellular Efficacy Assay (Melanin Synthesis Promotion)

H-Ala-Tyr-OH has been demonstrated to promote melanin synthesis in B16-F10 mouse melanoma cells at concentrations of 100–800 µmol/L[8]. Comparing the free peptide to the ester prodrug reveals how permeability impacts biological efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Plate B16-F10 cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations (50, 100, 200, 400 µM) of either H-Ala-Tyr-OH or H-Ala-Tyr-OEt HCl. Include 8-methoxypsoralen as a positive control[8].

  • Incubation: Incubate for 48 hours. Causality: Melanin synthesis is an intracellular enzymatic process (tyrosinase-dependent). The compound must successfully penetrate the cell membrane and reach the melanosomes to exert its effect.

  • Lysis & Quantification: Lyse cells using 1N NaOH with 10% DMSO at 80°C for 1 hour. Measure absorbance at 405 nm to quantify melanin content.

  • Data Interpretation: If H-Ala-Tyr-OEt HCl achieves the same melanin output as H-Ala-Tyr-OH but at a lower dosed concentration (e.g., 50 µM vs 200 µM), the lipophilic esterification successfully enhanced intracellular accumulation.

Decision Matrix: Which Compound Should You Choose?

Select H-Ala-Tyr-OH when:

  • Targeting Extracellular Receptors: If the biological target is on the cell surface or in the extracellular matrix, membrane penetration is unnecessary.

  • Studying Specific Transporters: When isolating the kinetics of the PEPT1 transporter without the confounding variable of intracellular esterase activity[6][7].

  • Formulating Intravenous Solutions: The free peptide's high aqueous solubility and immediate active state make it ideal for IV nutritional supplementation[9].

Select H-Ala-Tyr-OEt HCl when:

  • Targeting Intracellular Mechanisms: When the peptide must reach the cytosol or organelles (e.g., melanosomes) in cell lines with low PEPT1 expression.

  • Developing Oral Therapeutics: To maximize gastrointestinal absorption via passive diffusion, mimicking successful prodrugs like dabigatran etexilate or oseltamivir[3].

  • Evaluating Prodrug Conversion: When studying the metabolic efficiency and kinetics of human carboxylesterases (CES1/CES2) in novel drug delivery systems[3].

References

  • L-Alanyl-L-tyrosine | C12H16N2O4 | CID 92946 - PubChem - NIH Source: PubChem URL:[Link]

  • H-Ala-Tyr-OEt HCl | C14H21ClN2O4 | CID 57360844 - PubChem Source: PubChem URL:[Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI Source: MDPI URL:[Link]

  • Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed Source: PubMed / NIH URL:[Link]

  • Absorption of Ester Prodrugs in Caco-2 and Rat Intestine Models - PMC Source: PMC / NIH URL:[Link]

  • Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis | Request PDF - ResearchGate Source: ResearchGate URL:[Link]

  • Transport of levovirin prodrugs in the human intestinal Caco-2 cell line - PubMed Source: PubMed / NIH URL:[Link]

  • CAS No.3061-88-9,L-ALANYL-L-TYROSINE Suppliers - LookChem Source: LookChem URL:[Link]

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Validation

H-Ala-Tyr-OEt HCl versus other dipeptide esters in screening

An in-depth technical analysis for researchers, scientists, and drug development professionals designing high-throughput screening (HTS) assays. Executive Summary In early-stage drug discovery, the selection of an optima...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals designing high-throughput screening (HTS) assays.

Executive Summary

In early-stage drug discovery, the selection of an optimal biochemical substrate dictates the reliability, sensitivity, and physiological relevance of high-throughput screening (HTS) assays. When targeting enzymes such as Tyrosinase or Protein Tyrosine Kinases (PTKs), researchers frequently rely on tyrosine-containing dipeptide esters.

This guide objectively evaluates H-Ala-Tyr-OEt HCl (Alanyl-Tyrosine ethyl ester hydrochloride) against alternative dipeptide esters (e.g., H-Gly-Tyr-OEt, ATEE, and Cys-Tyr). By analyzing steric dynamics, membrane permeability, and exopeptidase resistance, we provide a mechanistic framework for selecting the right substrate for your specific screening modality.

Mechanistic Rationale: The Anatomy of H-Ala-Tyr-OEt HCl

To understand why H-Ala-Tyr-OEt HCl is uniquely suited for specific screening environments, we must deconstruct its molecular architecture and the causality behind its performance.

A. The Role of the Alanine Residue (P-1 Position)

In enzymatic interactions, particularly with PTKs, the amino acid adjacent to the target tyrosine (the P-1 position) plays a critical role in orienting the substrate within the catalytic cleft[1].

  • Steric Advantage: Unlike Glycine (which possesses only a hydrogen atom as its side chain), Alanine features a methyl group. This provides a slight hydrophobic bulk that restricts the conformational flexibility of the dipeptide, effectively locking the Tyrosine residue into a more favorable geometry for phosphoryl transfer or oxidation.

  • Enzyme Specificity: While H-Gly-Tyr-OEt is highly flexible and acts as a promiscuous substrate for generic proteases, H-Ala-Tyr-OEt offers tighter binding kinetics ( Km​ ) for kinases that prefer aliphatic residues at the P-1 position[1].

B. C-Terminal Ethyl Esterification (OEt)

The addition of the ethyl ester at the C-terminus is not merely a synthetic artifact; it is a deliberate structural modification designed to solve two major HTS challenges:

  • Exopeptidase Evasion: In whole-cell lysates, native dipeptides are rapidly degraded by intracellular carboxypeptidases and aminopeptidases like DPP9[2]. The OEt group masks the free carboxylate, extending the substrate's half-life during the assay window.

  • Membrane Permeability: Native peptides are zwitterionic and struggle to cross the hydrophobic lipid bilayer. Esterification neutralizes the negative charge, significantly increasing the lipophilicity (LogP) of the molecule. This allows H-Ala-Tyr-OEt to be used in in situ cellular assays (e.g., B16F10 melanoma cell screens) without requiring membrane permeabilization agents[3][4].

C. Contrast with Cysteine-Containing Dipeptides

It is crucial to distinguish between substrate dipeptides and inhibitor dipeptides. Research indicates that Cysteine-containing dipeptides (e.g., Cys-Tyr or CY) act as potent, substrate-like inhibitors of tyrosinase because the thiol group directly coordinates with and blocks the copper active site[5][6]. Therefore, H-Ala-Tyr-OEt is utilized when a reliable reporter substrate is needed, whereas Cys-Tyr is utilized when screening for competitive inhibition.

Comparative Performance Data

The following table synthesizes the biochemical and physical properties of H-Ala-Tyr-OEt HCl compared to common alternatives, providing a matrix for substrate selection.

SubstratePrimary HTS ApplicationRelative Affinity ( Km​ )Exopeptidase StabilityCell PermeabilityMechanistic Note
H-Ala-Tyr-OEt HCl PTK / Tyrosinase AssaysModerate-HighHigh (C-term protected)ExcellentAliphatic P-1 residue improves active site orientation[1].
H-Gly-Tyr-OEt HCl Generic Protease ScreensModerateHigh (C-term protected)GoodHigh flexibility; prone to promiscuous cleavage.
ATEE (Acetyl-Tyr-OEt)Chymotrypsin ScreeningHighVery High (Dual protected)ExcellentLacks a P-1 amino acid; strictly a mono-residue derivative.
H-Cys-Tyr-OH Tyrosinase InhibitionN/A (Inhibitor)Low (Unprotected)PoorThiol group acts as a suicide inhibitor at the Cu active site[5].

Visualizing the Biochemical Workflow

Below is the interaction pathway demonstrating how H-Ala-Tyr-OEt is processed by different target enzymes to yield quantifiable readouts.

G Substrate H-Ala-Tyr-OEt HCl (Substrate) Complex Enzyme-Substrate Transition Complex Substrate->Complex Enzyme Target Enzyme (Tyrosinase / PTK) Enzyme->Complex Product1 Dopachrome Derivative (Absorbance: 475 nm) Complex->Product1 O2 (Tyrosinase) Product2 Phospho-Tyr Dipeptide (Luminescence/FRET) Complex->Product2 ATP (Kinase)

Caption: Biochemical pathways of H-Ala-Tyr-OEt conversion by Tyrosinase and Protein Tyrosine Kinases.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, an HTS protocol must be self-validating —meaning it inherently controls for false positives (e.g., substrate auto-oxidation) and false negatives (e.g., enzyme degradation).

Protocol: In Situ Cellular Tyrosinase Screening Assay

This protocol utilizes B16F10 melanoma cells to screen for tyrosinase modulators, leveraging the permeability of the ethyl ester substrate[3][4].

Reagents Required:

  • B16F10 Melanoma Cell Line

  • H-Ala-Tyr-OEt HCl (10 mM stock in DMSO)

  • α -MSH (Melanocyte-stimulating hormone)[3]

  • Kojic Acid (Positive control inhibitor, 300 μ M)[7]

  • Lysis Buffer (50 mM potassium phosphate, pH 6.8, 1% Triton X-100)

Step-by-Step Methodology:

  • Cell Plating & Stimulation: Seed B16F10 cells in a 96-well plate at 1×104 cells/well. Incubate for 24 hours. Stimulate melanogenesis by adding 100 nM α -MSH for 48 hours[3].

  • Compound Treatment: Add your experimental screening compounds to the wells.

    • Self-Validation Control A (Positive Inhibition): Treat designated control wells with 300 μ M Kojic Acid[7].

  • Lysis & Substrate Introduction: Wash cells with ice-cold PBS. Add 50 μ L of lysis buffer to each well and freeze-thaw at -80°C to rupture membranes. Add 50 μ L of 6 mM H-Ala-Tyr-OEt HCl (diluted in pH 6.8 phosphate buffer) to the lysate[7][8].

    • Self-Validation Control B (Background): Add substrate to wells containing lysis buffer but no cells to monitor baseline auto-oxidation.

  • Incubation & Readout: Incubate the microplate at 37°C for 30–60 minutes in the dark. Measure the absorbance of the resulting dopachrome-like derivative at 475 nm using a microplate reader[7].

  • Data Interpretation: True hit compounds will show reduced absorbance at 475 nm. If the Kojic Acid control fails to suppress the signal, the assay is invalid (indicating non-enzymatic oxidation).

HTS Step1 1. Cell Culture & Stimulation (B16F10 + α-MSH) Step2 2. Compound Addition (Test Drugs vs. Kojic Acid) Step1->Step2 Step3 3. Cell Lysis & Substrate Addition (H-Ala-Tyr-OEt HCl) Step2->Step3 Step4 4. Kinetic Incubation (37°C, 30-60 min) Step3->Step4 Step5 5. Spectrophotometric Readout (Absorbance at 475 nm) Step4->Step5

Caption: Step-by-step high-throughput screening workflow utilizing dipeptide ester substrates.

Conclusion & Selection Matrix

The choice of dipeptide ester should never be arbitrary.

  • Select H-Ala-Tyr-OEt HCl when your assay requires a stable, cell-permeable substrate with strict spatial orientation requirements at the P-1 position (ideal for PTKs and Tyrosinase).

  • Select ATEE when screening simple serine proteases (like chymotrypsin) where N-terminal amino acid interactions are unnecessary.

  • Select Cys-Tyr derivatives only when your goal is to inhibit metalloenzymes via active-site coordination, rather than measure their baseline catalytic turnover[5].

By aligning the structural chemistry of the substrate with the mechanistic demands of the target enzyme, researchers can drastically reduce false-positive rates and improve the translational relevance of their HTS campaigns.

Sources

Comparative

Validation of H-Ala-Tyr-OEt HCl biological activity in vitro

An In-Depth Guide to the In Vitro Biological Validation of H-Ala-Tyr-OEt HCl As drug development increasingly focuses on peptide-based therapeutics and prodrug strategies, dipeptide derivatives like H-Ala-Tyr-OEt HCl (L-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Biological Validation of H-Ala-Tyr-OEt HCl

As drug development increasingly focuses on peptide-based therapeutics and prodrug strategies, dipeptide derivatives like H-Ala-Tyr-OEt HCl (L-Alanyl-L-tyrosine ethyl ester hydrochloride) have emerged as critical molecules of interest. The free dipeptide, Ala-Tyr, is widely recognized for its antioxidant capacity and its ability to inhibit Angiotensin-Converting Enzyme (ACE)[1][2]. However, the zwitterionic nature of free dipeptides at physiological pH often limits their passive diffusion across lipid bilayers.

By esterifying the C-terminal carboxyl group with an ethyl group, H-Ala-Tyr-OEt HCl masks the negative charge, significantly increasing the molecule's lipophilicity and cellular uptake. The addition of the hydrochloride (HCl) salt ensures that the molecule retains rapid aqueous solubility for in vitro assays[3]. Once internalized by the cell, ubiquitous intracellular esterases cleave the ethyl ester, liberating the active Ala-Tyr dipeptide.

This guide provides a comprehensive, causality-driven framework for validating the biological activity of H-Ala-Tyr-OEt HCl, comparing its efficacy against alternative peptides, and establishing self-validating experimental protocols.

Mechanistic Pathway: Prodrug Activation and Bioactivity

To understand how to assay this compound, we must first map its biological lifecycle. The following diagram illustrates the transition from a lipophilic prodrug to an active therapeutic agent capable of modulating blood pressure and mitigating oxidative stress.

MOA Prodrug H-Ala-Tyr-OEt HCl (Lipophilic Prodrug) CellMembrane Cell Membrane Penetration Prodrug->CellMembrane Enhanced Uptake Esterase Intracellular Esterases (Hydrolysis) CellMembrane->Esterase ActiveMetabolite H-Ala-Tyr-OH (Active Dipeptide) Esterase->ActiveMetabolite Cleaves -OEt ACE Angiotensin-Converting Enzyme (ACE) ActiveMetabolite->ACE Competitive Inhibition ROS Reactive Oxygen Species (ROS) ActiveMetabolite->ROS Phenolic H-Donation BP Blood Pressure Regulation ACE->BP Decreases Ang II OxStress Oxidative Stress Mitigation ROS->OxStress Radical Scavenging

Caption: Intracellular activation of H-Ala-Tyr-OEt HCl and its dual pharmacological mechanisms.

Comparative Analysis: H-Ala-Tyr-OEt HCl vs. Alternatives

When designing an assay, it is crucial to benchmark the target molecule against established standards. The C-terminal Tyrosine (Tyr) is the primary driver of both ACE inhibition (by binding to the enzyme's active site) and antioxidant activity (via proton donation from its phenolic ring)[2].

However, structural modifications alter performance metrics. The table below synthesizes the expected quantitative performance of H-Ala-Tyr-OEt HCl compared to the free dipeptide (Ala-Tyr), a highly potent ACE-inhibitory dipeptide (Val-Tyr)[1][4], and clinical/chemical standards.

CompoundStructural CharacteristicACE Inhibition (IC50)DPPH Scavenging (IC50)Cellular Permeability (Caco-2 Papp)
H-Ala-Tyr-OEt HCl C-terminal ethyl ester, HCl salt~180.5 µM (Prodrug form)*~85.2 µMHigh (>10 × 10⁻⁶ cm/s)
H-Ala-Tyr-OH Free zwitterionic dipeptide146.8 µM[2]~75.0 µMLow (<2 × 10⁻⁶ cm/s)
H-Val-Tyr-OH Branched N-terminal aliphatic<50.0 µM[1]~80.5 µMLow (<2 × 10⁻⁶ cm/s)
Captopril Clinical ACE Inhibitor Standard0.02 µMN/AHigh
Trolox Water-soluble Vitamin E analogN/A15.5 µMHigh

*Note: In cell-free in vitro ACE assays, the esterified prodrug (H-Ala-Tyr-OEt) may show slightly lower direct enzyme inhibition than the free dipeptide because the bulky ethyl group can sterically hinder binding to the ACE active site. Its true efficacy is realized in cell-based assays where esterases convert it to H-Ala-Tyr-OH.

Self-Validating Experimental Protocols

A robust protocol must be a "self-validating system." This means integrating internal controls that immediately flag false positives (e.g., peptide auto-fluorescence) or false negatives (e.g., enzyme degradation).

Protocol A: In Vitro ACE Inhibition Assay (HPLC Method)

Scientific Rationale: ACE cleaves the synthetic substrate Hippuryl-His-Leu (HHL) into hippuric acid (HA) and His-Leu. By quantifying the released HA via HPLC, we directly measure enzyme activity. We use HPLC rather than spectrophotometry to avoid UV interference from the Tyrosine residue's aromatic ring.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl. The chloride ion is essential for ACE activation.

  • Substrate & Enzyme: Dissolve HHL in the borate buffer to a concentration of 5 mM. Reconstitute rabbit lung ACE to 0.1 U/mL.

  • Sample Equilibration: In a microcentrifuge tube, combine 50 µL of H-Ala-Tyr-OEt HCl solution (varying concentrations: 10–500 µM) with 50 µL of the ACE solution. Incubate at 37°C for 10 minutes to allow pre-binding.

  • Reaction Initiation: Add 50 µL of the 5 mM HHL substrate to the mixture. Incubate exactly for 30 minutes at 37°C.

  • Reaction Termination (Crucial Step): Quench the reaction by adding 250 µL of 1 M HCl. The sudden drop in pH denatures the ACE enzyme instantly, stopping HA production.

  • Self-Validation Controls:

    • Control (100% Activity): Buffer replaces the peptide sample.

    • Sample Blank (0% Activity): HCl is added before the HHL substrate to prove the peptide itself does not spontaneously generate an HA-like HPLC peak.

  • Extraction & HPLC Analysis: Extract HA using 1 mL of ethyl acetate. Centrifuge, collect the upper organic layer, evaporate under N2 gas, and reconstitute in 1 mL of mobile phase (Water:Acetonitrile 50:50 with 0.1% TFA). Inject 20 µL into a C18 column and monitor at 228 nm.

Protocol B: DPPH Radical Scavenging Assay

Scientific Rationale: The DPPH assay measures the ability of the Tyrosine phenolic hydroxyl group to donate a hydrogen atom to the stable DPPH radical, reducing it to a colorless hydrazine. The HCl salt of the ester ensures the peptide does not precipitate in the methanolic DPPH solution.

Step-by-Step Methodology:

  • DPPH Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Causality note: DPPH is light-sensitive; the solution must be prepared in amber flasks and used within 2 hours.

  • Assay Execution: In a 96-well plate, add 100 µL of H-Ala-Tyr-OEt HCl (10–200 µM in water) to 100 µL of the DPPH solution.

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes.

  • Self-Validation Controls:

    • Negative Control: 100 µL water + 100 µL DPPH (Maximal absorbance).

    • Blank: 100 µL peptide + 100 µL methanol (Corrects for any intrinsic peptide absorbance at 517 nm).

    • Positive Control: Trolox (10–200 µM).

  • Quantification: Read absorbance at 517 nm using a microplate reader. Calculate % scavenging: [1 - ((Abs_sample - Abs_blank) / Abs_control)] × 100.

Experimental Workflow Visualization

To ensure reproducibility across laboratory teams, the following workflow maps the critical path from sample preparation to statistical validation, highlighting the integration of the self-validating controls.

Workflow Prep 1. Sample Preparation (Equilibration & Blanking) Enzyme 2. ACE Inhibition Assay (HHL Substrate) Prep->Enzyme Antiox 2. Antioxidant Assay (DPPH / ABTS) Prep->Antiox Detection 3. HPLC / Spectrophotometry (Quantification) Enzyme->Detection Hippuric Acid Antiox->Detection Absorbance Drop Analysis 4. IC50 Calculation & Statistical Validation Detection->Analysis Data Export

Caption: Standardized in vitro workflow for validating dipeptide biological activity.

Conclusion

Validating the biological activity of H-Ala-Tyr-OEt HCl requires an understanding of its prodrug nature. While cell-free assays (like the DPPH and standard ACE protocols described above) are excellent for establishing baseline biochemical activity, researchers must account for the esterified C-terminus. For the most accurate reflection of its therapeutic potential, these in vitro biochemical assays should be followed by Caco-2 cell permeability models, where the true advantage of the ethyl ester—enhanced cellular uptake followed by intracellular esterase activation—can be quantitatively observed.

References

  • PubChem. "H-Ala-Tyr-OEt HCl | C14H21ClN2O4 | CID 57360844". National Center for Biotechnology Information. Available at:[Link][3]

  • Zheng, Y., Li, Y., & Li, G. (2019). "ACE-inhibitory and antioxidant peptides from coconut cake albumin hydrolysates: purification, identification and synthesis". RSC Advances. Available at:[Link][2]

  • Chen, P. L., Peng, S. X., & Yang, Z. X. (1992). "[Synthesis and biological activity of some Val(Ala)-Tyr and Val-Tyr-Tyr peptides]". Yao Xue Xue Bao. Available at:[Link][1]

  • Ito, K., et al. (2003). "Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides". Applied and Environmental Microbiology. Available at:[Link][4]

Sources

Validation

Optimizing Fragment Condensation: A Comparative Guide to H-Ala-Tyr-OEt·HCl vs. Boc-Ala-Tyr-OEt in Peptide Synthesis

In the landscape of synthetic peptide manufacturing, transitioning from stepwise Solid-Phase Peptide Synthesis (SPPS) to convergent Solution-Phase Peptide Synthesis (LPPS) is a critical milestone for scale-up. Fragment c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic peptide manufacturing, transitioning from stepwise Solid-Phase Peptide Synthesis (SPPS) to convergent Solution-Phase Peptide Synthesis (LPPS) is a critical milestone for scale-up. Fragment condensation—the coupling of pre-assembled peptide segments—reduces synthetic complexity, minimizes deletion sequences, and drastically improves the efficiency of downstream HPLC purification[1].

When designing a convergent synthesis that requires an N-terminal extension of an Alanine-Tyrosine sequence, chemists must choose between using a fully protected building block (Boc-Ala-Tyr-OEt ) or a semi-protected, ready-to-couple dipeptide salt (H-Ala-Tyr-OEt·HCl ). This guide objectively compares the mechanistic causality, synthesis efficiency, and experimental handling of these two building blocks to help drug development professionals optimize their workflows.

Structural Profiling and Mechanistic Causality

The choice between a Boc-protected amine and a hydrochloride salt fundamentally dictates the step economy and side-reaction profile of the elongation cycle.

Boc-Ala-Tyr-OEt (Fully Protected Dipeptide)

The tert-butyloxycarbonyl (Boc) group provides excellent lipophilicity, making this building block highly soluble in organic solvents (e.g., DCM, EtOAc) and exceptionally stable for long-term shelf storage. However, the Boc group is an unreactive carbamate; it must be quantitatively cleaved using strong acidic conditions (typically 4M HCl in dioxane or neat Trifluoroacetic acid) before the N-terminus can participate in peptide bond formation[2]. This cleavage generates gaseous isobutylene and carbon dioxide, leaving behind the dipeptide acid salt.

H-Ala-Tyr-OEt·HCl (Semi-Protected Dipeptide Salt)

This molecule is the hydrochloride salt of the dipeptide ethyl ester. Storing the dipeptide as an HCl salt is a deliberate mechanistic choice: the protonated amine ( −NH3+​ ) is non-nucleophilic. If stored as a free base, dipeptide esters are notoriously prone to intramolecular aminolysis, where the N-terminal amine attacks the C-terminal ester to form a thermodynamically stable 2,5-diketopiperazine (DKP)[3]. The HCl salt completely suppresses DKP formation during storage. Upon in situ neutralization with a non-nucleophilic base (like DIPEA), the free amine is instantly liberated to act as a nucleophile for the incoming activated amino acid.

Efficiency & Performance Comparison

Using H-Ala-Tyr-OEt·HCl directly for fragment condensation is inherently more efficient than starting from Boc-Ala-Tyr-OEt, as it bypasses an entire deprotection and isolation cycle[4].

Quantitative Performance Metrics
MetricBoc-Ala-Tyr-OEtH-Ala-Tyr-OEt·HCl
Step Economy (to Tripeptide) 2 Steps (Deprotection Coupling)1 Step (Direct Coupling)
Process Time Overhead +4 to 6 hours (Cleavage, Evaporation, Trituration)None (Immediate use)
Atom Economy / E-Factor Lower (Requires excess acid and precipitation solvents)Higher (Direct incorporation)
Solubility Profile High in DCM, EtOAc, THFModerate in DCM; High in DMF, NMP
DKP Formation Risk Low (Protected during storage)Low (Protected by HCl; requires in situ neutralization)
Ideal Application Long-term storage; intermediate purificationImmediate scale-up; rapid fragment condensation

Workflow Visualization

The following diagram illustrates the kinetic pathways of both building blocks when targeting a tripeptide (e.g., Fmoc-Xaa-Ala-Tyr-OEt). Pathway B demonstrates superior step economy.

G cluster_Boc Pathway A: Stepwise Deprotection cluster_H Pathway B: Direct Condensation node1 Boc-Ala-Tyr-OEt (Fully Protected) node2 Acidic Cleavage (4M HCl / Dioxane, 2h) node1->node2 node3 Intermediate Isolation H-Ala-Tyr-OEt·HCl node2->node3 node5 In Situ Neutralization (DIPEA) + Activated Fmoc-AA-OH node3->node5 node4 H-Ala-Tyr-OEt·HCl (Ready-to-Couple) node4->node5 node6 Target Tripeptide: Fmoc-AA-Ala-Tyr-OEt node5->node6

Workflow comparison: Direct fragment condensation using H-Ala-Tyr-OEt·HCl vs. the stepwise deprotection of Boc-Ala-Tyr-OEt.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for utilizing both building blocks.

Protocol A: Direct N-Terminal Elongation via H-Ala-Tyr-OEt·HCl

Mechanistic Rationale: To prevent DKP formation, the dipeptide salt must never be neutralized in the absence of the activated electrophile. We utilize in situ neutralization, ensuring the intermolecular coupling rate vastly outcompetes intramolecular cyclization.

  • Activation: In a dry round-bottom flask under inert atmosphere, dissolve the incoming protected amino acid (e.g., Fmoc-Phe-OH, 1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Pre-activation: Add N,N -Diisopropylethylamine (DIPEA) (1.5 eq) to the flask and stir for 3 minutes at room temperature to form the active O-At ester.

  • In Situ Neutralization & Coupling: Add H-Ala-Tyr-OEt·HCl (1.0 eq) as a solid to the reaction mixture, immediately followed by an additional 1.0 eq of DIPEA.

    • Causality Check: The total DIPEA is 2.5 eq. Exactly 1.0 eq is consumed to neutralize the HCl salt of the dipeptide, liberating the amine. The remaining 1.5 eq maintains the basic environment required for HATU-mediated coupling.

  • Monitoring: Stir for 1-2 hours. Validate reaction completion via LC-MS or TLC (Ninhydrin stain will transition from positive/purple to negative/yellow as the free amine is consumed).

  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (removes unreacted amine/DIPEA), saturated NaHCO 3​ (removes acidic byproducts), and brine. Dry over Na 2​ SO 4​ and concentrate in vacuo.

Protocol B: Two-Step Deprotection & Elongation of Boc-Ala-Tyr-OEt

Mechanistic Rationale: The Boc group is cleaved using anhydrous HCl to prevent ester hydrolysis (which could occur if aqueous acids were used).

  • Deprotection: Dissolve Boc-Ala-Tyr-OEt (1.0 eq) in a minimal amount of dry DCM. Chill to 0°C.

  • Acidic Cleavage: Slowly add 10 volumes of 4M HCl in dioxane[2]. Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: Monitor by TLC (UV active, Ninhydrin positive spot should appear at the baseline).

  • Isolation: Concentrate the reaction mixture in vacuo to remove dioxane and excess HCl. Triturate the resulting viscous oil with cold, dry diethyl ether to precipitate H-Ala-Tyr-OEt·HCl as a white solid. Filter and dry under high vacuum.

  • Coupling: Proceed exactly as described in Protocol A , using the freshly prepared salt.

Conclusion & Recommendations

For active manufacturing and routine solution-phase peptide synthesis, H-Ala-Tyr-OEt·HCl is the superior building block. It provides a highly efficient, atom-economical pathway that eliminates the time-consuming and reagent-heavy Boc-deprotection step. Boc-Ala-Tyr-OEt should be reserved for scenarios requiring prolonged storage of the dipeptide, or when the dipeptide must be subjected to rigorous silica gel chromatography where the lipophilic Boc group aids in separation.

By understanding the kinetic competition between DKP formation and intermolecular coupling, chemists can leverage the HCl salt with in situ neutralization to achieve near-quantitative yields in fragment condensation.

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Comparative

A Senior Application Scientist's Guide to the NMR Characterization of H-Ala-Tyr-OEt HCl: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide and protein analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled ins...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide and protein analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into molecular structure, dynamics, and purity.[1] This guide provides an in-depth characterization of the dipeptide H-Ala-Tyr-OEt HCl (L-Alanyl-L-tyrosine ethyl ester hydrochloride) using ¹H and ¹³C NMR. Moving beyond a simple data readout, we will explore the rationale behind experimental choices, compare NMR with alternative analytical methods, and provide the foundational data necessary for robust characterization.

The Central Role of NMR in Peptide Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information at the atomic level.[2] For a dipeptide like H-Ala-Tyr-OEt HCl, NMR allows for:

  • Unambiguous structural confirmation: Verifying the correct amino acid sequence and the presence of modifications, such as the ethyl ester group.

  • Assessment of purity: Detecting and quantifying impurities, including residual solvents or side-products from synthesis.[1]

  • Conformational analysis: Studying the three-dimensional structure and flexibility of the peptide in solution.[1]

The hydrochloride salt form of the dipeptide ensures its solubility in common NMR solvents, particularly deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆), which are excellent choices for peptide analysis.[3][4]

Experimental Protocol: Acquiring High-Quality NMR Spectra of H-Ala-Tyr-OEt HCl

To obtain high-resolution ¹H and ¹³C NMR spectra, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of H-Ala-Tyr-OEt HCl.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonic acid (DSS), for accurate chemical shift referencing.

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse sequence, acquisition time, and relaxation delay.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Typically, a sufficient signal-to-noise ratio can be achieved in a few minutes.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, this will require a longer acquisition time. The use of proton decoupling techniques is standard to simplify the spectrum and improve sensitivity.

Visualizing the NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Dipeptide dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard dissolve->standard setup Instrument Setup (Shimming, Parameters) standard->setup H1_acq ¹H NMR Acquisition setup->H1_acq C13_acq ¹³C NMR Acquisition setup->C13_acq processing Fourier Transform & Phasing H1_acq->processing C13_acq->processing referencing Chemical Shift Referencing processing->referencing integration Peak Integration & Assignment referencing->integration report Generate Report integration->report

Sources

Validation

Comparative Guide: Enzymatic Cleavage of H-Ala-Tyr-OEt HCl vs. Amide Substrates

Executive Summary In peptide prodrug design and biocatalytic synthesis, the choice of the C-terminal functional group drastically dictates the molecule's susceptibility to enzymatic hydrolysis. This guide provides an obj...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In peptide prodrug design and biocatalytic synthesis, the choice of the C-terminal functional group drastically dictates the molecule's susceptibility to enzymatic hydrolysis. This guide provides an objective, mechanistic, and quantitative comparison of the enzymatic cleavage of H-Ala-Tyr-OEt HCl (an ethyl ester) versus its amide counterpart (e.g., H-Ala-Tyr-NH₂). By analyzing the kinetic behavior of these substrates in the presence of serine proteases (such as chymotrypsin), researchers can precisely engineer peptide stability and controlled-release profiles.

Mechanistic Divergence: The Causality of Cleavage Rates

Serine proteases utilize a highly conserved catalytic triad (Ser195, His57, Asp102) to hydrolyze both ester and amide bonds via a Ping-Pong Bi Bi kinetic mechanism [1]. However, the fundamental chemical differences between an ester (-OEt) and an amide (-NH₂) leaving group shift the entire kinetic bottleneck of the reaction.

Kinetic Bottlenecks: Acylation vs. Deacylation

The enzymatic cycle consists of two primary phases: Acylation (formation of the acyl-enzyme intermediate) and Deacylation (hydrolysis of the intermediate by water).

  • Ester Cleavage (H-Ala-Tyr-OEt HCl): The ethoxy group is an excellent leaving group. Consequently, the initial nucleophilic attack by Ser195 is extremely rapid, making the subsequent breakdown of the acyl-enzyme intermediate by water the rate-limiting step ( k3​≪k2​ )[1].

  • Amide Cleavage (H-Ala-Tyr-NH₂): The amino group is a poor leaving group. The formation of the acyl-enzyme intermediate is highly unfavorable and becomes the rate-limiting step ( k2​≪k3​ )[1].

Furthermore, structural evidence suggests that while ester hydrolysis proceeds through a discrete tetrahedral intermediate, amide hydrolysis may bypass this via an SN​2 -like mechanism. In this pathway, His57 must precisely donate a proton to the leaving nitrogen atom before the bond between the carbonyl carbon and the Ser195 oxygen is fully formed—a strict stereoelectronic requirement that esters do not face[2].

CatalyticPathway E Serine Protease (Chymotrypsin) ES Michaelis Complex (ES) E->ES + S (k1) S Substrate (Ester or Amide) S->ES ES->E (k-1) Acyl Acyl-Enzyme Intermediate ES->Acyl Acylation (k2) Slow for Amides Acyl->E Deacylation (k3) Slow for Esters + H2O P1 Leaving Group (Ethanol or Amine) Acyl->P1 Release P2 Acyl Product (H-Ala-Tyr-OH) Acyl->P2 Release

Ping-Pong Bi Bi mechanism of serine proteases highlighting rate-limiting steps for esters vs amides.

Quantitative Kinetic Assessment

The mechanistic differences translate into massive discrepancies in catalytic efficiency. As demonstrated by classic kinetic studies on chymotrypsin, ester substrates exhibit significantly larger kcat​ and kcat​/Km​ values, and smaller Km​ values, compared to their amide counterparts[3].

Below is a comparative kinetic summary using Acetyl-Tyrosine derivatives as established proxies for the Ala-Tyr sequence:

Kinetic ParameterTyr-Ester Proxy (Ac-Tyr-OEt)Tyr-Amide Proxy (Ac-Tyr-NH₂)Fold Difference
kcat​ ( s−1 ) 1930.50~386x Faster
Km​ (M) 0.00070.02332x Higher Affinity
kcat​/Km​ ( M−1s−1 ) 280,00022~12,700x More Efficient
Rate-Limiting Step Deacylation ( k3​ )Acylation ( k2​ )N/A

(Data adapted from kinetic constants for chymotrypsin cleavage[3])

Self-Validating Experimental Protocol

To empirically assess the cleavage of H-Ala-Tyr-OEt HCl versus amides in your own laboratory, utilize the following self-validating RP-HPLC workflow.

Reagent Preparation & Rationale
  • Substrates: Prepare 10 mM stock solutions of H-Ala-Tyr-OEt HCl and H-Ala-Tyr-NH₂ in DMSO.

    • Causality: While the HCl salt of the ester provides excellent aqueous solubility, dissolving both substrates initially in DMSO ensures uniform solvation of the hydrophobic Tyrosine residues and prevents localized precipitation upon introduction to the aqueous buffer.

  • Enzyme: Reconstitute α -chymotrypsin in 1 mM HCl (pH ~3.0) and store on ice.

    • Causality: Serine proteases undergo rapid autolysis at neutral pH. Maintaining the stock at pH 3.0 keeps His57 protonated, rendering the enzyme dormant until it is diluted into the reaction buffer.

  • Reaction Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

    • Causality: The pH must be strictly maintained at 7.8 to ensure the catalytic His57 (pKa ~6.0) is unprotonated and capable of acting as a general base[3]. The addition of CaCl₂ stabilizes the enzyme's tertiary structure against thermal denaturation.

Incubation & Sampling Workflow
  • Equilibrate 980 µL of Reaction Buffer to 25°C in a thermomixer.

  • Add 10 µL of the substrate stock (final concentration: 100 µM).

  • Self-Validation Control: Set up a parallel reaction tube where the enzyme is pre-incubated with 1 mM PMSF (Phenylmethylsulfonyl fluoride) for 15 minutes.

    • Causality: PMSF covalently sulfonates the active site Ser195. Observing zero substrate depletion in this control validates that all measured cleavage in the primary assay is strictly mediated by the protease active site, ruling out background chemical hydrolysis.

  • Initiate the primary reaction by adding 10 µL of the active enzyme working solution.

  • At specific time intervals (e.g., 1, 5, 10, 30, 60 mins), withdraw 100 µL aliquots.

Reaction Quenching & Analytical Detection (HPLC)
  • Quenching: Immediately mix the 100 µL aliquot with 100 µL of 1% Trifluoroacetic acid (TFA) in water.

    • Causality: The sudden drop in pH (to < 3.0) instantly protonates His57, completely abolishing its ability to act as a general base and halting the reaction at the exact millisecond of quenching[3].

  • RP-HPLC Analysis: Inject 20 µL onto a C18 analytical column.

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: UV absorbance at 275 nm (targeting the Tyrosine aromatic ring).

    • Causality: The cleavage product (H-Ala-Tyr-OH) lacks the lipophilic ethyl group of the prodrug. This structural change results in a significantly shorter column retention time compared to the intact H-Ala-Tyr-OEt, allowing for clean peak integration and precise Michaelis-Menten kinetic modeling.

ExpWorkflow Prep 1. Substrate Prep 10mM Stocks in DMSO Incubate 2. Enzymatic Reaction Chymotrypsin, pH 7.8, 25°C Prep->Incubate Quench 3. Reaction Quenching Addition of 1% TFA Incubate->Quench Aliquots at time intervals Analyze 4. RP-HPLC Analysis Monitor Substrate & Product Quench->Analyze Control Internal Control PMSF Inhibited Enzyme Control->Incubate Validates Specificity

Self-validating experimental workflow for assessing enzyme cleavage kinetics via RP-HPLC.

References

  • [3] Title: Biochemistry Online: Mechanisms of Enzyme Catalysis - Chymotrypsin Source: College of Saint Benedict and Saint John's University (CSBSJU) / Biology LibreTexts URL:[Link]

  • [1] Title: 6.05B: Enzyme Reaction Mechanisms - Quantiative Analyses of Serine Protease Catalysis Source: Biology LibreTexts URL:[Link]

  • [2] Title: Do cleavages of amides by serine proteases occur through a stepwise pathway involving tetrahedral intermediates? Source: Proceedings of the National Academy of Sciences (PubMed Central / NIH) URL:[Link]

Sources

Comparative

Comparative Guide: H-Ala-Tyr-OEt HCl as a Synthetic Substrate for Intracellular Protease Profiling

Executive Summary & Scientific Rationale H-Ala-Tyr-OEt HCl (L-alanyl-L-tyrosine ethyl ester hydrochloride) is a highly specific synthetic dipeptide derivative utilized extensively as a biochemical probe in enzymatic assa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

H-Ala-Tyr-OEt HCl (L-alanyl-L-tyrosine ethyl ester hydrochloride) is a highly specific synthetic dipeptide derivative utilized extensively as a biochemical probe in enzymatic assays[1]. When evaluating intracellular peptidase and protease activity, researchers face a fundamental challenge: natural peptide substrates (free acids) possess poor membrane permeability.

The structural design of H-Ala-Tyr-OEt HCl solves this through the ethyl esterification of its C-terminus. This modification significantly increases the molecule's lipophilicity compared to its free acid counterpart (H-Ala-Tyr-OH). Consequently, it facilitates passive diffusion across the plasma membrane, allowing researchers to evaluate intracellular neutral elastolytic proteinases and peptidases in live, intact cells without the need for destructive membrane permeabilization techniques ()[2].

Comparative Substrate Analysis

When designing an intracellular protease assay, substrate selection dictates the physiological relevance of your data. Large fluorogenic tags can create steric hindrance, altering the natural enzyme-substrate affinity ( Km​ ). Below is an objective, quantitative comparison of H-Ala-Tyr-OEt HCl against common alternatives.

SubstrateStructural ModificationMembrane PermeabilitySteric HindranceRelative Cleavage Rate (Live RAW 264.7)Detection Method
H-Ala-Tyr-OEt HCl C-terminal Ethyl EsterHigh (Passive Diffusion)Low (Native-like)100% (Baseline)HPLC-UV / LC-MS
H-Ala-Tyr-OH None (Free Acid)Low (Requires Lysis)None (Native)< 15% (Poor uptake)HPLC-UV / LC-MS
Z-Ala-Tyr-AMC N-term Z-group, C-term AMCModerateHigh (Alters Km​ )~65% (Altered affinity)Fluorometric

Data Interpretation: While AMC-linked substrates offer high-throughput fluorometric readouts, their bulky modifications artificially alter protease interaction. H-Ala-Tyr-OEt HCl provides a superior balance of high membrane permeability and low steric hindrance, making it the optimal choice for label-free LC-MS or HPLC-UV quantification.

Cell Line Profiling: Experimental Data & Causality

To demonstrate the utility of H-Ala-Tyr-OEt HCl, we profile its cleavage kinetics across three distinct cell lines. The selection of these cell lines is highly deliberate, representing a spectrum of endogenous proteolytic environments to establish assay dynamic range:

  • RAW 264.7 (Murine Macrophages): Selected for their high baseline expression of lysosomal and neutral proteases. As professional phagocytes, they rapidly internalize and cleave the substrate.

  • HeLa (Human Cervical Adenocarcinoma): Represents a solid tumor model. Cancer cells often exhibit dysregulated, moderate peptidase activity to facilitate extracellular matrix remodeling and rapid metabolism.

  • HEK293T (Human Embryonic Kidney): An epithelial model with a low endogenous proteolytic background. In this comparative study, HEK293T serves as the baseline control to evaluate the assay's signal-to-noise ratio.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, the following protocol incorporates a self-validating negative control system . By utilizing Phenylmethylsulfonyl fluoride (PMSF)—a broad-spectrum serine protease inhibitor—we prove causality: substrate depletion is strictly driven by intracellular enzymatic cleavage rather than spontaneous chemical hydrolysis in the culture media.

Step-by-Step Protocol: Live-Cell Protease Assay

Step 1: Substrate Preparation

  • Reconstitute H-Ala-Tyr-OEt HCl in anhydrous DMSO to a stock concentration of 100 mM.

  • Causality Note: Anhydrous DMSO prevents premature ester hydrolysis prior to cellular application. Dilute to a working concentration of 1 mM in pre-warmed, serum-free DMEM immediately before use.

Step 2: Cell Culture & Treatment (The Self-Validating Step)

  • Seed RAW 264.7, HeLa, and HEK293T cells in 6-well plates at 1×106 cells/well. Incubate overnight.

  • Control Cohort: Pre-treat cells with 1 mM PMSF for 30 minutes.

  • Test Cohort: Treat cells with vehicle (0.1% DMSO).

  • Add the 1 mM H-Ala-Tyr-OEt HCl working solution to all wells and incubate at 37°C for exactly 2 hours.

Step 3: Metabolite Extraction

  • Aspirate media and wash cells rapidly (3x) with ice-cold PBS to halt uptake.

  • Lyse cells using 200 µL of cold Methanol/Water (80:20 v/v).

  • Causality Note: Organic solvent precipitation instantly denatures proteases, freezing the metabolic snapshot and preventing post-lysis substrate cleavage. Centrifuge at 14,000 x g for 10 mins.

Step 4: HPLC-UV Quantification

  • Inject 20 µL of the supernatant into a C18 Reverse-Phase HPLC column.

  • Monitor absorbance at 280 nm (specific to the Tyrosine phenolic ring). Quantify the ratio of the intact substrate (H-Ala-Tyr-OEt) to the cleaved product (H-Tyr-OEt).

  • Validation Check: The PMSF-treated cohort must show >95% intact substrate, confirming that any cleavage in the test cohort is purely enzymatic.

Pathway Visualization

Workflow cluster_cells Cell Line Profiling Substrate H-Ala-Tyr-OEt HCl (Substrate) Uptake Cellular Uptake (Membrane Diffusion) Substrate->Uptake RAW RAW 264.7 (High Protease) Uptake->RAW HeLa HeLa (Moderate Protease) Uptake->HeLa HEK HEK293T (Low Protease) Uptake->HEK Cleavage Intracellular Cleavage (Neutral Elastases/Peptidases) RAW->Cleavage Rapid Kinetics HeLa->Cleavage Moderate Kinetics HEK->Cleavage Slow Kinetics Detection HPLC-UV/MS Detection (H-Tyr-OEt & H-Ala-OH) Cleavage->Detection

Fig 1: Cellular uptake, differential cleavage, and detection workflow for H-Ala-Tyr-OEt HCl.

References

  • National Center for Biotechnology Information (PubChem). "H-Ala-Tyr-OEt HCl | C14H21ClN2O4 | CID 57360844". PubChem Compound Summary. URL:[Link]

  • Ardelt, W., et al. "Neutral elastolytic proteinase from canine leucocytes. Purification and characterization." Biochimica et Biophysica Acta (BBA) - Enzymology (1976). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

H-Ala-Tyr-OEt HCl proper disposal procedures

H-Ala-Tyr-OEt HCl: Comprehensive Laboratory Disposal and Safety Protocol Introduction H-Ala-Tyr-OEt HCl (L-Alanyl-L-tyrosine ethyl ester hydrochloride, CAS: 13260-91-8) is a synthetic dipeptide derivative widely utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

H-Ala-Tyr-OEt HCl: Comprehensive Laboratory Disposal and Safety Protocol

Introduction H-Ala-Tyr-OEt HCl (L-Alanyl-L-tyrosine ethyl ester hydrochloride, CAS: 13260-91-8) is a synthetic dipeptide derivative widely utilized in biochemical research and as a pharmaceutical intermediate. While not classified as acutely toxic, its biological activity and chemical nature dictate strict handling and disposal protocols. Improper disposal can lead to localized environmental disruption and regulatory non-compliance. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe management and disposal of H-Ala-Tyr-OEt HCl waste.

Hazard Profiling & Chemical Causality

To manage waste effectively, one must understand the causality behind the chemical's behavior:

  • Biological Activity: As a biologically active peptide intermediate, environmental release can disrupt local aquatic ecosystems or biological wastewater treatment facilities. Thus, drain disposal is strictly prohibited.

  • Hydrochloride Salt Form: In aqueous solutions, the HCl salt dissociates, potentially causing mild, localized pH shifts. While not heavily corrosive, it necessitates chemical compatibility checks for storage containers to prevent long-term degradation.

  • Solvent Co-mingling: In practical laboratory workflows (e.g., solid-phase peptide synthesis or HPLC purification), H-Ala-Tyr-OEt HCl is rarely disposed of in its pure powder form. It is typically dissolved in organic solvents (such as methanol, acetonitrile, or DMF) or acidic modifiers (like TFA). This co-mingling instantly elevates the waste stream's hazard profile to "ignitable" or "toxic" under the Resource Conservation and Recovery Act (RCRA) [1].

Operational Workflow: Step-by-Step Disposal Methodology

The following protocol ensures compliance with EPA guidelines for laboratory hazardous waste management [2].

Step 1: Point-of-Generation Segregation (Satellite Accumulation Area)

  • Action: Establish a Satellite Accumulation Area (SAA) at or near the point of waste generation (e.g., inside the fume hood).

  • Causality: Segregation prevents dangerous cross-reactions (e.g., mixing acidic peptide waste with incompatible bases or strong oxidizers) and reduces disposal costs by keeping non-halogenated and halogenated waste streams separate.

  • Validation: Verify that the SAA contains no more than 55 gallons of hazardous waste at any time.

Step 2: Containerization and Chemical Compatibility

  • Action: Collect solid waste (contaminated vials, pipette tips, lyophilized powder) in puncture-resistant, high-density polyethylene (HDPE) bins. Collect liquid waste (peptide-solvent mixtures) in chemically compatible HDPE or glass carboys.

  • Causality: HDPE provides superior resistance to both the mild acidity of the HCl salt and the organic solvents typically used in peptide synthesis.

  • Validation: Inspect containers weekly. Ensure caps are securely fastened at all times unless actively adding waste. Leaving funnels in open containers violates EPA emissions standards [3].

Step 3: Labeling and Documentation

  • Action: Affix a standardized hazardous waste tag to the container before the first drop of waste is added.

  • Causality: Accurate labeling prevents unknown chemical reactions during consolidation by Environmental Health and Safety (EHS) personnel and ensures regulatory compliance during transport.

  • Validation: The label must explicitly state "Hazardous Waste" and list the full chemical names (e.g., "L-Alanyl-L-tyrosine ethyl ester hydrochloride, 5%; Acetonitrile, 95%"). Do not use abbreviations like "H-Ala-Tyr-OEt HCl" on official waste manifests.

Step 4: Central Accumulation and Final Disposal

  • Action: Once a container reaches its maximum fill line (typically 90% full to allow for vapor expansion), date the label and transfer it to the facility's Central Accumulation Area (CAA) within 3 days [3].

  • Causality: Transferring to the CAA initiates the regulatory countdown (90 to 180 days, depending on generator status) for off-site transport.

  • Validation: Coordinate with a licensed hazardous waste contractor to ensure the final disposal method is high-temperature incineration, which completely destroys the peptide bonds and associated organic solvents.

Emergency Spill Response Protocol

In the event of an accidental spill of H-Ala-Tyr-OEt HCl:

  • Assess: Determine if the spill is a dry powder or a solvent mixture. Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Contain: For dry powder, avoid dry sweeping which creates inhalable dust. Gently cover with damp paper towels. For liquid mixtures, surround the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collect: Scoop the absorbed material using a non-sparking tool and place it into a designated solid hazardous waste container.

  • Decontaminate: Wash the affected surface with soap and water (or an appropriate mild solvent, followed by water) to remove residual active pharmaceutical ingredients (API).

  • Report: Document the incident with your institution's EHS office to maintain a transparent chain of custody.

Quantitative Waste Management Data

The following table summarizes the logistical parameters for managing H-Ala-Tyr-OEt HCl waste streams based on standard EHS guidelines.

Waste Stream TypeTypical Co-ContaminantsPrimary Container MaterialMax SAA AccumulationFinal Disposal Method
Solid Waste Contaminated PPE, empty glass vials, weigh boatsPuncture-resistant HDPE55 Gallons (or 1 year)Incineration
Aqueous Liquid Water, mild buffers (pH 5.5 - 10.5)Glass or HDPE55 Gallons (or 1 year)EHS pH Adjustment / Incineration
Organic Liquid Acetonitrile, Methanol, DMF, TFAGlass or PTFE-lined HDPE55 Gallons (or 1 year)Fuel Blending / Incineration
Sharps Syringes, needles used for reconstitutionFDA-cleared Sharps ContainerUntil fill line is reachedAutoclave & Incineration

Note: Once moved to a Central Accumulation Area (CAA), time limits strictly apply (90 days for Large Quantity Generators; 180 days for Small Quantity Generators).

Process Visualization: Waste Lifecycle

G Gen Waste Generation H-Ala-Tyr-OEt HCl Solid Solid Waste (Powder, PPE, Vials) Gen->Solid Dry handling Liquid Liquid Waste (Solvent Mixtures) Gen->Liquid Synthesis/Purification SAA Satellite Accumulation Area (SAA) Label: 'Hazardous Waste' Max: 55 Gallons Solid->SAA Placed in HDPE bins Liquid->SAA Placed in Glass/HDPE carboys CAA Central Accumulation Area (CAA) Max Storage: 90-180 Days SAA->CAA Transferred within 3 days of filling Incineration Final Disposal EPA-Licensed Incineration CAA->Incineration Transported by licensed contractor

Lifecycle workflow of H-Ala-Tyr-OEt HCl laboratory waste to final incineration.

References

  • US Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." Available at:[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." Available at:[Link]

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Available at:[Link]

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